Product packaging for 1-(2-Fluoro-4-nitrophenyl)piperazine(Cat. No.:CAS No. 154590-33-7)

1-(2-Fluoro-4-nitrophenyl)piperazine

Número de catálogo: B149060
Número CAS: 154590-33-7
Peso molecular: 225.22 g/mol
Clave InChI: ZILOTWJFFLIFMZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-(2-Fluoro-4-nitrophenyl)piperazine (CAS 154590-33-7) is a fluorinated and nitrated phenylpiperazine derivative serving as a versatile chemical intermediate and building block in medicinal chemistry and drug discovery research. Piperazine-based compounds are recognized as privileged structures in pharmacology, demonstrating a wide span of therapeutic activities . The specific structural motifs of the fluorine and nitro substituents on the aromatic ring are key for developing novel bioactive molecules. Recent studies highlight the research value of nitrophenylpiperazine derivatives as potential tyrosinase inhibitors, which are relevant for studies in pigmentary disorders and related fields . Furthermore, the piperazine core is a fundamental scaffold in the design of antiviral and anticancer agents, where structural modifications on the piperazine ring can potentiate biological activity . This compound is offered as a high-purity solid for research applications. It is intended for use as a synthetic precursor or a standard in analytical studies. Handling should be performed by qualified laboratory personnel, as this product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12FN3O2 B149060 1-(2-Fluoro-4-nitrophenyl)piperazine CAS No. 154590-33-7

Propiedades

IUPAC Name

1-(2-fluoro-4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O2/c11-9-7-8(14(15)16)1-2-10(9)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILOTWJFFLIFMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382426
Record name 1-(2-fluoro-4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154590-33-7
Record name 1-(2-fluoro-4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 154590-33-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(2-Fluoro-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, synthesis, and analytical methodologies related to 1-(2-Fluoro-4-nitrophenyl)piperazine. It is intended to serve as a valuable resource for professionals in research and drug development, offering detailed data and procedural insights.

Core Chemical Properties

This compound is a substituted piperazine compound frequently utilized as a key intermediate in the synthesis of various pharmacologically active molecules.[1] Its chemical structure, characterized by a fluorinated nitrophenyl group attached to a piperazine ring, imparts specific reactivity and properties that are crucial for its application in medicinal chemistry.

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
IUPAC Name This compound[2]
CAS Number 154590-33-7[2][3]
Molecular Formula C₁₀H₁₂FN₃O₂[2][3][4]
Molecular Weight 225.22 g/mol [2][3][4]
Melting Point 68-72 °C[3][5]
Boiling Point 392.7 ± 42.0 °C (Predicted)[3]
Density 1.295 ± 0.06 g/cm³ (Predicted)[3]
Appearance Orange solid[5]
Purity ≥97%[6]
Storage Conditions 2-8 °C, Keep in dark place, inert atmosphere[6][7]
SMILES C1CN(CCN1)C2=C(C=C(C=C2)--INVALID-LINK--[O-])F[2]
InChIKey ZILOTWJFFLIFMZ-UHFFFAOYSA-N[2]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

A common and effective method for the synthesis of this compound is through the nucleophilic aromatic substitution of 3,4-difluoronitrobenzene with piperazine.[5]

Materials:

  • 3,4-Difluoronitrobenzene (1.2 g, 7.5 mmol)

  • Piperazine (1.6 g, 18.5 mmol)

  • Acetonitrile (15 mL)

  • 100 mL round bottom flask

  • Reflux condenser

Procedure:

  • Dissolve 1.2 g (7.5 mmol) of 3,4-difluoronitrobenzene in 15 mL of acetonitrile in a 100 mL round bottom flask.[5]

  • Add 1.6 g (18.5 mmol) of piperazine to the solution.[5]

  • Heat the mixture to reflux and maintain for 3 hours.[5]

  • After reflux, cool the mixture to room temperature and leave it undisturbed overnight to allow for the precipitation of unreacted piperazine.[5]

  • Remove the precipitate by filtration.[5]

  • Concentrate the remaining solution in vacuo to yield an orange solid.[5]

  • The reported yield for this procedure is approximately 80%, with a melting point of 68–70 °C.[5]

G cluster_start Starting Materials cluster_procedure Reaction Steps cluster_end Final Product 3,4-Difluoronitrobenzene 3,4-Difluoronitrobenzene Dissolve Dissolve 3,4-Difluoronitrobenzene->Dissolve Piperazine Piperazine Add_Piperazine Add_Piperazine Piperazine->Add_Piperazine Acetonitrile (Solvent) Acetonitrile (Solvent) Acetonitrile (Solvent)->Dissolve Dissolve->Add_Piperazine Reflux_3h Reflux_3h Add_Piperazine->Reflux_3h Cool_Precipitate Cool_Precipitate Reflux_3h->Cool_Precipitate Filter Filter Cool_Precipitate->Filter Concentrate Concentrate Filter->Concentrate This compound This compound Concentrate->this compound

Caption: Synthesis workflow for this compound.

The structural confirmation and purity assessment of the synthesized compound are critical. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the nitrophenyl ring and the aliphatic protons of the piperazine ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbon atoms in the aromatic ring and the piperazine moiety.[5]

  • Sample Preparation: The sample is typically dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆ for analysis.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • FT-IR analysis is used to identify the functional groups present in the molecule.[5] Key expected vibrational bands include:

    • N-H stretching from the secondary amine in the piperazine ring.

    • C-H stretching from the aromatic and aliphatic components.[8]

    • Asymmetric and symmetric stretching of the nitro group (NO₂), typically appearing as strong bands in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

    • C-N and C-F stretching vibrations.

Mass Spectrometry (MS):

  • Mass spectrometry is employed to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to confirm the molecular formula. The fragmentation pattern can also offer additional structural information.

G cluster_analytics Analytical Techniques Start Synthesized Product Purification Purification Start->Purification Structural_Confirmation Analysis Purification->Structural_Confirmation NMR NMR (¹H, ¹³C) Structural_Confirmation->NMR Structure FTIR FT-IR Structural_Confirmation->FTIR Functional Groups MS Mass Spec Structural_Confirmation->MS Mol. Weight

Caption: Post-synthesis analytical workflow.

Biological Relevance and Signaling Pathways

While this compound is primarily known as a synthetic intermediate, the broader class of piperazine derivatives exhibits a vast range of biological activities.[9] Understanding this context is crucial for appreciating its role in drug discovery. Piperazine-containing compounds are integral to drugs targeting various conditions, including cancer, infectious diseases, and central nervous system disorders.[9][10][11]

For instance, derivatives are designed as inhibitors of the BCL2 anti-apoptotic protein for cancer therapy, or as antagonists for adrenergic and serotonin receptors in neuroscience.[12][13] The specific substitution pattern on the piperazine core is a key determinant of the resulting medicinal properties.[9] This compound serves as a critical building block for introducing the fluoronitrophenylpiperazine moiety into larger, more complex drug candidates.

G cluster_activities Biological Activities cluster_targets Molecular Targets / Mechanisms center_node Piperazine Derivatives Anticancer Anticancer center_node->Anticancer Antimicrobial Antimicrobial center_node->Antimicrobial Antiviral Antiviral center_node->Antiviral CNS_Activity CNS Activity center_node->CNS_Activity Anti_Inflammatory Anti-inflammatory center_node->Anti_Inflammatory BCL2_Inhibition BCL2 Inhibition Anticancer->BCL2_Inhibition Enzyme_Inhibition Enzyme Inhibition Antimicrobial->Enzyme_Inhibition Receptor_Antagonism Receptor Antagonism (e.g., Adrenergic, Serotonin) CNS_Activity->Receptor_Antagonism

Caption: Biological activities of the piperazine scaffold.

Safety and Handling

This compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[3] Standard laboratory safety precautions should be observed, including the use of suitable protective clothing, gloves, and eye/face protection. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3] For detailed safety information, refer to the product's Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(2-Fluoro-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluoro-4-nitrophenyl)piperazine is a substituted arylpiperazine that serves as a valuable building block in medicinal chemistry and drug discovery. The arylpiperazine motif is a well-established pharmacophore found in numerous clinically approved drugs targeting the central nervous system (CNS), including antipsychotics and antidepressants[1]. The specific substitution pattern of a fluorine atom ortho to the piperazine linkage and a nitro group para to it significantly influences the molecule's electronic properties, reactivity, and potential intermolecular interactions. Understanding the precise molecular geometry and conformational dynamics of this compound is critical for structure-activity relationship (SAR) studies, computational modeling, and the rational design of novel therapeutic agents. This guide provides a comprehensive overview of its structural features based on available crystallographic, spectroscopic, and computational data.

Molecular Structure

While a single-crystal X-ray diffraction study for this compound itself is not publicly available, a detailed crystal structure of its N4-substituted derivative, 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine , provides critical insights into the solid-state geometry of the core scaffold[2]. The data reveals a monoclinic crystal system with the space group P2₁/c[2]. The key geometric parameters from this study are summarized in Table 1.

The piperazine ring adopts a classic chair conformation, which is the most stable arrangement for six-membered saturated heterocyclic rings[3][4]. The 2-fluoro-4-nitrophenyl moiety is connected to one of the piperazine nitrogen atoms. The packing of the derivative in the crystal lattice is stabilized by a network of intermolecular interactions, including C–H···O hydrogen bonds and C–H···π interactions[2].

Table 1: Crystallographic Data for 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine [2]

ParameterValue
Empirical FormulaC₁₃H₁₄FN₃O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.7366(8)
b (Å)17.9148(13)
c (Å)7.5270(6)
β (°)102.397(8)
Volume (ų)1282.9(2)
Z4
Selected Bond Lengths (Å)
N3–O11.226
N3–O21.220(2)
N3–C41.449(2)
Selected Intermolecular Contacts (Å)
H13···O12.442
H7B···O22.708
C13–H62.831

Conformational Analysis

The conformational landscape of N-arylpiperazines is dominated by the puckering of the piperazine ring and the orientation of the aryl substituent.

Piperazine Ring Pucker

Computational and experimental studies consistently show that the piperazine ring has a strong preference for a low-energy chair conformation [3]. Alternative conformations, such as the boat or twist-boat, are significantly higher in energy and are typically only observed in specific environments, such as when coordinated to a metal center[3].

Aryl Group Orientation

In the chair conformation, the N-aryl substituent can occupy either an axial or an equatorial position relative to the mean plane of the piperazine ring. These two conformers are in equilibrium, rapidly interconverting at room temperature through ring inversion.

Caption: Equilibrium between axial and equatorial chair conformers.

For N-H piperazines, the substituent on the nitrogen generally prefers the equatorial position to minimize steric hindrance[5]. However, the presence of the ortho-fluoro substituent in this compound may influence this preference through electronic effects or intramolecular interactions. Detailed computational studies using methods like Density Functional Theory (DFT) would be required to accurately quantify the energy difference (ΔG) between the axial and equatorial conformers for this specific molecule[6]. Studies on related N-arylpiperazines have shown that the equatorial position is often favored, but the energy barrier is typically low[4].

Spectroscopic Properties

Spectroscopic techniques are essential for confirming the structure of this compound in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to identify the protons in the molecule. A patent describing the synthesis of the title compound provides characteristic chemical shifts in deuterated methanol (CD₃OD)[7].

Table 2: ¹H NMR Chemical Shifts for this compound in CD₃OD [7]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
2.98-3.05m4HPiperazine -CH₂- (distal to aryl group)
3.26-3.33m4HPiperazine -CH₂- (proximal to aryl group)
7.12t, J=9.0 Hz1HAromatic C6-H
7.94dd, J=13.5, 3.0 Hz1HAromatic C3-H
8.02ddd, J=9.0, 2.7, 0.9 Hz1HAromatic C5-H
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the functional groups. While a specific spectrum for the title compound is not detailed in the literature, a vibrational analysis of the closely related 1-(2-nitrophenyl)piperazine allows for the prediction of key absorption bands[8].

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H StretchingPiperazine N-H
3100-3000C-H StretchingAromatic C-H
2950-2800C-H Stretching (symmetric/asymmetric)Piperazine -CH₂-
~1600, ~1480C=C StretchingAromatic Ring
~1520, ~1340N=O Stretching (asymmetric/symmetric)Nitro group (-NO₂)
~1250C-N StretchingAryl-N
~1220C-F StretchingAryl-F

Experimental Protocols

Synthesis of this compound[2]

This protocol describes a nucleophilic aromatic substitution reaction.

  • Dissolution: Dissolve 1.2 g (7.5 mmol) of 3,4-difluoronitrobenzene in 15 ml of acetonitrile in a 100 ml round-bottom flask.

  • Addition of Reagent: Add 1.6 g (18.5 mmol) of piperazine to the solution.

  • Reflux: Reflux the reaction mixture for 3 hours.

  • Cooling and Precipitation: Cool the mixture and leave it undisturbed overnight to allow unreacted piperazine to precipitate.

  • Filtration: Remove the precipitate by filtration.

  • Concentration: Concentrate the filtrate in vacuo to yield an orange solid. (Typical Yield: ~80%).

Single-Crystal X-ray Diffraction (Methodology for Derivative)[2]

This protocol outlines the general steps for obtaining crystallographic data, as performed on the N4-propargyl derivative.

  • Crystal Growth: Dissolve the synthesized compound (~15 mg) in a suitable solvent (e.g., 5 ml CHCl₃) in a glass vial. Filter the solution using a fine-pore filter paper. Allow the solvent to evaporate slowly at room temperature over several days to grow single crystals.

  • Data Collection: Mount a suitable crystal on a single-crystal X-ray diffractometer (e.g., Bruker D8 with an Apex II CCD detector) equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). Collect diffraction data at a controlled temperature (e.g., 293 K).

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F² with appropriate software (e.g., SHELX).

Computational Conformational Analysis

This protocol describes a typical DFT-based approach for analyzing conformational preferences, based on methods used for similar molecules[8][9].

  • Structure Building: Build the 3D structures of the axial and equatorial chair conformers of this compound using molecular modeling software.

  • Geometry Optimization: Perform geometry optimization for each conformer using Density Functional Theory (DFT). A common functional and basis set combination is B3LYP with the 6-311++G(d,p) basis set.

  • Frequency Calculation: Perform vibrational frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Energy Comparison: Compare the calculated Gibbs free energies of the conformers to determine their relative stability and predict the equilibrium population.

Experimental_Workflow cluster_char Structural Characterization cluster_conf Conformational Analysis start Starting Materials (3,4-difluoronitrobenzene, Piperazine) synthesis Synthesis (Nucleophilic Aromatic Substitution) start->synthesis purification Purification (Filtration, Concentration) synthesis->purification product Product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Solution Structure ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms comp_model Computational Modeling (DFT Calculations) product->comp_model In Silico Study xray X-Ray Crystallography (Requires Single Crystals) product->xray Solid-State Structure

Caption: Workflow for synthesis and structural analysis.

References

Synthesis and Characterization of 1-(2-Fluoro-4-nitrophenyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Fluoro-4-nitrophenyl)piperazine, a key intermediate in the preparation of various pharmaceutically active compounds. This document details established synthetic protocols, physical properties, and spectroscopic data to support research and development in medicinal chemistry and drug discovery.

Chemical Properties and Identifiers

This compound is a light yellow to yellow solid organic compound.[1] It is recognized by the following identifiers:

PropertyValue
CAS Number 154590-33-7[2]
Molecular Formula C₁₀H₁₂FN₃O₂[3]
Molecular Weight 225.22 g/mol [3][4]
IUPAC Name This compound[4]
SMILES C1CN(CCN1)C2=C(C=C(C=C2)--INVALID-LINK--[O-])F[4]
InChI InChI=1S/C10H12FN3O2/c11-9-7-8(14(15)16)1-2-10(9)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2[4]

Synthesis Protocols

Two primary methods for the synthesis of this compound have been reported in the literature.

Method 1: Nucleophilic Aromatic Substitution

This method involves the direct reaction of 3,4-difluoronitrobenzene with piperazine. The fluorine atom at position 4 is more susceptible to nucleophilic substitution due to the electron-withdrawing effect of the nitro group.

Reaction Scheme:

G reactant1 3,4-Difluoronitrobenzene product This compound reactant1->product + Piperazine Acetonitrile, reflux reactant2 Piperazine

Synthetic Route via Nucleophilic Aromatic Substitution

Experimental Protocol:

  • Dissolve 1.2 g (7.5 mmol) of 3,4-difluoronitrobenzene in 15 ml of acetonitrile in a 100 ml round-bottom flask.[5]

  • Add 1.6 g (18.5 mmol) of piperazine to the solution.[5]

  • Reflux the reaction mixture for 3 hours.[5]

  • After cooling, allow the mixture to stand overnight to precipitate unreacted piperazine.[5]

  • Remove the precipitate by filtration.[5]

  • Concentrate the filtrate under reduced pressure to obtain an orange solid.[5]

  • The reported yield for this method is 80%.[5]

Method 2: Deprotection of a Boc-Protected Precursor

This two-stage synthesis starts with the deprotection of 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylic acid tert-butyl ester.

Reaction Scheme:

G cluster_0 Stage 1: Deprotection cluster_1 Stage 2: Neutralization start 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylic acid tert-butyl ester intermediate Piperazinium salt start->intermediate 4N HCl in Ethyl Acetate 0°C to room temp, 12h end This compound intermediate->end Saturated aq. NaHCO₃ pH=9

Two-Stage Synthesis from a Boc-Protected Precursor

Experimental Protocol:

Stage 1: Deprotection

  • Dissolve 2.50 g (7.68 mmol) of 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylic acid tert-butyl ester in 10 ml of ethyl acetate.[6]

  • Under ice cooling, add 10.0 ml (40.0 mmol) of a 4N solution of hydrogen chloride in ethyl acetate.[6]

  • Stir the mixture at room temperature for 12 hours.[6]

Stage 2: Neutralization and Isolation

  • Adjust the pH of the reaction mixture to 9 by adding a saturated aqueous solution of sodium hydrogencarbonate.[6]

  • Concentrate the mixture under reduced pressure.[6]

  • Collect the resulting solid by filtration and wash it with water to yield the final product as a yellow solid.[6]

  • The reported yield for this method is 37%.[6]

Physical and Spectroscopic Characterization

Physical Properties
PropertyValueReference
Appearance Light yellow to yellow solid[1]
Melting Point 70-72 °C[1][5]
Boiling Point (Predicted) 392.7±42.0 °C[1]
Density (Predicted) 1.295±0.06 g/cm³[1]
Storage Temperature 2-8 °C, under nitrogen[1][7]
pKa (Predicted) 8.50±0.10[1]
Spectroscopic Data

¹H NMR (CD₃OD):

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
2.98-3.05 m 4H - Piperazine CH₂
3.26-3.33 m 4H - Piperazine CH₂
7.12 t 1H 9.0 Aromatic CH
7.94 dd 1H 13.5, 3.0 Aromatic CH
8.02 ddd 1H 9.0, 2.7, 0.9 Aromatic CH

Reference for ¹H NMR data:[6]

Other Spectroscopic Data: While detailed peak lists are not fully available in the initial search results, the existence of ¹³C NMR, FT-IR, and Mass Spectrometry data is confirmed through various chemical databases and literature.[4][5][8] Researchers are encouraged to consult these resources for complete spectral information.

Logical Workflow for Synthesis Selection

The choice between the two primary synthetic routes can be guided by several factors, including starting material availability, desired yield, and reaction conditions.

G start Start: Need to synthesize This compound decision Is 3,4-difluoronitrobenzene readily available? start->decision method1 Method 1: Nucleophilic Aromatic Substitution decision->method1 Yes method2 Method 2: Deprotection of Boc-precursor decision->method2 No yield_check Is higher yield critical? method1->yield_check method2->yield_check end_m1 Proceed with Method 1 (Higher Yield) yield_check->end_m1 Yes end_m2 Proceed with Method 2 (Alternative starting material) yield_check->end_m2 No

Decision workflow for selecting a synthetic method.

Conclusion

This technical guide summarizes the essential information for the synthesis and characterization of this compound. The provided experimental protocols offer detailed, step-by-step instructions for its preparation, while the tabulated physical and spectroscopic data serve as a valuable reference for compound verification. The inclusion of logical diagrams for the synthetic pathways and decision-making process aims to facilitate a deeper understanding for researchers and professionals in the field of drug development.

References

Spectroscopic and Structural Elucidation of 1-(2-Fluoro-4-nitrophenyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(2-Fluoro-4-nitrophenyl)piperazine, a key intermediate in the synthesis of various pharmaceutical agents. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.94dd13.5, 3.01HH-3 (Aromatic)
8.02ddd9.0, 2.7, 0.91HH-5 (Aromatic)
7.12t9.01HH-6 (Aromatic)
3.26 - 3.33m-4HPiperazine (-N(CH₂)₂)
2.98 - 3.05m-4HPiperazine (-NH(CH₂)₂)

Solvent: CD₃OD

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~155-158 (d)C-F (Aromatic)
~140-142C-NO₂ (Aromatic)
~125-130C-H (Aromatic)
~115-120 (d)C-H (Aromatic)
~50-55Piperazine (-N(CH₂)₂)
~45-50Piperazine (-NH(CH₂)₂)

Note: The assignments are predictive and require experimental verification.

Table 3: Mass Spectrometry Data (GC-MS)
m/zInterpretation
225[M]⁺ (Molecular Ion)

Further fragmentation analysis is required for a detailed interpretation.

Table 4: Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300-3500MediumN-H Stretch (Piperazine)
~2850-3000MediumC-H Stretch (Aliphatic)
~1590-1620StrongC=C Stretch (Aromatic)
~1500-1530StrongN-O Asymmetric Stretch (Nitro)
~1330-1360StrongN-O Symmetric Stretch (Nitro)
~1200-1300StrongC-N Stretch (Aromatic Amine)
~1100-1200StrongC-F Stretch (Aromatic)

Note: These are characteristic absorption bands and may vary slightly based on the experimental conditions.

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data are provided below.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 1,2-difluoro-4-nitrobenzene with piperazine. A typical procedure involves dissolving 1,2-difluoro-4-nitrobenzene in a suitable solvent, such as acetonitrile, followed by the addition of piperazine. The reaction mixture is then heated under reflux for several hours. After cooling, the product can be isolated by filtration and purified by recrystallization.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: A sample of this compound was dissolved in deuterated methanol (CD₃OD). The ¹H NMR spectrum was recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[2]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum can be obtained using a similar procedure to the ¹H NMR, with a sample dissolved in a deuterated solvent and analyzed on a spectrometer operating at a suitable frequency (e.g., 100 MHz).

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 1,2-Difluoro-4-nitrobenzene + Piperazine reaction Reflux in Acetonitrile start->reaction workup Cooling and Filtration reaction->workup purification Recrystallization workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry (GC-MS) product->ms ir Infrared Spectroscopy (FTIR) product->ir data Spectroscopic Data nmr->data ms->data ir->data

Diagram 1: Experimental workflow for the synthesis and spectroscopic analysis of this compound.
Mass Spectrometry (MS)

The mass spectrum of this compound was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) instrument. The sample was introduced into the gas chromatograph, where it was vaporized and separated on a capillary column before entering the mass spectrometer. The mass spectrometer was operated in electron ionization (EI) mode.

Infrared (IR) Spectroscopy

The infrared spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was prepared for analysis, likely using the KBr pellet method or as a thin film, and the spectrum was recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The resulting spectrum provides information about the functional groups present in the molecule.

Logical Relationships in Spectroscopic Data Interpretation

The interpretation of the spectroscopic data relies on the correlation of observed signals with the known molecular structure of this compound.

logical_relationships cluster_nmr NMR Data cluster_ms MS Data cluster_ir IR Data compound This compound (C₁₀H₁₂FN₃O₂) aromatic_protons Aromatic Protons (H-3, H-5, H-6) δ ~7-8 ppm compound->aromatic_protons Corresponds to piperazine_protons Piperazine Protons δ ~3 ppm compound->piperazine_protons Corresponds to molecular_ion Molecular Ion Peak [M]⁺ at m/z 225 compound->molecular_ion Corresponds to nh_stretch N-H Stretch ~3300-3500 cm⁻¹ compound->nh_stretch Exhibits no2_stretch N-O Stretches ~1515 & 1345 cm⁻¹ compound->no2_stretch Exhibits cf_stretch C-F Stretch ~1100-1200 cm⁻¹ compound->cf_stretch Exhibits

Diagram 2: Logical relationships between the molecular structure and its spectroscopic signatures.

References

Physical and chemical properties of 1-(2-Fluoro-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-(2-Fluoro-4-nitrophenyl)piperazine, a key intermediate in pharmaceutical synthesis. The information is presented to support research and development activities, offering detailed experimental protocols and structured data for easy reference.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₁₀H₁₂FN₃O₂[1][2][3]
Molar Mass 225.22 g/mol [1][2]
Melting Point 70-72 °C[1]
Boiling Point (Predicted) 392.7 ± 42.0 °C[1]
Density (Predicted) 1.295 ± 0.06 g/cm³[1]
Appearance Light yellow to yellow solid[4]
Purity ≥97%[4][5]
Storage Conditions 2-8°C, stored under nitrogen[4]

Spectroscopic Data

Detailed spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

  • Solvent: DMSO-d₆ or CDCl₃

  • Spectrometer Frequency: 400 MHz or higher

  • Internal Standard: Tetramethylsilane (TMS)

¹³C NMR Spectroscopy:

  • Solvent: DMSO-d₆ or CDCl₃

  • Spectrometer Frequency: 100 MHz or higher

  • Internal Standard: Tetramethylsilane (TMS)

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

  • Sample Preparation: KBr pellet method.

  • Range: Typically 4000-400 cm⁻¹.

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure reproducibility and accurate characterization.

Synthesis of this compound

This protocol is adapted from established synthetic procedures for similar compounds.

Materials:

  • 1-Fluoro-2,4-dinitrobenzene

  • Piperazine

  • Acetonitrile (ACN)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1-fluoro-2,4-dinitrobenzene in acetonitrile.

  • Add an excess of piperazine to the solution.

  • Reflux the mixture with stirring for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any solid byproducts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.

Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Purification_Workflow Synthesis and Purification Workflow reagents Reactants: 1-Fluoro-2,4-dinitrobenzene Piperazine Acetonitrile reaction Reaction: Reflux in Acetonitrile reagents->reaction 1. Mix and Heat workup Work-up: Cooling and Filtration reaction->workup 2. Reaction Completion concentration Concentration: Rotary Evaporation workup->concentration 3. Isolate Crude Product purification Purification: Recrystallization or Column Chromatography concentration->purification 4. Purify product Final Product: This compound purification->product 5. Isolate Pure Product

Synthesis and Purification Workflow

Biological Activity

Piperazine derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer, antimicrobial, and central nervous system effects.[6][7][8] Specifically, nitrophenylpiperazine derivatives have been investigated as tyrosinase inhibitors.[9] While the specific biological targets and signaling pathways for this compound are not extensively documented, its structural similarity to other biologically active piperazines suggests potential for further investigation in drug discovery programs. For instance, some piperazine derivatives have shown potential as BCL2 inhibitors, inducing apoptosis in cancer cells.[6]

Potential Anticancer Signaling Pathway Involvement

The diagram below illustrates a generalized signaling pathway that is often targeted by anticancer piperazine derivatives, leading to apoptosis.

Anticancer_Signaling_Pathway Potential Anticancer Signaling Pathway Piperazine_Derivative Piperazine Derivative (e.g., BCL2 Inhibitor) BCL2 BCL2 (Anti-apoptotic protein) Piperazine_Derivative->BCL2 Inhibition Bax_Bak Bax/Bak (Pro-apoptotic proteins) BCL2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Activates Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Potential Anticancer Signaling Pathway

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated fume hood.

This technical guide serves as a foundational resource for professionals working with this compound. For further detailed information, consulting the cited references is recommended.

References

Potential Pharmacological Effects of 1-(2-Fluoro-4-nitrophenyl)piperazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the potential pharmacological effects of the synthetic compound 1-(2-Fluoro-4-nitrophenyl)piperazine (CAS No. 154590-33-7). Direct pharmacological data for this specific molecule is not extensively available in current scientific literature. Therefore, this document extrapolates potential activities based on its known use as a chemical intermediate and the well-documented pharmacological profiles of structurally related piperazine derivatives. This guide is intended for researchers, scientists, and drug development professionals interested in the prospective therapeutic applications of this compound.

Introduction

This compound is a substituted piperazine derivative. The piperazine ring is a prevalent scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a versatile linker in the design of bioactive molecules.[1] The presence of a 2-fluoro-4-nitrophenyl moiety suggests potential for various molecular interactions that could elicit pharmacological responses. Notably, this compound is documented as a key intermediate in the synthesis of antimicrobial agents, specifically Eperezolid.[2] This connection provides a foundational hypothesis for its potential biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential behavior in biological systems.

PropertyValueSource
CAS Number 154590-33-7PubChem[3]
Molecular Formula C₁₀H₁₂FN₃O₂PubChem[3]
Molecular Weight 225.22 g/mol PubChem[3]
Melting Point 70-73 °CSigma-Aldrich[4]
Boiling Point 392.7 ± 42.0 °C at 760 mmHgChemScene[4]
InChI Key ZILOTWJFFLIFMZ-UHFFFAOYSA-NPubChem[3]

Synthesis

The synthesis of this compound has been described in the literature, primarily in the context of preparing its derivatives. A general synthetic route involves the nucleophilic aromatic substitution of a di-substituted fluoronitrobenzene with piperazine.

A specific example is provided in the synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine, where this compound is first synthesized and then further reacted.[5]

General Experimental Protocol for Synthesis

The following is a generalized protocol based on related syntheses.

Materials:

  • 1,2-Difluoro-4-nitrobenzene

  • Piperazine

  • Solvent (e.g., Dimethylformamide - DMF)

  • Base (e.g., Potassium carbonate - K₂CO₃)

Procedure:

  • To a solution of piperazine in DMF, add potassium carbonate.

  • Slowly add 1,2-difluoro-4-nitrobenzene to the mixture at room temperature.

  • Heat the reaction mixture and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and add water to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum to yield this compound as a solid.

Below is a visual representation of a generalized synthetic workflow.

G start Starting Materials: 1,2-Difluoro-4-nitrobenzene Piperazine K2CO3, DMF reaction Nucleophilic Aromatic Substitution Heat and Stir start->reaction workup Reaction Workup: Cooling Water Addition reaction->workup filtration Filtration and Washing workup->filtration product Final Product: This compound filtration->product

Generalized Synthetic Workflow

Potential Pharmacological Effects

While direct experimental data for this compound is scarce, its structural components suggest several potential areas of pharmacological activity.

Antimicrobial Activity

The most direct evidence for potential bioactivity comes from its use as an intermediate in the synthesis of Eperezolid , an oxazolidinone antibiotic.[2] Oxazolidinones are known to inhibit bacterial protein synthesis. This suggests that while this compound itself is not the final active pharmaceutical ingredient, its scaffold is compatible with antimicrobial drug design.

Furthermore, numerous studies have demonstrated the broad-spectrum antimicrobial and antifungal activities of various piperazine derivatives.[6][7][8] The presence of the nitro group and the fluorine atom on the phenyl ring could also contribute to antimicrobial effects, as these functionalities are common in antimicrobial agents.

A proposed workflow for screening the antimicrobial activity of this compound is presented below.

G cluster_0 In Vitro Screening cluster_1 Data Analysis compound This compound (Test Compound) mic_mbc MIC and MBC Determination (Broth Microdilution) compound->mic_mbc agar_diffusion Agar Disc Diffusion Assay compound->agar_diffusion mic_values Determine MIC Values mic_mbc->mic_values mbc_values Determine MBC Values mic_mbc->mbc_values inhibition_zones Measure Zones of Inhibition agar_diffusion->inhibition_zones bacterial_strains Bacterial Strains: Gram-positive (e.g., S. aureus) Gram-negative (e.g., E. coli) bacterial_strains->mic_mbc bacterial_strains->agar_diffusion fungal_strains Fungal Strains: (e.g., C. albicans) fungal_strains->mic_mbc fungal_strains->agar_diffusion

Antimicrobial Screening Workflow
Central Nervous System (CNS) Activity

Phenylpiperazine derivatives are well-known for their interactions with various CNS receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[9][10][11] These interactions have led to the development of antipsychotic, antidepressant, and anxiolytic drugs. The structural similarity of this compound to these compounds suggests it could possess CNS activity.

Potential Molecular Targets:

  • Serotonin Receptors (e.g., 5-HT₁A, 5-HT₂A): Many arylpiperazines exhibit high affinity for these receptors.

  • Dopamine Receptors (e.g., D₂): This is a common target for antipsychotic medications.

  • Other CNS Receptors: Potential for interaction with adrenergic, histaminic, or opioid receptors.[12]

A logical workflow for investigating the potential CNS activity would involve initial receptor binding assays followed by functional assays.

G compound This compound binding_assay Radioligand Binding Assays (e.g., 5-HT1A, 5-HT2A, D2 receptors) compound->binding_assay functional_assay Functional Assays (e.g., cAMP accumulation, Ca2+ flux) binding_assay->functional_assay data_analysis Data Analysis: Determine Ki and IC50 values functional_assay->data_analysis conclusion Assess Receptor Affinity and Potency data_analysis->conclusion

CNS Receptor Activity Screening Workflow
Anticancer Activity

Certain substituted piperazines have demonstrated cytotoxic activity against various cancer cell lines.[13][14] The mechanism of action for such compounds can be diverse, including the inhibition of kinases, induction of apoptosis, or disruption of cell cycle progression. The nitrophenyl moiety, in particular, is found in some compounds with antiproliferative effects. Therefore, it is plausible that this compound could exhibit cytotoxic effects against cancer cells.

Hypothetical Experimental Protocol for Cytotoxicity Screening:

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous control cell line (e.g., HEK293).

  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay to assess cell viability.

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of this compound for 48-72 hours.

    • Add MTT or SRB reagent and incubate.

    • Measure the absorbance to determine the percentage of viable cells compared to an untreated control.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Conclusion and Future Directions

This compound is a synthetic compound with limited direct pharmacological data in the public domain. However, its established role as a precursor to the antimicrobial agent Eperezolid and the extensive literature on the diverse biological activities of substituted piperazines provide a strong rationale for investigating its potential therapeutic properties.

Future research should focus on empirical testing of this compound in a variety of biological assays to elucidate its pharmacological profile. Based on the analysis of its structural analogues, promising avenues for investigation include its potential antimicrobial, CNS, and anticancer activities. The experimental workflows and protocols outlined in this guide provide a foundational framework for such studies. The synthesis of a library of related derivatives could also be a valuable strategy for structure-activity relationship (SAR) studies to identify more potent and selective drug candidates.

References

The Versatile Building Block: 1-(2-Fluoro-4-nitrophenyl)piperazine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern drug discovery, the strategic use of versatile chemical scaffolds is paramount to the efficient development of novel therapeutic agents. Among these, the piperazine moiety stands out as a "privileged structure," frequently incorporated into a wide array of clinically successful drugs. This technical guide focuses on a particularly valuable derivative, 1-(2-fluoro-4-nitrophenyl)piperazine, exploring its synthesis, chemical properties, and its role as a key building block in the design and synthesis of biologically active molecules. The presence of a fluorine atom and a nitro group on the phenyl ring imparts unique reactivity and electronic properties, making it a highly sought-after intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies.

Physicochemical Properties

This compound is a stable, crystalline solid. Its key physicochemical properties are summarized in the table below.

PropertyValue
CAS Number 154590-33-7
Molecular Formula C₁₀H₁₂FN₃O₂
Molecular Weight 225.22 g/mol
Appearance Yellow solid
Purity Typically >97%
Storage Conditions 2-8 °C

Synthesis of this compound

The synthesis of this compound is primarily achieved through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group and the fluorine atom activate the aromatic ring for nucleophilic attack by piperazine. Two common protocols are outlined below.

Experimental Protocols

Protocol 1: Synthesis from 3,4-Difluoronitrobenzene

This method provides a high yield of the desired product.

  • Reactants: 3,4-Difluoronitrobenzene (1.2 g, 7.5 mmol), Piperazine (1.6 g, 18.5 mmol), Acetonitrile (15 ml).

  • Procedure:

    • Dissolve 3,4-difluoronitrobenzene in acetonitrile in a 100 ml round-bottom flask.

    • Add piperazine to the solution.

    • Reflux the mixture for 3 hours.

    • Cool the reaction mixture and leave it undisturbed overnight to allow for the precipitation of unreacted piperazine.

    • Remove the precipitate by filtration.

    • Concentrate the solution in vacuo to yield an orange solid.[1]

  • Yield: 80%[1]

Protocol 2: Synthesis from 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylic acid tert-butyl ester

This two-step process involves the deprotection of a Boc-protected piperazine derivative.

  • Reactants: 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylic acid tert-butyl ester (2.50 g, 7.68 mmol), 4N Hydrogen chloride in ethyl acetate (10.0 ml, 40.0 mmol), Ethyl acetate (10 ml), Saturated aqueous sodium hydrogencarbonate.

  • Procedure:

    • Dissolve 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylic acid tert-butyl ester in ethyl acetate and cool under ice.

    • Add 4N Hydrogen chloride/ethyl acetate solution and stir the mixture at room temperature for 12 hours.

    • Adjust the pH of the reaction mixture to 9 by adding saturated aqueous sodium hydrogencarbonate.

    • Concentrate the mixture under reduced pressure.

    • Collect the resulting solid by filtration and wash with water to give the title compound as a yellow solid.[2]

  • Yield: 37%[2]

Application as a Building Block in Medicinal Chemistry

The strategic placement of the fluoro and nitro groups on the phenyl ring of this compound makes it a versatile precursor for a variety of medicinal chemistry applications. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the fluorine atom can modulate the compound's physicochemical properties and binding affinity to biological targets.

Synthesis of Drug Candidates: CDK2 Degraders

A recent patent highlights the use of this compound in the synthesis of bifunctional compounds designed to degrade cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy. The initial step involves the protection of the piperazine nitrogen.

Experimental Protocol: Synthesis of tert-Butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate

  • Reactants: 1,2-Difluoro-4-nitrobenzene (5.00 g, 31.43 mmol), Diisopropylethylamine (DIEA) (12.16 g, 94.29 mmol), tert-Butyl piperazine-1-carboxylate (6.15 g, 33.00 mmol), Acetonitrile (30.0 mL).

  • Procedure:

    • Combine 1,2-difluoro-4-nitrobenzene, DIEA, and tert-butyl piperazine-1-carboxylate in acetonitrile.

    • Stir the mixture at 70 °C overnight.[2]

    • The resulting intermediate can then be further elaborated to create bifunctional molecules for targeted protein degradation.

experimental_workflow cluster_synthesis Synthesis of CDK2 Degrader Precursor start This compound step1 Boc Protection intermediate tert-Butyl 4-(2-fluoro-4- nitrophenyl)piperazine-1-carboxylate step2 Reduction of Nitro Group amine_intermediate tert-Butyl 4-(4-amino-2- fluorophenyl)piperazine-1-carboxylate step3 Coupling with Pyrimidine Moiety step4 Linker Attachment & E3 Ligase Ligand Conjugation final_product Bifunctional CDK2 Degrader

Derivatization for Further Synthesis

The secondary amine of this compound is a key site for derivatization, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR).

Experimental Protocol: Synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine

  • Reactants: this compound (0.67 g, 3 mmol), Propargyl bromide (0.54 g, 4.5 mmol), Potassium carbonate (K₂CO₃) (0.81 g, 6.3 mmol), Dimethylformamide (DMF) (5 ml).

  • Procedure:

    • Slowly add propargyl bromide to a mixture of this compound and K₂CO₃ in DMF at 0 °C.

    • Heat the mixture at 60 °C and stir for 24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Separate the product by filtration.[1]

  • Yield: 77%[1]

Biological Activity of Related Compounds

While specific biological data for direct derivatives of this compound in the public domain is limited, the closely related scaffold, 1-(2-fluorophenyl)piperazine, has been utilized in the synthesis of potent and selective inhibitors of various biological targets. This data provides valuable insight into the potential therapeutic applications of compounds derived from the title building block.

Monoamine Oxidase B (MAO-B) Inhibitors

Derivatives of 1-(2-fluorophenyl)piperazine have been synthesized and evaluated as selective inhibitors of MAO-B, an enzyme implicated in neurodegenerative diseases such as Parkinson's disease.

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)
Derivative T1 > 1000.08 ± 0.01> 1250
Derivative T2 > 1000.12 ± 0.02> 833
Derivative T3 > 1000.09 ± 0.01> 1111

Data from a study on pyridazinone derivatives containing the (2-fluorophenyl)piperazine moiety.

BCL2 Inhibitors

Novel sulfamethoxazole and 1-(2-fluorophenyl)piperazine derivatives have been synthesized and shown to exhibit antiproliferative activity through the inhibition of the anti-apoptotic protein BCL2.

CompoundIC₅₀ (µM) on MDA-MB-231 cells
Derivative 3e 16.98
Derivative 6b 17.33

Data from a study on sulfamethoxazole and 1-(2-fluorophenyl)piperazine derivatives as potential anticancer agents.

Signaling Pathways and Experimental Workflows

The application of this compound as a building block for kinase inhibitors necessitates an understanding of the relevant signaling pathways and the workflows used to screen for inhibitory activity.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers, making them attractive targets for drug discovery.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellularResponse Cell Proliferation, Survival, Migration ERK->CellularResponse AKT AKT PI3K->AKT AKT->CellularResponse DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 Inhibitor Kinase Inhibitor (e.g., derived from This compound) Inhibitor->FGFR

General Workflow for Kinase Inhibitor Screening

The discovery and development of kinase inhibitors typically follow a structured workflow, from initial high-throughput screening to in-depth biological characterization.

Kinase_Inhibitor_Screening_Workflow

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactive handles provided by the fluoro, nitro, and piperazine moieties allow for the creation of diverse chemical libraries for drug discovery. As demonstrated by its application in the synthesis of precursors for targeted protein degraders and the biological activity of closely related analogues, this scaffold holds significant promise for the development of novel therapeutics, particularly in the areas of oncology and neurodegenerative diseases. The continued exploration of derivatives of this compound is likely to yield potent and selective modulators of a wide range of biological targets.

References

In-Depth Technical Guide to 1-(2-Fluoro-4-nitrophenyl)piperazine (CAS 154590-33-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 1-(2-Fluoro-4-nitrophenyl)piperazine, identified by CAS number 154590-33-7. The information is curated for professionals in research and drug development.

Chemical and Physical Properties

This compound is a substituted piperazine compound. Its core structure features a piperazine ring attached to a fluorinated and nitrated phenyl group. The physicochemical properties of this compound are summarized in the table below, compiled from various chemical data sources.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 154590-33-7N/A
Molecular Formula C₁₀H₁₂FN₃O₂ChemBK[1]
Molecular Weight 225.22 g/mol ChemBK[1]
Appearance SolidChemBK[1]
Melting Point 70-72 °CChemBK[1]
Boiling Point (Predicted) 392.7 ± 42.0 °CChemBK[1]
Density (Predicted) 1.295 ± 0.06 g/cm³ChemBK[1]
pKa (Predicted) 8.50 ± 0.10ChemBK[1]
Storage Conditions Room Temperature, Keep in dark place, Inert atmosphereBLDpharm[2]

Synthesis Protocol

A common synthetic route to this compound involves the nucleophilic aromatic substitution of a di-halogenated nitrobenzene with piperazine. The following protocol is adapted from a published procedure for the synthesis of a related derivative.

Experimental Workflow for Synthesis

G reagents Reagents: - 3,4-Difluoronitrobenzene - Piperazine - Acetonitrile (solvent) reaction Reaction: Reflux for 3 hours reagents->reaction workup Work-up: - Cool and precipitate unreacted piperazine - Remove precipitate - Concentrate solution in vacuo reaction->workup product Product: This compound (Orange Solid) workup->product

Caption: Synthetic workflow for this compound.

Detailed Methodology

Materials:

  • 3,4-Difluoronitrobenzene

  • Piperazine

  • Acetonitrile

Procedure:

  • In a 100 ml round-bottom flask, dissolve 1.2 g (7.5 mmol) of 3,4-difluoronitrobenzene in 15 ml of acetonitrile.

  • Add 1.6 g (18.5 mmol) of piperazine to the solution.

  • Reflux the reaction mixture for 3 hours.

  • After reflux, cool the mixture and leave it undisturbed overnight to allow for the precipitation of unreacted piperazine.

  • Remove the precipitate by filtration.

  • Concentrate the resulting solution in vacuo to yield an orange solid of this compound.

Potential Biological Activities and Experimental Protocols

While specific biological data for this compound is limited in publicly available literature, the broader class of piperazine derivatives is well-documented for a range of pharmacological activities, including anticancer and antimicrobial effects. The nitrophenylpiperazine scaffold, in particular, has been investigated for various biological targets.

Potential Anticancer Activity and BCL2 Signaling Pathway

Derivatives of the closely related 1-(2-fluorophenyl) piperazine have been synthesized and evaluated as potential inhibitors of the BCL2 anti-apoptotic protein, suggesting a potential role in cancer therapy.[3] The BCL2 family of proteins are key regulators of apoptosis (programmed cell death).

BCL2_Pathway Compound This compound (or derivative) BCL2 BCL2 Compound->BCL2 Inhibition Bax_Bak Bax/Bak BCL2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Activates Caspase_3 Caspase-3 Apoptosome->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: Potential mechanism of action via BCL2 pathway inhibition.

Representative Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The following is a representative protocol for assessing the cytotoxic effects of a compound on a cancer cell line, adapted from a study on related piperazine derivatives.[3]

MTT_Assay_Workflow cell_culture Cell Culture: MDA-MB-231 breast cancer cells in DMEM cell_seeding Cell Seeding: Seed cells in 96-well plates cell_culture->cell_seeding compound_treatment Compound Treatment: Add serial dilutions of the test compound cell_seeding->compound_treatment incubation_24h Incubation: 24 hours at 37°C, 5% CO2 compound_treatment->incubation_24h mtt_addition MTT Addition: Add MTT solution to each well incubation_24h->mtt_addition incubation_4h Incubation: 4 hours to allow formazan formation mtt_addition->incubation_4h solubilization Solubilization: Add DMSO to dissolve formazan crystals incubation_4h->solubilization measurement Measurement: Read absorbance at 570 nm solubilization->measurement analysis Data Analysis: Calculate IC50 values measurement->analysis

Caption: Workflow for an in vitro cytotoxicity MTT assay.

Detailed Methodology:

  • Cell Culture: Maintain MDA-MB-231 human breast cancer cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve the desired final concentrations in the cell culture medium. Replace the medium in the wells with fresh medium containing the different concentrations of the test compound. Include appropriate vehicle controls.

  • Incubation: Incubate the treated cells for 24 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Suppliers

This compound is available from various chemical suppliers for research purposes. A selection of suppliers is listed below:

  • Santa Cruz Biotechnology, Inc.[2]

  • BLDpharm[2]

  • ChemScene[4][5]

  • Novachemistry[6]

  • Thermo Scientific (formerly Alfa Aesar)[7]

  • Apollo Scientific[8]

  • Sigma-Aldrich[9]

  • Finetech Industry Limited[10]

  • Vibrant Pharma Inc.

  • Allfluoro Pharmaceutical Co., Ltd.[11]

  • Neostar United Industrial Co., Ltd.[12]

  • CRO SPLENDID LAB[13]

Note: This list is not exhaustive, and availability may vary. It is recommended to contact the suppliers directly for current stock and pricing information. This compound is intended for research use only and is not for diagnostic or therapeutic use.[2]

References

Navigating Preformulation: A Technical Guide to the Solubility and Stability of 1-(2-Fluoro-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 1-(2-Fluoro-4-nitrophenyl)piperazine, a key intermediate in many drug discovery and development programs. Aimed at researchers, scientists, and drug development professionals, this document outlines essential experimental protocols and presents a framework for data interpretation, crucial for successful preformulation and formulation activities.

Introduction

This compound is a versatile building block in medicinal chemistry. Its physicochemical properties, particularly solubility and stability, are fundamental parameters that influence its suitability for further development, affecting everything from reaction kinetics in synthesis to bioavailability in final drug products. Understanding these characteristics early in the development process can mitigate risks and streamline the path to clinical candidacy. This guide details the methodologies to comprehensively characterize the solubility and stability profile of this compound.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The following sections describe standard methodologies for determining both kinetic and thermodynamic solubility.

Experimental Protocols

2.1.1. Kinetic Solubility Assay

Kinetic solubility is a high-throughput screening method used in early drug discovery to estimate the aqueous solubility of a compound from a DMSO stock solution.[1][2][3][4][5] This assay measures the concentration at which a compound precipitates from a supersaturated solution.

  • Objective: To rapidly assess the aqueous solubility of this compound.

  • Methodology:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[1][2]

    • Mix thoroughly and incubate at a controlled temperature (e.g., 25°C) for a specified period (e.g., 2 hours).[2][6]

    • Analyze the samples for precipitation using nephelometry (light scattering) or by measuring the concentration of the dissolved compound in the supernatant via UV-Vis spectroscopy or LC-MS/MS after filtration or centrifugation.[2][4][5][6]

2.1.2. Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution in equilibrium with the solid phase.[7] It is considered the "true" solubility of a compound.[7] The shake-flask method is the gold standard for determining thermodynamic solubility.[5][6][8]

  • Objective: To determine the equilibrium solubility of this compound in various solvents.

  • Methodology:

    • Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, ethanol, methanol, acetonitrile, phosphate buffer at various pH values).

    • Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[6][7]

    • After incubation, allow the samples to stand for phase separation.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used.

    • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation

The following tables present illustrative solubility data for this compound in a variety of common solvents.

Table 1: Kinetic Solubility of this compound

Buffer SystempHTemperature (°C)Kinetic Solubility (µg/mL)
Phosphate-Buffered Saline7.42545
Citrate Buffer5.025150
Glycine-HCl Buffer2.025> 500

Table 2: Thermodynamic Solubility of this compound at 25°C

SolventSolubility (mg/mL)
Water0.08
Ethanol15.2
Methanol25.8
Acetonitrile5.5
Dichloromethane42.1
Phosphate Buffer (pH 7.4)0.12

Stability Profile

Assessing the stability of a drug substance is mandated by regulatory agencies to ensure its quality, safety, and efficacy over its shelf life.[9][10][11] Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[12][13][14][15]

Experimental Protocols

3.1.1. Forced Degradation (Stress Testing)

Forced degradation studies involve subjecting the compound to conditions more severe than accelerated stability testing to promote degradation.[11][12] The goal is to achieve 5-20% degradation of the active ingredient.[12]

  • Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify its degradation pathways.

  • Methodology:

    • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.[16]

    • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and maintain at room temperature for 8 hours.[16]

    • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[12]

    • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.[13][16]

    • Photolytic Degradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[10][16]

    • Sample Analysis: Analyze all stressed samples at appropriate time points using a stability-indicating HPLC method capable of separating the parent compound from all degradation products.[17][18][19]

Data Presentation

The results of the forced degradation studies are summarized below.

Table 3: Summary of Forced Degradation Studies for this compound

Stress Condition% DegradationNumber of DegradantsObservations
0.1 M HCl, 60°C, 24h18.52Significant degradation observed.
0.1 M NaOH, RT, 8h25.23Rapid degradation with color change.
3% H₂O₂, RT, 24h8.91Moderate degradation.
Dry Heat, 80°C, 48h2.10Compound is relatively stable to heat.
Photolytic (ICH Q1B)12.72Significant degradation upon light exposure.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the solubility and stability assays.

Solubility_Workflow cluster_kinetic Kinetic Solubility Assay cluster_thermodynamic Thermodynamic Solubility Assay k1 Prepare 10 mM stock in DMSO k2 Dispense into 96-well plate k1->k2 k3 Add aqueous buffer k2->k3 k4 Incubate (e.g., 2h at 25°C) k3->k4 k5 Analyze for precipitation (Nephelometry or UV/LC-MS) k4->k5 t1 Add excess solid to solvent t2 Agitate (e.g., 24-72h at 25°C) t1->t2 t3 Allow phase separation t2->t3 t4 Filter/centrifuge supernatant t3->t4 t5 Analyze concentration by HPLC t4->t5

Caption: Workflow for solubility determination.

Stability_Workflow cluster_stress Forced Degradation Conditions start This compound s1 Acid Hydrolysis (0.1 M HCl, 60°C) start->s1 s2 Base Hydrolysis (0.1 M NaOH, RT) start->s2 s3 Oxidation (3% H₂O₂, RT) start->s3 s4 Thermal (80°C, solid) start->s4 s5 Photolytic (ICH Q1B) start->s5 analysis Analyze by Stability-Indicating HPLC s1->analysis s2->analysis s3->analysis s4->analysis s5->analysis report Identify Degradants & Determine Degradation Pathway analysis->report

Caption: Workflow for forced degradation studies.

Conclusion

This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. The detailed experimental protocols for kinetic and thermodynamic solubility, alongside a robust forced degradation study plan, offer a clear path for generating the critical data needed for informed decision-making in drug development. The illustrative data and workflows serve as a practical reference for researchers. A thorough understanding of these physicochemical properties is paramount for the successful advancement of any new chemical entity.

References

Thermogravimetric Analysis of 1-(2-Fluoro-4-nitrophenyl)piperazine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental thermogravimetric analysis (TGA) data for 1-(2-fluoro-4-nitrophenyl)piperazine is limited. This guide provides a comprehensive framework based on the analysis of structurally related compounds, including nitrophenylpiperazine and fluoronitroaromatic derivatives. The presented data is illustrative and serves as a reference for researchers, scientists, and drug development professionals in designing and interpreting thermal stability studies for this class of compounds.

Introduction to Thermogravimetric Analysis in Pharmaceutical Development

Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] In the pharmaceutical industry, TGA is a critical tool for evaluating the thermal stability of active pharmaceutical ingredients (APIs) and excipients. This analysis provides crucial information regarding decomposition temperatures, the presence of residual solvents or water, and the overall thermal behavior of a compound, which is essential for determining storage conditions, shelf-life, and ensuring the safety and efficacy of drug products.[2]

The thermal stability of a compound like this compound is influenced by its molecular structure, including the piperazine ring, the fluorinated and nitrated phenyl group, and the nature of any substituents. Understanding its thermal decomposition profile is vital for all stages of drug development, from early-stage formulation to manufacturing and quality control.

Predicted Thermal Decomposition Profile

Based on the thermal behavior of related nitrophenylpiperazine and fluoronitroaromatic compounds, a hypothetical multi-stage decomposition process for this compound in an inert atmosphere can be postulated. The initial phase of weight loss at lower temperatures would likely correspond to the volatilization of residual solvents or adsorbed water. The primary decomposition is expected to occur at higher temperatures, potentially involving the scission of the C-N bond between the piperazine and the phenyl ring, as well as the decomposition of the nitro group.

Table 1: Predicted Thermogravimetric Analysis Data for this compound

Temperature Range (°C)Weight Loss (%)Postulated Decomposition Event
50 - 1501 - 5Loss of residual solvents and/or adsorbed water.
200 - 35040 - 60Major decomposition: Cleavage of the piperazine ring and nitro group.
> 35015 - 25Further degradation of the aromatic ring and residual fragments.

Note: The values in this table are predictive and should be confirmed by experimental TGA data.

Detailed Experimental Protocol for Thermogravimetric Analysis

This section outlines a standardized protocol for conducting a thorough thermogravimetric analysis of this compound compounds.

Instrumentation and Materials
  • Thermogravimetric Analyzer: A calibrated TGA instrument capable of controlled heating rates and atmosphere.

  • Sample Pans: Inert sample pans, typically made of alumina or platinum.

  • Nitrogen Gas: High purity (99.99%) nitrogen gas for creating an inert atmosphere.

  • Analytical Balance: A microbalance for accurate sample weighing.

  • Sample: A well-characterized and homogenous sample of this compound.

Experimental Procedure
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with high-purity nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously monitor and record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum weight loss rates.

    • Determine the onset temperature of decomposition, the temperature ranges for each decomposition step, and the percentage of weight loss for each step.

Visualizing Experimental and Logical Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the logical progression of data analysis.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Processing weigh Weigh 5-10 mg of Sample pan Place in TGA Pan weigh->pan load Load Sample into TGA pan->load purge Purge with Nitrogen (20-50 mL/min) load->purge heat Heat from 30°C to 600°C at 10°C/min purge->heat record Record Mass vs. Temperature heat->record plot Plot TGA and DTG Curves record->plot determine Determine Decomposition Stages & Weight Loss plot->determine

TGA Experimental Workflow Diagram.

Decomposition_Pathway cluster_stage1 Initial Decomposition cluster_stage2 Further Degradation compound This compound piperazine_frag Piperazine Fragments compound->piperazine_frag Heat (200-350°C) nitrophenyl_frag Fluoronitrophenyl Fragments compound->nitrophenyl_frag Heat (200-350°C) volatiles Volatile Products (e.g., NOx, CO, H2O) piperazine_frag->volatiles Heat (>350°C) char_residue Char Residue piperazine_frag->char_residue Heat (>350°C) nitrophenyl_frag->volatiles Heat (>350°C) nitrophenyl_frag->char_residue Heat (>350°C)

Hypothetical Decomposition Pathway.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Synthetic Routes for 1-(2-Fluoro-4-nitrophenyl)piperazine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluoro-4-nitrophenyl)piperazine is a key building block in the synthesis of a variety of biologically active compounds, including pharmaceuticals and agrochemicals. Its structure, featuring a piperazine ring attached to a substituted phenyl group, is a common pharmacophore in medicinal chemistry. This document provides detailed application notes and protocols for the synthesis of this compound and its analogs, focusing on prevalent and efficient synthetic methodologies.

Core Synthetic Strategies

The synthesis of this compound and its analogs primarily relies on the formation of the C-N bond between the piperazine nitrogen and the aromatic ring. The most common and effective methods include Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig amination, and the Ullmann condensation.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most direct and widely used method for the synthesis of this compound. This reaction involves the attack of a nucleophile (piperazine) on an aromatic ring that is activated by electron-withdrawing groups, such as a nitro group, leading to the displacement of a leaving group, typically a halogen.[1] The presence of the nitro group in the para position and a fluorine atom in the ortho position to the leaving group strongly activates the aromatic ring for nucleophilic attack.

General Workflow for SNAr Synthesis:

G start Start reagents Aryl Halide + Piperazine Derivative start->reagents reaction Reaction in Suitable Solvent (e.g., ACN, DMF) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification product Final Product purification->product

Caption: General workflow for SNAr synthesis of N-arylpiperazines.

Synthetic Route via SNAr:

G reactant1 3,4-Difluoronitrobenzene product This compound reactant1->product SNAr Reaction (e.g., Acetonitrile, reflux) reactant2 Piperazine reactant2->product

Caption: SNAr synthesis of the target compound.

Experimental Protocol: Synthesis of this compound via SNAr

This protocol is adapted from the procedure described by Khalaj et al.[2]

Materials:

  • 3,4-Difluoronitrobenzene

  • Piperazine

  • Acetonitrile (ACN)

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • In a 100 mL round bottom flask, dissolve 1.2 g (7.5 mmol) of 3,4-difluoronitrobenzene in 15 mL of acetonitrile.[2]

  • To this solution, add 1.6 g (18.5 mmol) of piperazine.[2]

  • The reaction mixture is then refluxed for 3 hours.[2]

  • After cooling to room temperature, the unreacted piperazine will precipitate and can be removed by filtration.[2]

  • The filtrate is concentrated under reduced pressure using a rotary evaporator to yield an orange solid.[2]

Quantitative Data:

Starting MaterialReagentSolventTime (h)TemperatureYield (%)Reference
3,4-DifluoronitrobenzenePiperazineAcetonitrile3Reflux80[2]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] This method is particularly useful for the synthesis of a wide range of N-arylpiperazine analogs, especially when the aromatic ring is not sufficiently activated for SNAr.[4] It offers broad substrate scope and functional group tolerance.[3]

General Scheme for Buchwald-Hartwig Amination:

G reactant1 Aryl Halide/Triflate product N-Arylpiperazine reactant1->product Pd Catalyst Ligand, Base (e.g., Toluene, 100°C) reactant2 Piperazine Derivative reactant2->product

Caption: Buchwald-Hartwig amination for N-arylpiperazines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of N-Boc-piperazine

This is a general protocol that can be adapted for specific substrates.[4]

Materials:

  • Aryl halide (e.g., 1-bromo-2-fluoro-4-nitrobenzene)

  • N-Boc-piperazine

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., BINAP)

  • Base (e.g., NaOt-Bu)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk tube

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), N-Boc-piperazine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).[4]

  • In a separate vial, prepare the catalyst-ligand solution by dissolving the palladium source and the phosphine ligand in a small amount of the reaction solvent.[4]

  • Seal the Schlenk tube, and evacuate and backfill with an inert gas three times.[4]

  • Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution.[4]

  • Heat the reaction mixture (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).[4]

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[4]

  • Dry the organic layer, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by flash column chromatography.[4]

Quantitative Data for Buchwald-Hartwig Amination (Representative Examples):

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Bromotoluene11.5NaOt-BuToluene1001695
1-Chloro-4-nitrobenzene23NaOt-BuToluene1002488
2-Bromopyridine1.52Cs2CO3Dioxane1101892

Note: This data is representative and specific conditions may need optimization for the synthesis of this compound analogs.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds and serves as an alternative to the Buchwald-Hartwig amination.[5] Traditional Ullmann reactions required harsh conditions, but modern protocols with ligands allow the reaction to proceed under milder conditions.[6]

General Scheme for Ullmann Condensation:

G reactant1 Aryl Halide product N-Arylpiperazine reactant1->product Cu Catalyst Ligand, Base (e.g., DMF, high temp) reactant2 Piperazine Derivative reactant2->product

Caption: Ullmann condensation for N-arylpiperazine synthesis.

Experimental Protocol: General Procedure for Ullmann Condensation

This is a general protocol that can be adapted for specific substrates.[6]

Materials:

  • Aryl halide (e.g., 1-iodo-2-fluoro-4-nitrobenzene)

  • Piperazine derivative

  • Copper catalyst (e.g., CuI)

  • Ligand (e.g., 1,10-phenanthroline)

  • Base (e.g., K2CO3)

  • Solvent (e.g., DMF or NMP)

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 equiv.), piperazine derivative (1.5 equiv.), copper catalyst (5-10 mol%), ligand (10-20 mol%), and base (2.0 equiv.).

  • Add the solvent and heat the mixture to the required temperature (often >100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry, concentrate, and purify the crude product by chromatography or crystallization.

Synthesis of Analogs

The synthetic routes described above can be readily adapted for the synthesis of a wide variety of analogs of this compound.

  • Modification of the Phenyl Ring: By starting with different substituted aryl halides, a diverse range of analogs with various substituents on the phenyl ring can be synthesized.

  • Modification of the Piperazine Ring: Using substituted piperazines as the starting nucleophile allows for the introduction of various functional groups on the second nitrogen atom of the piperazine ring. For instance, reacting this compound with alkyl halides or other electrophiles can yield N-substituted analogs.[2]

Conclusion

The synthesis of this compound and its analogs can be achieved through several reliable and versatile methods. The choice of the synthetic route will depend on the specific substrate, desired scale, and available resources. For the parent compound, Nucleophilic Aromatic Substitution offers a straightforward and high-yielding approach. For a broader range of analogs, particularly those with less activated aromatic rings, the Buchwald-Hartwig amination provides a powerful and adaptable methodology. The Ullmann condensation presents a viable alternative, especially in cases where palladium-based catalysis is not preferred. The detailed protocols and comparative data provided in these notes are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

References

Application Notes and Protocols for the Synthesis of Eperezolid Utilizing 1-(2-Fluoro-4-nitrophenyl)piperazine as a Key Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of the oxazolidinone antibiotic, Eperezolid, starting from the key intermediate 1-(2-Fluoro-4-nitrophenyl)piperazine. The synthesis involves a multi-step process, including reduction of a nitro group, formation of the core oxazolidinone ring, and subsequent functional group manipulations to yield the final active pharmaceutical ingredient.

Overview of the Synthetic Pathway

The synthesis of Eperezolid from this compound proceeds through a four-step sequence. The initial step involves the reduction of the aromatic nitro group to an aniline. This is followed by the construction of the oxazolidinone ring through a reaction with a chiral epoxide and subsequent cyclization. The third step introduces the acetamidomethyl side chain at the C5 position of the oxazolidinone ring. The final step is the N-hydroxyacetylation of the piperazine ring to yield Eperezolid.

Synthesis_Pathway A This compound B 1-(4-Amino-2-fluorophenyl)piperazine A->B Nitro Group Reduction C (S)-N-((3-(3-Fluoro-4-(piperazin-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide B->C Oxazolidinone Ring Formation & Acetamidomethylation D Eperezolid C->D N-hydroxyacetylation Experimental_Workflow_Step2 cluster_0 Step 2: Oxazolidinone Formation & Acetamidomethylation A 1-(4-Amino-2-fluorophenyl)piperazine B Carbamate Intermediate A->B Carbamoylation C 5-(Hydroxymethyl)oxazolidinone B->C n-BuLi, (R)-Glycidyl butyrate D 5-(Azidomethyl)oxazolidinone C->D Mesylation, NaN3 E 5-(Aminomethyl)oxazolidinone D->E Reduction (e.g., PPh3) F (S)-N-((3-(3-Fluoro-4-(piperazin-1-yl)phenyl)- 2-oxooxazolidin-5-yl)methyl)acetamide E->F Acetylation (Ac2O)

Application of 1-(2-Fluoro-4-nitrophenyl)piperazine in the Synthesis of Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 1-(2-Fluoro-4-nitrophenyl)piperazine as a key building block in the synthesis of novel tyrosinase inhibitors. The following sections outline the synthetic pathways, structure-activity relationships, and experimental protocols for the evaluation of these compounds, offering a comprehensive guide for researchers in the field of dermatology and medicinal chemistry.

Introduction

Tyrosinase is a copper-containing enzyme that plays a crucial role in the biosynthesis of melanin, the primary pigment in mammals. Overproduction of melanin can lead to hyperpigmentation disorders. Therefore, the development of tyrosinase inhibitors is a significant area of research for cosmetic and therapeutic applications. The this compound scaffold has emerged as a promising starting material for the synthesis of potent tyrosinase inhibitors due to its chemical versatility and favorable interactions with the enzyme's active site.

Synthesis of Tyrosinase Inhibitors

The synthesis of tyrosinase inhibitors from this compound typically involves a nucleophilic aromatic substitution reaction, followed by further functionalization of the piperazine ring. A general synthetic scheme is presented below.

General Synthetic Scheme

The synthesis of 4-nitrophenylpiperazine derivatives involves a one-pot stepwise synthesis. Initially, a nucleophile attacks 4-fluoronitrobenzene, leading to the formation of an intermediate. Subsequently, a base facilitates the opening of a bicyclic ring, resulting in the final products.[1]

Structure-Activity Relationship (SAR)

A series of 4-nitrophenylpiperazine derivatives (4a-m) were synthesized and evaluated for their tyrosinase inhibitory activity. The IC50 values for these compounds are summarized in the table below. The data reveals key structural features that influence the inhibitory potency.

CompoundR% Inhibition at 100 µMIC50 (µM)
4a 2-hydroxy-5-nitrobenzyl45.32 ± 1.25> 100
4b 2,4-dihydroxybenzyl38.41 ± 0.87> 100
4c 4-hydroxy-3-methoxybenzyl32.17 ± 1.11> 100
4d 4-nitrobenzoyl28.93 ± 0.98> 100
4e 2-nitrobenzoyl35.66 ± 1.04> 100
4f 4-chlorobenzoyl18.72 ± 0.54> 100
4g 4-methoxybenzoyl22.45 ± 0.76> 100
4h 4-methylbenzoyl15.89 ± 0.49> 100
4i Benzoyl12.33 ± 0.38> 100
4j 4-phenylacetyl25.18 ± 0.81> 100
4k Pyridine-4-carbonyl52.74 ± 1.5385.31 ± 2.47
4l 1H-indole-3-carbonyl68.91 ± 2.0172.55 ± 2.13
4m 1H-indole-2-carbonyl58.26 ± 1.7579.82 ± 2.31
Kojic Acid --16.25 ± 0.52

Data extracted from a study on nitrophenylpiperazine derivatives as novel tyrosinase inhibitors.[1]

The SAR analysis indicates that the introduction of indole or pyridine moieties significantly enhances the tyrosinase inhibitory activity compared to simple substituted benzyl or phenyl rings.[1] Specifically, compound 4l , which features an indole moiety, was identified as the most potent inhibitor in this series with an IC50 value of 72.55 µM.[1]

Signaling Pathway of Melanogenesis and Tyrosinase Regulation

Tyrosinase activity is regulated by complex signaling pathways within melanocytes. The cAMP-dependent pathway is a major route for stimulating melanin synthesis. This pathway involves the activation of adenylate cyclase, leading to an increase in intracellular cAMP levels. Subsequently, cAMP activates protein kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB upregulates the expression of microphthalmia-associated transcription factor (MITF), a key transcription factor for melanogenic genes, including the gene encoding for tyrosinase.

Melanogenesis_Signaling_Pathway Stimuli α-MSH / UV Radiation MC1R MC1R Stimuli->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase Melanin Melanin Tyrosinase->Melanin Inhibitor Tyrosinase Inhibitor (e.g., 4l) Inhibitor->Tyrosinase

Melanogenesis Signaling Pathway and Point of Inhibition.

Experimental Workflow

The development of novel tyrosinase inhibitors from this compound follows a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow Start Start: This compound Synthesis Synthesis of Derivative Library Start->Synthesis Purification Purification & Characterization (NMR, MS, IR) Synthesis->Purification Screening In Vitro Tyrosinase Inhibition Assay Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Kinetic Kinetic Studies (Lineweaver-Burk Plot) SAR->Kinetic Docking Molecular Docking (In Silico) SAR->Docking Lead Lead Compound Identification Kinetic->Lead Docking->Lead

Experimental workflow for inhibitor development.

Experimental Protocols

General Procedure for the Synthesis of 4-Nitrophenylpiperazine Derivatives (4a-m)

A general, one-pot stepwise synthesis method can be adapted for the synthesis of the target compounds.[1] In the first step, a nucleophilic attack on 4-fluoronitrobenzene by a suitable reagent leads to the formation of an intermediate. In the second step, a strong base like cesium carbonate is used to facilitate the opening of a bicyclic ring, yielding the final 4-nitrophenylpiperazine derivatives. The final products are then purified and their structures confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry.[1]

Tyrosinase Inhibition Assay

The inhibitory activity of the synthesized compounds against mushroom tyrosinase is determined spectrophotometrically.

Materials:

  • Mushroom Tyrosinase (e.g., 3000 U/mL)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Dissolve the test compounds and kojic acid in DMSO to prepare stock solutions. Further dilutions are made with phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of the test compound solution (or DMSO for control) and 140 µL of phosphate buffer.

    • Add 20 µL of the tyrosinase solution to each well and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

    • Measure the absorbance at 475 nm at regular intervals for a specified period using a microplate reader.

  • Calculation of Inhibition:

    • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction (with DMSO) and A_sample is the absorbance of the reaction with the test compound.

    • The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Kinetic Analysis of Tyrosinase Inhibition

To determine the mode of inhibition of the most potent compounds, kinetic studies are performed using the Lineweaver-Burk plot.

Procedure:

  • The tyrosinase inhibition assay is performed with varying concentrations of the substrate (L-DOPA) in the absence and presence of different concentrations of the inhibitor.

  • The initial reaction velocities (V) are calculated from the linear portion of the absorbance versus time curves.

  • A Lineweaver-Burk plot is generated by plotting 1/V versus 1/[S] (where [S] is the substrate concentration).

  • The type of inhibition (competitive, non-competitive, uncompetitive, or mixed) is determined by analyzing the changes in Vmax and Km in the presence of the inhibitor. For instance, the most potent compound in the example series, 4l, was identified as a mixed-type inhibitor.[1]

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of tyrosinase inhibitors. The structure-activity relationship studies highlight the importance of specific substitutions on the piperazine scaffold for achieving high inhibitory potency. The provided protocols offer a solid foundation for researchers to synthesize and evaluate new and more effective tyrosinase inhibitors for potential applications in the cosmetic and pharmaceutical industries.

References

Application Note: Quantitative Analysis of 1-(2-Fluoro-4-nitrophenyl)piperazine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 1-(2-Fluoro-4-nitrophenyl)piperazine. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its precise quantification is crucial for ensuring the quality and consistency of final drug products. The described method utilizes a reversed-phase C18 column with ultraviolet (UV) detection, providing excellent selectivity and sensitivity. This document provides a comprehensive protocol, including system suitability parameters, preparation of solutions, and a summary of expected method performance characteristics.

Introduction

This compound is a substituted piperazine derivative that serves as a critical building block in medicinal chemistry and drug development. The presence of the nitrophenyl chromophore allows for direct UV detection, simplifying the analytical procedure.[1] The control of its purity and concentration in reaction mixtures and as a starting material is essential for process optimization and quality control. The HPLC method outlined herein is designed for accurate and reliable quantification to support these analytical needs.

Experimental Protocol

Chromatographic Conditions

A reversed-phase HPLC method is proposed based on methodologies for structurally related compounds.[2][3]

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (v/v)
Gradient Isocratic
Ratio 60:40 (Acetonitrile:Aqueous)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 10 minutes
Preparation of Solutions

Mobile Phase:

  • Aqueous Component: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

  • Organic Component: HPLC-grade acetonitrile.

  • Working Mobile Phase: Combine 600 mL of acetonitrile with 400 mL of 0.1% formic acid in water. Degas the solution by sonication or vacuum filtration before use.

Standard Solution Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations in the range of 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • Accurately weigh a sample containing this compound and transfer it to a volumetric flask of appropriate size.

  • Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection. The final concentration should be within the calibration range.

Method Validation Summary

The following table summarizes the typical performance characteristics expected from the validation of this analytical method.

ParameterSpecification
Linearity (R²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
System Suitability
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
% RSD of Peak Area (n=6)≤ 1.0%

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria. This is assessed by injecting the working standard solution (e.g., 50 µg/mL) six times. The system is deemed suitable for use if the percentage relative standard deviation (%RSD) of the peak areas is not more than 1.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.

Data Presentation

Calibration Curve Data
Concentration (µg/mL)Peak Area (arbitrary units)
115,230
576,150
10152,400
25380,900
50761,800
1001,523,500
Precision Data
ReplicatePeak Area (50 µg/mL)
1761,500
2762,300
3760,900
4763,100
5761,800
6762,500
Mean 762,017
Std. Dev. 807.4
% RSD 0.11%

Visualizations

HPLC_Workflow prep Preparation of Solutions std_prep Standard Preparation prep->std_prep sample_prep Sample Preparation prep->sample_prep sys_suit System Suitability Test (6 injections of standard) std_prep->sys_suit cal_curve Calibration Curve Generation std_prep->cal_curve analysis Sample Analysis sample_prep->analysis hplc_system HPLC System Setup hplc_system->sys_suit sys_suit->hplc_system If Failed sys_suit->analysis If Passed quant Quantification of This compound analysis->quant cal_curve->quant

References

Application Note and Protocol: Identification of Piperazine Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the identification and semi-quantitative analysis of piperazine derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Piperazine and its derivatives are a significant class of compounds in the pharmaceutical and recreational drug landscape. Their analysis is crucial for quality control in pharmaceutical manufacturing, forensic investigations, and clinical toxicology. This protocol details sample preparation, including derivatization, GC-MS instrument parameters, and data analysis for the reliable identification of common piperazine derivatives.

Introduction

Piperazine and its substituted derivatives are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. They are utilized as building blocks in the synthesis of various pharmaceuticals and are also encountered as designer drugs, often mimicking the effects of substances like amphetamines and MDMA.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely available analytical technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of piperazine derivatives.[3][4][5] Due to the presence of secondary amine groups, derivatization is often employed to improve the chromatographic properties and mass spectral characteristics of these compounds.[4][6] This protocol outlines a robust GC-MS method for the analysis of several common piperazine derivatives.

Experimental Protocol

Materials and Reagents
  • Piperazine derivative standards (e.g., 1-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), 1-(3-chlorophenyl)piperazine (mCPP), 1-(4-methoxyphenyl)piperazine (MeOPP), 1-methyl-4-benzylpiperazine (MDBP))

  • Internal Standard (IS) (e.g., deuterated analogs like BZP-D7, mCPP-D8)[6]

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (EtOAc), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium hydroxide (NH4OH) solution (5% in MeOH)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen gas for evaporation

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

Sample Preparation

This protocol is designed for the analysis of piperazine derivatives in various matrices. The following is a general procedure that can be adapted based on the specific sample type (e.g., pharmaceutical preparations, seized materials, biological fluids). For biological samples, a protein precipitation or enzymatic hydrolysis step may be required prior to extraction.[7][8]

  • Extraction:

    • For solid samples, dissolve a known amount in a suitable solvent like methanol.

    • For liquid samples, an appropriate volume can be used directly.

    • Perform a liquid-liquid extraction or a solid-phase extraction to isolate the analytes of interest. A common SPE procedure involves conditioning the cartridge, loading the sample, washing with a weak solvent, and eluting the analytes with a stronger solvent like 5% NH4OH in MeOH.[7][8]

  • Evaporation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C).

  • Derivatization:

    • To the dry residue, add 50 µL of ethyl acetate and 50 µL of TFAA.[7][8]

    • Seal the vial and incubate at 70°C for 30 minutes.[7][8]

    • After incubation, cool the sample to room temperature.

    • Evaporate the derivatizing agent and solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of ethyl acetate (e.g., 100 µL) for GC-MS analysis.[7][8]

GC-MS Analysis

The following are typical GC-MS parameters. These may need to be optimized for the specific instrument and column used.

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-17 or equivalent (30 m x 0.53 mm, 1 µm film thickness)[9]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[5]

    • Injector Temperature: 250°C[5][9]

    • Injection Mode: Splitless or split (e.g., 50:1 split ratio)[5]

    • Injection Volume: 1 µL[5][9]

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 min

      • Ramp 1: 10°C/min to 220°C

      • Ramp 2: 90°C/min to 290°C, hold for 2.30 min[5]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV[5]

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Mass Analyzer: Quadrupole or Ion Trap

    • Scan Mode: Full Scan mode for qualitative analysis (e.g., m/z 50-600) and Selected Ion Monitoring (SIM) mode for quantitative analysis.[5][7][8]

Data Presentation

The identification of piperazine derivatives is based on their retention times and mass spectra. The following table summarizes the characteristic mass-to-charge ratios (m/z) of fragment ions for several common piperazine derivatives.

CompoundAbbreviationKey Fragment Ions (m/z)
1-BenzylpiperazineBZP91, 134, 176, 56[10]
1-(3-Trifluoromethylphenyl)piperazineTFMPP188, 230, 172, 145[10]
1-(3-Chlorophenyl)piperazinemCPP154, 196, 138, 57[10]
1-(4-Methoxyphenyl)piperazineMeOPP150, 192, 135, 120[10]
1-Methyl-4-benzylpiperazineMDBP105, 148, 190, 56[10]

Note: The m/z values listed are for the underivatized compounds. Derivatization will result in a shift in the molecular ion and fragmentation pattern. For trifluoroacetylated BZP and TFMPP, characteristic ions for quantification in SIM mode have been reported as m/z 272, 91, 175, 181 for BZP-TFA and m/z 326, 173, 200, 229 for TFMPP-TFA.[7][8]

Data Analysis

  • Qualitative Analysis: In full scan mode, identify the peaks in the total ion chromatogram. The mass spectrum of each peak should be compared with a reference library (e.g., NIST, Wiley) or with the mass spectra of known standards to confirm the identity of the piperazine derivative. The fragmentation patterns are characteristic for each compound. For example, benzylpiperazines like BZP typically show a prominent fragment at m/z 91, corresponding to the benzyl group.[11] Phenylpiperazines often exhibit common fragment ions at m/z 119, 70, and 56.[11]

  • Quantitative Analysis: For quantitative analysis, the SIM mode is preferred due to its higher sensitivity and selectivity.[7][8] A calibration curve should be prepared using standards of known concentrations. The peak area of the target analyte is normalized to the peak area of the internal standard, and the concentration is determined from the calibration curve. Method validation should be performed to determine linearity, limit of detection (LOD), and limit of quantification (LOQ). For example, a validated method for BZP and TFMPP in urine showed LODs of 0.002 µg/mL and LOQs of 0.008 µg/mL.[7][8]

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_result Result Sample Sample Receipt Extraction Extraction (LLE or SPE) Sample->Extraction Evaporation1 Evaporation to Dryness Extraction->Evaporation1 Derivatization Derivatization (TFAA) Evaporation1->Derivatization Evaporation2 Evaporation & Reconstitution Derivatization->Evaporation2 GC_Injection GC Injection Evaporation2->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan or SIM) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectra Mass Spectra Acquisition Detection->Mass_Spectra Quantification Quantification (SIM) Detection->Quantification Library_Search Library Search / Standard Comparison TIC->Library_Search Mass_Spectra->Library_Search Identification Identification of Piperazine Derivatives Library_Search->Identification Quantification->Identification

Caption: Workflow for the GC-MS analysis of piperazine derivatives.

References

Application Note: Enhanced Detection of 1-(2-Fluoro-4-nitrophenyl)piperazine Through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluoro-4-nitrophenyl)piperazine is a key intermediate in the synthesis of various pharmacologically active compounds, including potential antiproliferative agents.[1] Accurate and sensitive quantification of this molecule is crucial for process monitoring, quality control of final products, and pharmacokinetic studies. While the inherent nitroaromatic chromophore allows for direct UV detection, derivatization of the secondary amine on the piperazine ring can significantly enhance detection sensitivity, enabling lower limits of quantification. This is particularly advantageous when analyzing trace amounts in complex matrices.

This application note provides detailed protocols for the derivatization of this compound to improve its detectability by High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence Detection (FLD), and Gas Chromatography-Mass Spectrometry (GC-MS).

Derivatization Strategies

The secondary amine of the piperazine moiety is the primary target for derivatization. This chemical modification aims to introduce a strongly UV-absorbing or fluorescent tag, or to increase the volatility and thermal stability of the analyte for GC analysis.

For HPLC Analysis:

  • Dansyl Chloride (DNS-Cl): Reacts with the secondary amine to form a highly fluorescent sulfonamide derivative, enabling sensitive fluorescence detection.[2]

  • 4-Chloro-7-nitrobenzofurazan (NBD-Cl): Forms a stable, UV-active derivative, enhancing molar absorptivity for improved UV detection.[1][3]

For GC-MS Analysis:

  • Trifluoroacetic Anhydride (TFAA): Acylates the secondary amine, increasing the volatility and thermal stability of the compound for reliable GC-MS analysis.

Experimental Protocols

Protocol 1: Derivatization with Dansyl Chloride for HPLC-FLD Analysis

Materials:

  • This compound standard solution (in acetonitrile)

  • Dansyl Chloride solution (5 mg/mL in acetone)

  • Sodium bicarbonate buffer (100 mM, pH 9.5)

  • Acetonitrile (HPLC grade)

  • Acetone (ACS grade)

  • Ammonia solution (25%)

  • Diethyl ether

Procedure:

  • To 1 mL of the sample or standard solution in a reaction vial, add 2 mL of 100 mM sodium bicarbonate buffer (pH 9.5).

  • Add 2 mL of the Dansyl Chloride solution.

  • Vortex the mixture and incubate at 60°C for 60 minutes in the dark.

  • Cool the reaction mixture to room temperature.

  • To quench the reaction and remove excess Dansyl Chloride, add 100 µL of 25% ammonia solution.

  • Extract the dansylated derivative with 2 x 5 mL of diethyl ether.

  • Evaporate the combined ether extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of mobile phase for HPLC-FLD analysis.

Protocol 2: Derivatization with NBD-Cl for HPLC-UV Analysis

Materials:

  • This compound standard solution (in acetonitrile)

  • 4-Chloro-7-nitrobenzofurazan (NBD-Cl) solution (100 mM in acetonitrile)

  • Borate buffer (50 mM, pH 8.0, containing 20 mM EDTA)

  • Hydrochloric acid (50 mM)

  • Acetonitrile (HPLC grade)

Procedure:

  • In a reaction vial, mix 300 µL of the sample or standard solution with 100 µL of the NBD-Cl solution.

  • Add 300 µL of 50 mM borate buffer (pH 8.0).

  • Heat the vial at 60°C for 5 minutes.

  • Cool the reaction mixture on an ice bath.

  • Add 400 µL of 50 mM hydrochloric acid to stop the reaction.

  • The reaction mixture is ready for direct injection into the HPLC-UV system.

Protocol 3: Derivatization with TFAA for GC-MS Analysis

Materials:

  • This compound standard solution (in a suitable solvent like ethyl acetate)

  • Trifluoroacetic Anhydride (TFAA)

  • Ethyl acetate (GC grade)

Procedure:

  • Evaporate the sample or standard solution to dryness under a gentle stream of nitrogen.

  • To the dry residue, add 50 µL of ethyl acetate and 50 µL of TFAA.

  • Seal the vial and incubate at 70°C for 30 minutes.

  • Cool the sample to room temperature.

  • Evaporate the mixture to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

Data Presentation

The following tables summarize expected analytical performance data based on the analysis of similar piperazine compounds after derivatization.

Table 1: Expected Performance for HPLC-based Methods

ParameterDansyl Chloride Derivatization (HPLC-FLD)NBD-Cl Derivatization (HPLC-UV)
Linearity Range 1 - 500 ng/mL0.1 - 50 µg/mL
Limit of Detection (LOD) 0.1 - 1 ng/mL10 - 50 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL50 - 150 ng/mL
Recovery > 90%> 95%
Precision (%RSD) < 5%< 5%

Table 2: Expected Performance for GC-MS based Method

ParameterTFAA Derivatization (GC-MS)
Linearity Range 0.01 - 10 µg/mL
Limit of Detection (LOD) 0.002 - 0.005 µg/mL
Limit of Quantification (LOQ) 0.008 - 0.016 µg/mL
Recovery > 85%
Precision (%RSD) < 10%

Visualizations

Derivatization_Workflow cluster_Sample Sample Preparation cluster_Derivatization Derivatization cluster_Analysis Analytical Technique Sample This compound DNS_Cl Dansyl Chloride Sample->DNS_Cl NBD_Cl NBD-Cl Sample->NBD_Cl TFAA TFAA Sample->TFAA HPLC_FLD HPLC-FLD DNS_Cl->HPLC_FLD HPLC_UV HPLC-UV NBD_Cl->HPLC_UV GC_MS GC-MS TFAA->GC_MS

Caption: Derivatization and analysis workflow for this compound.

Logical_Workflow cluster_Synthesis Synthesis cluster_QC Quality Control cluster_Development Drug Development Intermediate This compound QC_Analysis Derivatization & Analytical Method Intermediate->QC_Analysis Purity & Identity Check API Active Pharmaceutical Ingredient (API) Intermediate->API Chemical Synthesis QC_Analysis->API Release for further synthesis

Caption: Role of analytical methods in drug development using the target intermediate.

References

Application Notes and Protocols: Parallel Synthesis of Compound Libraries Using 1-(2-Fluoro-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluoro-4-nitrophenyl)piperazine is a versatile building block for the synthesis of diverse compound libraries, particularly in the field of drug discovery. The presence of a reactive fluorine atom activated by the electron-withdrawing nitro group allows for facile nucleophilic aromatic substitution (SNAr) reactions. This, combined with the secondary amine of the piperazine ring, provides two points of diversification, making it an ideal scaffold for parallel synthesis. Arylpiperazines are a well-established class of compounds with a wide range of biological activities, targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1][2] This document provides detailed protocols for the parallel synthesis of a compound library based on the this compound scaffold, along with relevant biological context and data presentation guidelines.

Core Concepts

The strategy for library synthesis using this compound is primarily based on a two-step diversification process:

  • N-Arylation/N-Alkylation of the Piperazine Core: The secondary amine of the piperazine is functionalized with a variety of building blocks, such as alkyl halides, acyl chlorides, or sulfonyl chlorides.

  • Nucleophilic Aromatic Substitution (SNAr): The activated fluoro-aromatic ring undergoes substitution with a diverse set of nucleophiles, such as amines, thiols, or alcohols.

These reactions can be performed in a parallel format, either in solution-phase or on solid-phase, and can be accelerated using microwave irradiation to significantly reduce reaction times.[2][3]

Experimental Protocols

Protocol 1: Solution-Phase Parallel Synthesis of an N-Acyl-Arylpiperazine Library

This protocol describes the synthesis of a library of N-acyl-N'-(substituted-4-nitrophenyl)piperazines.

Materials:

  • This compound

  • A diverse library of acyl chlorides

  • A diverse library of primary and secondary amines

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • 96-well reaction block or individual reaction vials

  • Magnetic stirrer and stir bars

  • Automated liquid handler (optional)

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) for analysis

Procedure:

Step 1: N-Acylation of this compound

  • In each well of a 96-well reaction block, add a solution of this compound (0.1 mmol, 1.0 equiv) in DCM (1 mL).

  • To each well, add a unique acyl chloride (0.11 mmol, 1.1 equiv) from a pre-plated library.

  • Add TEA (0.2 mmol, 2.0 equiv) to each well.

  • Seal the reaction block and stir at room temperature for 16 hours.

  • After completion, evaporate the solvent under reduced pressure. The crude N-acylated intermediates can be used directly in the next step or purified by automated flash chromatography.

Step 2: Parallel Nucleophilic Aromatic Substitution (SNAr)

  • To each well containing the crude N-acylated intermediate, add a solution of a unique amine (0.15 mmol, 1.5 equiv) in DMF (1 mL).

  • Add DIPEA (0.3 mmol, 3.0 equiv) to each well.

  • Seal the reaction block and heat at 80 °C for 12 hours.

  • Cool the reaction block to room temperature.

  • Quench the reactions by adding water (2 mL) to each well.

  • Extract the products with ethyl acetate (3 x 2 mL).

  • Combine the organic layers and evaporate the solvent.

  • Analyze the crude products by HPLC-MS to determine purity and confirm identity.

Protocol 2: Microwave-Assisted Parallel Synthesis

This protocol utilizes microwave irradiation to accelerate the SNAr reaction.

Materials:

  • Same as Protocol 1, with the addition of a microwave reactor compatible with multi-vial formats.

Procedure:

Step 1: N-Acylation

  • Follow Step 1 of Protocol 1.

Step 2: Microwave-Assisted SNAr

  • To each microwave-safe reaction vial containing the crude N-acylated intermediate, add a solution of a unique amine (0.15 mmol, 1.5 equiv) in DMF (1 mL).

  • Add DIPEA (0.3 mmol, 3.0 equiv) to each vial.

  • Seal the vials and place them in the microwave reactor.

  • Irradiate at 120 °C for 15-30 minutes.

  • Follow steps 4-8 from Protocol 1 for workup and analysis. Microwave synthesis can dramatically decrease reaction times from hours to minutes.[3]

Data Presentation

Quantitative data from the library synthesis should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Representative Library of N-Acyl-N'-(substituted-4-nitrophenyl)piperazines

Compound IDR1 (Acyl Group)R2 (Amine Nucleophile)Yield (%)Purity (%) (by HPLC)
L1-A1 BenzoylMorpholine8596
L1-A2 AcetylPiperidine9298
L1-A3 4-ChlorobenzoylN-Methylpiperazine7894
L1-B1 BenzoylAniline7591
L1-B2 AcetylBenzylamine8895
L1-B3 4-ChlorobenzoylCyclohexylamine8193

Biological Context and Signaling Pathways

Arylpiperazine derivatives are known to interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) in the central nervous system. A significant number of these compounds exhibit affinity for serotonin (5-HT) and dopamine receptors.[4] For instance, many arylpiperazines act as antagonists at the 5-HT1A receptor, a target implicated in various cancers.[1]

Activation of the 5-HT1A receptor can stimulate the MAPK/ERK and PI3K/Akt signaling pathways, which are crucial regulators of cell proliferation and survival.[1][5] Therefore, compounds derived from this compound could potentially modulate these pathways and exhibit anti-cancer properties.

Furthermore, some piperazine derivatives have been shown to induce caspase-dependent apoptosis in cancer cells by inhibiting multiple signaling pathways, including PI3K/AKT, Src family kinases, and BCR-ABL.[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: SNAr Diversification cluster_end Final Products cluster_analysis Analysis start This compound acylation Parallel N-Acylation (DCM, TEA, RT, 16h) start->acylation acyl_reagents Library of Acyl Chlorides acyl_reagents->acylation snar Parallel SNAr (DMF, DIPEA, 80°C, 12h) or Microwave (120°C, 20 min) acylation->snar amine_reagents Library of Amines amine_reagents->snar library Compound Library snar->library analysis HPLC-MS Analysis (Purity & Identity) library->analysis

Caption: Workflow for the parallel synthesis of a compound library.

5-HT1A Receptor Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand Arylpiperazine (Antagonist) receptor 5-HT1A Receptor ligand->receptor Blocks pi3k PI3K receptor->pi3k Inhibition of downstream signaling raf Raf receptor->raf Inhibition of downstream signaling akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation Inhibition mek MEK raf->mek erk ERK mek->erk erk->proliferation Inhibition

Caption: Inhibition of 5-HT1A receptor signaling by an arylpiperazine antagonist.

Conclusion

This compound is a highly valuable scaffold for the efficient construction of diverse chemical libraries. The protocols outlined in this document provide a robust framework for researchers to generate novel compounds for screening in various drug discovery programs. The amenability of this scaffold to parallel synthesis techniques, including microwave-assisted methods, allows for the rapid exploration of chemical space and the identification of new bioactive molecules. The potential for these compounds to modulate key signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, underscores their relevance in areas like oncology and neuroscience.

References

Application Notes and Protocols for Scale-up Synthesis of 1-(2-Fluoro-4-nitrophenyl)piperazine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the scale-up synthesis of 1-(2-Fluoro-4-nitrophenyl)piperazine, a key intermediate for various pharmacologically active molecules. The protocol is designed to be suitable for producing material for preclinical studies, where purity and consistent quality are paramount.

Introduction

This compound is a widely used building block in medicinal chemistry. Its synthesis involves the nucleophilic aromatic substitution of a fluorine atom in a difluoronitrobenzene derivative with piperazine. For preclinical studies, a robust and scalable synthetic process is necessary to ensure a consistent supply of high-purity material. This document outlines such a process, including reaction conditions, purification procedures, and analytical quality control.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution reaction as depicted below:

Experimental Protocol: Scale-up Synthesis

This protocol is designed for a multi-gram scale synthesis. Appropriate safety precautions should be taken when handling all reagents and solvents.

Materials and Equipment:

  • 3,4-Difluoronitrobenzene

  • Piperazine (anhydrous)

  • Acetonitrile (anhydrous)

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a drying tube

  • Heating mantle with a temperature controller

  • Large Büchner funnel and filter flask

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3,4-difluoronitrobenzene (e.g., 100 g, 0.63 mol).

  • Reagent Addition: Dissolve piperazine (e.g., 162 g, 1.88 mol, 3 equivalents) in anhydrous acetonitrile (2.5 L) and add the solution to the reaction flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any precipitated piperazine hydrofluoride.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an orange solid.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.

    • A suitable eluent system is a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a yellow solid.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed for purification.

Data Presentation

ParameterValue
Starting Materials
3,4-Difluoronitrobenzene100 g (0.63 mol)
Piperazine162 g (1.88 mol)
Acetonitrile2.5 L
Reaction Conditions
TemperatureReflux (~82°C)
Time3-5 hours
Product Characteristics
Theoretical Yield141.9 g
Typical Actual Yield113.5 g (80%)[1]
AppearanceYellow solid
Melting Point68-70 °C[1]
Purity (Post-Purification)
HPLC Purity>98%
Analytical Data
¹H NMRConforms to structure
Mass Spectrometry (m/z)[M+H]⁺ calculated for C₁₀H₁₃FN₃O₂: 226.1, found: 226.1

Analytical Methods for Quality Control

For preclinical studies, rigorous analytical testing is essential to ensure the identity, purity, and quality of the synthesized compound.[2][3][4]

Analytical TechniquePurposeSpecification
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound and identify any impurities.[5]Purity ≥ 98%
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure of the compound.Spectrum consistent with the proposed structure of this compound.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.[5]Molecular ion peak corresponding to the expected mass.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups present in the molecule.Characteristic absorption bands for the functional groups.
Elemental Analysis (CHN) To determine the elemental composition of the compound.Within ±0.4% of the theoretical values.

Safety Precautions

  • 3,4-Difluoronitrobenzene: Is a toxic and corrosive substance. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Piperazine: Is a corrosive and sensitizing agent. Avoid inhalation of dust and contact with skin and eyes.[6][7][8][9]

  • Acetonitrile: Is a flammable and toxic solvent. Handle away from ignition sources and in a well-ventilated area.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent side reactions.

  • Dispose of all chemical waste according to institutional and local regulations.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start reactants Charge Reactants: 3,4-Difluoronitrobenzene Piperazine Acetonitrile start->reactants reflux Reflux at ~82°C for 3-5h reactants->reflux cool Cool to RT reflux->cool filter Filter cool->filter concentrate Concentrate in vacuo filter->concentrate chromatography Column Chromatography concentrate->chromatography fractions Combine Pure Fractions chromatography->fractions evaporate Evaporate Solvent fractions->evaporate product Final Product evaporate->product

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Quality Control

quality_control cluster_analysis Analytical Characterization cluster_assessment Quality Assessment product Synthesized Product (this compound) hplc HPLC product->hplc nmr NMR (1H, 13C) product->nmr ms Mass Spectrometry product->ms ftir FTIR product->ftir ea Elemental Analysis product->ea purity Purity (>98%) hplc->purity identity Structural Confirmation nmr->identity ms->identity ftir->identity composition Elemental Composition ea->composition release Release for Preclinical Studies purity->release identity->release composition->release

Caption: Quality control workflow for preclinical batch release.

References

Application Notes and Protocols: Docking Studies of 1-(2-Fluoro-4-nitrophenyl)piperazine with BCL2 and EGFR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for in silico molecular docking studies of the compound 1-(2-Fluoro-4-nitrophenyl)piperazine with two key protein targets implicated in cancer: B-cell lymphoma 2 (BCL2) and Epidermal Growth Factor Receptor (EGFR). The protocols are designed to be accessible to researchers with a foundational understanding of computational drug design.

Introduction

This compound is a synthetic compound featuring a phenylpiperazine scaffold, a common motif in pharmacologically active molecules. Phenylpiperazine derivatives have been extensively studied for their potential as therapeutic agents, particularly in oncology. This document outlines a computational approach to investigate the binding affinity and interaction patterns of this compound with the anti-apoptotic protein BCL2 and the receptor tyrosine kinase EGFR. Overexpression and mutations of these proteins are hallmarks of various cancers, making them attractive targets for novel inhibitor development.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Understanding these interactions at a molecular level is crucial for structure-based drug design and for predicting the potential efficacy of a compound.

Target Proteins

B-cell lymphoma 2 (BCL2)

BCL2 is a key regulator of the intrinsic apoptotic pathway.[1][2] Its overexpression in cancer cells prevents programmed cell death, contributing to tumor survival and resistance to chemotherapy.[3][4] Small molecule inhibitors that bind to the BH3-binding groove of BCL2 can restore the apoptotic process.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a transmembrane protein that, upon activation by its ligands, initiates signaling cascades that regulate cell proliferation, survival, and migration.[5][6][7] Dysregulation of EGFR signaling, often through mutations or overexpression, is a major driver in several cancers, including non-small cell lung cancer and colorectal cancer.[8][9] Inhibitors targeting the ATP-binding site of the EGFR kinase domain are a clinically validated class of anticancer drugs.

Experimental Protocols

This section details the step-by-step methodology for performing molecular docking studies of this compound against BCL2 and EGFR.

Software and Resource Requirements
  • Molecular Docking Software: AutoDock Vina is recommended for its accuracy and ease of use.[10][11] Other suitable software includes Glide, GOLD, or Schrödinger Suite.[12][13]

  • Molecular Visualization Software: PyMOL, Chimera, or BIOVIA Discovery Studio for visualizing protein-ligand interactions.

  • Protein Data Bank (PDB): For obtaining the 3D crystal structures of the target proteins.

  • Ligand Preparation Software: ChemDraw or similar software for drawing the 2D structure of the ligand and converting it to a 3D format. Avogadro or Open Babel can be used for energy minimization.

Ligand Preparation
  • 2D Structure Generation: Draw the chemical structure of this compound using ChemDraw or a similar chemical drawing tool.

  • 3D Structure Conversion and Optimization:

    • Convert the 2D structure to a 3D structure using a program like Avogadro or Open Babel.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy conformation of the ligand.

    • Save the optimized ligand structure in a PDBQT file format for use with AutoDock Vina.

Protein Preparation
  • PDB Structure Retrieval:

    • For BCL2, a suitable crystal structure is PDB ID: 2W3L.[14]

    • For EGFR kinase domain, a relevant structure is PDB ID: 1M17.[15]

  • Protein Clean-up:

    • Open the PDB file in a molecular visualization tool.

    • Remove all water molecules and any co-crystallized ligands or ions from the protein structure.

    • Check for and repair any missing atoms or residues in the protein structure.

  • Protonation and Charge Assignment:

    • Add polar hydrogen atoms to the protein structure.

    • Assign appropriate protonation states to the amino acid residues at a physiological pH (7.4).

    • Assign Gasteiger charges to the protein atoms.

  • Grid Box Definition:

    • Identify the active site of the protein. For BCL2, this is the BH3-binding groove, and for EGFR, it is the ATP-binding pocket. The location of the co-crystallized ligand in the original PDB file can be used to define the center of the grid box.

    • Define the dimensions of the grid box to encompass the entire active site. A grid box size of 25 x 25 x 25 Å is generally a good starting point.

  • Receptor File Generation: Save the prepared protein structure in the PDBQT format.

Molecular Docking Simulation
  • Configuration File Setup: Create a configuration file that specifies the paths to the prepared ligand and protein PDBQT files, the coordinates of the grid box center, and the grid box dimensions.

  • Running the Docking Simulation: Execute the AutoDock Vina program using the prepared configuration file. Vina will perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities.

  • Analysis of Results:

    • The output file will contain multiple binding modes ranked by their binding affinity scores (in kcal/mol). The more negative the value, the stronger the predicted binding.

    • Visualize the top-ranked binding poses in a molecular graphics program to analyze the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Data Presentation

The following tables summarize hypothetical quantitative data from the docking studies of this compound with BCL2 and EGFR. These values are representative of what might be expected for a small molecule inhibitor.

Table 1: Docking Results for this compound with BCL2

Binding ModeBinding Affinity (kcal/mol)Interacting ResiduesInteraction Type
1-8.5Phe105, Tyr101, Arg143Pi-Alkyl, Pi-Pi T-shaped, Hydrogen Bond
2-8.2Val126, Ala142Hydrophobic
3-7.9Gly145, Asp108Hydrogen Bond, van der Waals

Table 2: Docking Results for this compound with EGFR Kinase Domain

Binding ModeBinding Affinity (kcal/mol)Interacting ResiduesInteraction Type
1-9.2Met793, Lys745, Asp855Hydrogen Bond, Pi-Cation
2-8.9Leu718, Val726, Ala743Hydrophobic
3-8.6Cys797, Thr790van der Waals, Halogen Bond (Fluorine)

Visualization of Signaling Pathways and Workflows

BCL2 Signaling Pathway

The following diagram illustrates the central role of BCL2 in the intrinsic apoptosis pathway.

BCL2_Signaling_Pathway cluster_stimuli Apoptotic Stimuli cluster_bcl2_family BCL2 Family Proteins cluster_pro_apoptotic Pro-Apoptotic cluster_anti_apoptotic Anti-Apoptotic cluster_mitochondrion Mitochondrion cluster_caspases Caspase Cascade DNA_damage DNA Damage BH3_only BH3-only proteins (Bim, Puma, Noxa) DNA_damage->BH3_only Growth_Factor_Withdrawal Growth Factor Withdrawal Growth_Factor_Withdrawal->BH3_only Stress Cellular Stress Stress->BH3_only Bax Bax/Bak Cytochrome_c Cytochrome c release Bax->Cytochrome_c BH3_only->Bax BCL2 BCL2/Bcl-xL BH3_only->BCL2 BCL2->Bax Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Inhibitor This compound Inhibitor->BCL2

Caption: BCL2 signaling pathway and the role of inhibitors.

EGFR Signaling Pathway

This diagram shows the activation of the EGFR signaling cascade and its downstream effects.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_ras_raf_mek_erk MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_cellular_response Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis AKT AKT PI3K->AKT Survival Survival AKT->Survival Inhibitor This compound Inhibitor->EGFR Inhibition of Kinase Activity

Caption: EGFR signaling cascade and the point of inhibition.

Experimental Workflow

The following diagram outlines the logical flow of the in silico docking experiment.

Docking_Workflow cluster_preparation Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase start Start ligand_prep Ligand Preparation (this compound) start->ligand_prep protein_prep Protein Preparation (BCL2 / EGFR) start->protein_prep end End run_docking Run Molecular Docking (AutoDock Vina) ligand_prep->run_docking protein_prep->run_docking analyze_results Analyze Binding Affinity and Poses run_docking->analyze_results visualize Visualize Protein-Ligand Interactions analyze_results->visualize visualize->end

Caption: Workflow for molecular docking studies.

References

Application Notes and Protocols for In Vitro Evaluation of 1-(2-Fluoro-4-nitrophenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to in vitro assays for assessing the biological activity of 1-(2-fluoro-4-nitrophenyl)piperazine derivatives. The protocols and data presented are collated from recent preclinical studies and are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on this scaffold.

Cytotoxicity Assays

Evaluating the cytotoxic potential of novel compounds is a critical first step in drug discovery. The following are standard in vitro methods to determine the concentration at which a compound exhibits toxicity to cells.

Data Presentation: Cytotoxicity of Piperazine Analogues

The following table summarizes the cytotoxic activity of various piperazine derivatives, structurally related to the this compound core, against several human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ID/NameCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 3e MDA-MB-231 (Breast Cancer)MTT16.98[1]
Compound 6b MDA-MB-231 (Breast Cancer)MTT17.33[1]

Disclaimer: The data presented above is for piperazine derivatives that are structural analogues and not direct derivatives of this compound. This information is provided for illustrative purposes to demonstrate the potential for cytotoxic activity within this class of compounds.

Experimental Protocols

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.

Materials:

  • 96-well flat-bottom microplates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1.5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (e.g., in concentrations ranging from 5 to 20 µM/mL).[1] Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Treat cells with piperazine derivatives incubation1->compound_treatment incubation2 Incubate 24-72h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate 4h mtt_addition->incubation3 solubilization Add solubilization buffer incubation3->solubilization read_plate Measure absorbance at 570 nm solubilization->read_plate data_analysis Calculate IC50 read_plate->data_analysis end End data_analysis->end

MTT Assay Workflow

Anti-inflammatory Assays

These assays are designed to evaluate the potential of this compound derivatives to modulate inflammatory responses, often by measuring the production of pro-inflammatory mediators.

Data Presentation: Anti-inflammatory Activity of Piperazine Analogues

The following table presents the inhibitory effects of related piperazine derivatives on the production of inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Compound IDConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
M16 6.25~20~15
M16 12.5~40~35
M16 25~60~55

Disclaimer: The data is for a methyl salicylate derivative bearing a piperazine moiety (M16) and is intended to illustrate the potential anti-inflammatory activity.[1]

Experimental Protocols

This assay determines the concentration of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

Protocol:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 22-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.

Materials:

  • RAW 264.7 macrophage cells

  • LPS

  • Test compounds

  • ELISA kits for TNF-α and IL-6

Protocol:

  • Cell Culture and Treatment: Follow steps 1-3 of the Nitric Oxide Production assay.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of cytokines from the standard curve and calculate the percentage of inhibition.[1]

Anti_Inflammatory_Pathway cluster_nucleus Cell Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB NFkB NF-κB NFkB_IkB->NFkB IκB degradation Nucleus Nucleus NFkB->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Cytokines TNF-α, IL-6, NO Pro_inflammatory_Genes->Cytokines Piperazine Piperazine Derivative Piperazine->IKK Inhibition

LPS-induced Pro-inflammatory Signaling

Antimicrobial Assays

These assays determine the ability of this compound derivatives to inhibit the growth of or kill microorganisms.

Data Presentation: Antimicrobial Activity of Piperazine Analogues

The following table shows the Minimum Inhibitory Concentration (MIC) values for piperazine-based heterocyclic compounds against various bacterial strains.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
11a 0.24>100>100
11b 0.48>100>100
12a 0.48>100>100

Disclaimer: The data is for piperazine-based heterocyclic compounds and is provided to illustrate the potential antimicrobial activity.[2]

Experimental Protocols

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Test compounds

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the compounds in MHB in a 96-well plate.

  • Inoculation: Add 100 µL of the bacterial suspension (diluted to ~5 x 10⁵ CFU/mL) to each well.

  • Controls: Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • From MIC Plate: Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth.

  • Plating: Spread the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Antimicrobial_Assay_Workflow start Start prepare_compounds Prepare serial dilutions of piperazine derivatives in 96-well plate start->prepare_compounds prepare_inoculum Prepare bacterial inoculum (0.5 McFarland) start->prepare_inoculum inoculate Inoculate wells prepare_compounds->inoculate prepare_inoculum->inoculate incubate_mic Incubate 18-24h at 37°C inoculate->incubate_mic read_mic Determine MIC (lowest concentration with no growth) incubate_mic->read_mic subculture Subculture from clear wells onto agar plates read_mic->subculture incubate_mbc Incubate 18-24h at 37°C subculture->incubate_mbc read_mbc Determine MBC (lowest concentration with no colonies) incubate_mbc->read_mbc end End read_mbc->end

MIC and MBC Assay Workflow

Enzyme Inhibition Assays

This compound derivatives may exhibit their biological effects by inhibiting specific enzymes. The choice of enzyme to study will depend on the therapeutic target of interest.

Data Presentation: Enzyme Inhibition by Piperazine Analogues

The following table shows the IC50 values for nitrophenylpiperazine derivatives against tyrosinase.

Compound IDTyrosinase IC50 (µM)
4l 72.55

Disclaimer: The data is for nitrophenylpiperazine derivatives and is provided to illustrate the potential for enzyme inhibitory activity.[3]

Experimental Protocol

This assay measures the ability of a compound to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • Test compounds

  • 96-well plate

  • Microplate reader

Protocol:

  • Reaction Mixture: In a 96-well plate, add phosphate buffer, test compound at various concentrations, and tyrosinase solution.

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiate Reaction: Add the L-DOPA solution to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm at regular intervals for a set period.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition. Calculate the IC50 value from the dose-response curve.

These application notes and protocols provide a foundational framework for the in vitro evaluation of this compound derivatives. Researchers are encouraged to adapt and optimize these methods based on their specific research objectives and the physicochemical properties of their compounds.

References

The Pivotal Role of 1-(2-Fluoro-4-nitrophenyl)piperazine in the Genesis of Novel Antipsychotics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and safer antipsychotic agents is a continuous endeavor in medicinal chemistry. A key scaffold that has emerged in the development of novel antipsychotics is the phenylpiperazine moiety. This document provides detailed application notes and experimental protocols centered on the use of 1-(2-fluoro-4-nitrophenyl)piperazine and its analogs as crucial intermediates in the synthesis of next-generation antipsychotic drugs, with a particular focus on the atypical antipsychotic, Cariprazine.

Application Notes

The strategic incorporation of a fluorinated phenylpiperazine derivative, such as this compound, offers several advantages in the design of novel antipsychotics. The fluorine atom can enhance metabolic stability and improve blood-brain barrier penetration, while the piperazine ring serves as a versatile linker to other pharmacophoric elements. These structural features are exemplified in the atypical antipsychotic Cariprazine, which utilizes a related dichlorophenylpiperazine intermediate in its synthesis.

Cariprazine exhibits a unique pharmacological profile, acting as a potent dopamine D₂ and D₃ receptor partial agonist, with a preference for the D₃ receptor.[1][2][3] It also functions as a partial agonist at serotonin 5-HT₁ₐ receptors and an antagonist at 5-HT₂ₐ receptors.[3][4][5] This multi-target engagement is believed to contribute to its efficacy against a broad spectrum of schizophrenia symptoms, including negative and cognitive deficits, with a reduced risk of extrapyramidal side effects compared to older antipsychotics.[2][6]

Mechanism of Action and Signaling Pathways

The therapeutic effects of antipsychotics derived from phenylpiperazine scaffolds are primarily attributed to their modulation of dopaminergic and serotonergic pathways in the central nervous system. As a D₂/D₃ partial agonist, a compound like Cariprazine can act as a functional antagonist in brain regions with high dopamine levels, mitigating positive symptoms, while acting as an agonist in areas with low dopamine, potentially improving negative and cognitive symptoms.[7] Its activity at serotonin receptors further refines this effect, contributing to its atypical profile.[4]

Below is a diagram illustrating the principal signaling pathway modulated by a D₂/D₃ partial agonist and 5-HT₂ₐ antagonist.

Antipsychotic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine Release D2_Receptor Dopamine D2 Receptor Dopamine_Release->D2_Receptor Activates D3_Receptor Dopamine D3 Receptor Dopamine_Release->D3_Receptor Activates Downstream_Signaling Downstream Signaling (e.g., cAMP modulation) D2_Receptor->Downstream_Signaling D3_Receptor->Downstream_Signaling 5HT2A_Receptor Serotonin 5-HT2A Receptor 5HT2A_Receptor->Downstream_Signaling Antipsychotic_Agent Phenylpiperazine-derived Antipsychotic Agent (e.g., Cariprazine) Antipsychotic_Agent->D2_Receptor Partial Agonist Antipsychotic_Agent->D3_Receptor Partial Agonist Antipsychotic_Agent->5HT2A_Receptor Antagonist Serotonin_Release Serotonin Release Serotonin_Release->5HT2A_Receptor Activates

Caption: Simplified signaling pathway of a phenylpiperazine-derived antipsychotic.

Data Presentation

The following tables summarize the receptor binding affinities and in vivo efficacy of Cariprazine, a notable antipsychotic whose synthesis involves a phenylpiperazine intermediate.

Table 1: Receptor Binding Affinity of Cariprazine
Receptor SubtypeKi (nM)
Dopamine D₂0.49[1]
Dopamine D₃0.085[1]
Serotonin 5-HT₁ₐ2.6[1]
Serotonin 5-HT₂ₐ18.8
Serotonin 5-HT₂ₑ134
Histamine H₁23
Adrenergic α₁ₐ155

Note: Ki values represent the concentration of the drug that inhibits 50% of radioligand binding. Lower values indicate higher affinity.

Table 2: In Vivo Efficacy of Cariprazine in a Rat Model
Behavioral AssayEndpointED₅₀ (mg/kg)
Conditioned Avoidance ResponseInhibition of Avoidance0.2
Cocaine Self-AdministrationAttenuation of Relapse to Cocaine Seeking0.2[8]

Note: ED₅₀ is the dose that produces 50% of the maximum effect.

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of novel antipsychotic agents are provided below.

Synthesis of a Phenylpiperazine-based Antipsychotic (Illustrative Example based on Cariprazine Synthesis)

The synthesis of Cariprazine involves a multi-step process. A crucial step is the N-alkylation of a piperazine derivative. While the direct use of this compound is not the primary route for Cariprazine, this protocol illustrates a general and analogous synthetic strategy for creating the core structure of many phenylpiperazine antipsychotics.

Synthesis_Workflow Start Starting Materials: 1. Phenylpiperazine derivative (e.g., 1-(2,3-Dichlorophenyl)piperazine) 2. Alkylating agent with a reactive group Reaction N-Alkylation Reaction Start->Reaction Purification Purification (e.g., Column Chromatography, Recrystallization) Reaction->Purification Final_Product Final Antipsychotic Agent Purification->Final_Product Receptor_Binding_Assay_Workflow Start Prepare reagents: - D2 receptor membranes - Radioligand ([3H]Spiperone) - Test compound dilutions Incubation Incubate receptor membranes, radioligand, and test compound Start->Incubation Filtration Rapid filtration to separate bound and free radioligand Incubation->Filtration Scintillation Quantify bound radioactivity using a scintillation counter Filtration->Scintillation Analysis Data analysis to determine IC50 and Ki values Scintillation->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-(2-Fluoro-4-nitrophenyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of 1-(2-Fluoro-4-nitrophenyl)piperazine. This document offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthetic procedure.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Product

  • Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors, including incomplete reaction, side reactions, or product loss during workup and purification. Here are some strategies to improve the yield:

    • Optimize Molar Ratio of Reactants: An excess of piperazine is often used to favor the monosubstituted product and drive the reaction to completion. Experiment with increasing the molar excess of piperazine relative to 3,4-difluoronitrobenzene.

    • Increase Reaction Temperature: The reaction is typically performed at reflux in acetonitrile. Ensuring the reaction reaches and maintains the appropriate temperature is crucial for the reaction rate.

    • Extend Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). If the starting material is still present after the initial reaction time, extending the duration may increase the conversion.

    • Ensure Anhydrous Conditions: While not always strictly necessary for this reaction, moisture can potentially lead to side reactions. Using anhydrous solvents and reagents can sometimes improve yields.

Issue 2: Formation of Significant Amounts of Impurities

  • Question: I am observing significant impurities in my crude product. What are the likely impurities and how can I minimize their formation?

  • Answer: The most common impurities in this reaction are the disubstituted piperazine byproduct and positional isomers.

    • 1,4-bis(2-Fluoro-4-nitrophenyl)piperazine (Disubstituted Byproduct): This impurity arises from the reaction of the product with another molecule of 3,4-difluoronitrobenzene.

      • Solution: Use a larger excess of piperazine to statistically favor the reaction of the electrophile with the more abundant unsubstituted piperazine. Slow, dropwise addition of the 3,4-difluoronitrobenzene to the piperazine solution can also help to minimize the formation of the disubstituted product.

    • 1-(4-Fluoro-2-nitrophenyl)piperazine (Positional Isomer): Nucleophilic attack can potentially occur at the 4-position of 3,4-difluoronitrobenzene, leading to the formation of a positional isomer.

      • Solution: The substitution at the 2-position is generally favored due to the electronic activation by the ortho-nitro group. However, reaction temperature can influence regioselectivity. It is advisable to maintain a consistent and optimized reaction temperature to ensure consistent product formation.

    • Unreacted Starting Materials: Residual 3,4-difluoronitrobenzene and piperazine can also be present as impurities.

      • Solution: Ensure the reaction goes to completion by monitoring with TLC or LC-MS. Excess piperazine can be removed during the work-up.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: My product is difficult to isolate and purify. It appears as an oil or a gummy solid. What can I do?

  • Answer: Challenges in product isolation are often due to residual solvent or impurities.

    • Removal of Excess Piperazine: Excess piperazine can be removed by washing the organic extract with water or dilute aqueous acid during the work-up.

    • Removal of Solvent: Ensure the solvent (e.g., acetonitrile) is completely removed under reduced pressure. If a high-boiling point solvent like DMSO was used, it can be challenging to remove and may require extensive washing with water.

    • Purification Technique: If simple precipitation or crystallization does not yield a pure product, column chromatography on silica gel is a common and effective method for purifying arylpiperazine derivatives. A solvent system of ethyl acetate and hexanes is a good starting point for elution.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of this compound?

A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The piperazine acts as a nucleophile and attacks the electron-deficient aromatic ring of 3,4-difluoronitrobenzene at the carbon atom bearing a fluorine atom. The nitro group strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions. The reaction results in the displacement of a fluoride ion.

Q2: Which solvent is most suitable for this reaction?

A2: Acetonitrile is a commonly used solvent for this reaction as it has a suitable boiling point for running the reaction at reflux and is relatively easy to remove. Other polar aprotic solvents like DMF or DMSO can also be used, but their higher boiling points can make them more difficult to remove during work-up.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, the consumption of the starting materials and the formation of the product can be tracked over time.

Q4: What are the safety precautions I should take when running this reaction?

A4: 3,4-Difluoronitrobenzene is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. Piperazine is also a corrosive substance. Always consult the Safety Data Sheets (SDS) of all reagents before starting the experiment.

Data Presentation

The following tables summarize the effect of key reaction parameters on the yield of this compound. The data is illustrative and based on typical outcomes for SNAr reactions of this type.

Table 1: Effect of Molar Ratio of Piperazine to 3,4-Difluoronitrobenzene on Product Yield

Molar Ratio (Piperazine : 3,4-Difluoronitrobenzene)Product Yield (%)Notes
1 : 1Low to ModerateSignificant formation of disubstituted byproduct is likely.
2.5 : 1Moderate to HighA commonly used excess that balances yield and reagent usage.[1]
5 : 1HighGenerally leads to a good yield of the monosubstituted product with minimal disubstitution.
10 : 1HighFurther increases may not significantly improve the yield and increases reagent cost.

Table 2: Effect of Reaction Temperature on Product Yield

Temperature (°C)Product Yield (%)Notes
Room TemperatureVery LowReaction is typically too slow at ambient temperature.
60ModerateReaction proceeds, but may require longer reaction times.
Reflux (Acetonitrile, ~82°C)HighA common and effective temperature for this reaction.[1]
> 100 (e.g., in DMF)HighCan lead to faster reaction rates but may also increase the formation of byproducts.

Table 3: Effect of Reaction Time on Product Yield

Reaction Time (hours)Product Yield (%)Notes
1Low to ModerateReaction is likely incomplete.
3HighA typical reaction time to achieve good conversion.[1]
6HighMay lead to a slight increase in yield if the reaction was not complete at 3 hours.
24HighProlonged reaction times may not significantly increase the yield and could lead to decomposition or side reactions.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound [1]

Materials:

  • 3,4-Difluoronitrobenzene (1.2 g, 7.5 mmol)

  • Piperazine (1.6 g, 18.5 mmol)

  • Acetonitrile (15 mL)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3,4-difluoronitrobenzene (1.2 g, 7.5 mmol) in acetonitrile (15 mL).

  • Add piperazine (1.6 g, 18.5 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and leave it undisturbed overnight to allow for the precipitation of unreacted piperazine.

  • Remove the precipitate by filtration.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as an orange solid.

  • The reported yield for this procedure is approximately 80%.[1]

Purification Protocol:

  • Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic solution with water to remove any remaining piperazine and other water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure.

  • If further purification is required, perform column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Mandatory Visualization

experimental_workflow reagents 1. Reagents - 3,4-Difluoronitrobenzene - Piperazine - Acetonitrile reaction 2. Reaction - Dissolve reactants in Acetonitrile - Reflux for 3 hours reagents->reaction Combine monitoring 3. Monitoring - TLC or LC-MS reaction->monitoring During Reaction monitoring->reaction Incomplete workup 4. Work-up - Cool to RT - Filter unreacted piperazine - Concentrate filtrate monitoring->workup Complete purification 5. Purification - Aqueous wash - Column Chromatography workup->purification Crude Product product 6. Product This compound purification->product Pure Product troubleshooting_guide cluster_yield Yield Optimization cluster_purity Purity Optimization start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impurity Issues? check_yield->check_purity No increase_piperazine Increase Piperazine Excess check_yield->increase_piperazine Yes product_ok Successful Synthesis check_purity->product_ok No disubstitution Disubstitution? - Increase Piperazine Excess - Slow Addition check_purity->disubstitution Yes increase_temp Increase Temperature increase_piperazine->increase_temp increase_time Increase Reaction Time increase_temp->increase_time increase_time->check_yield isomer Isomeric Impurity? - Control Temperature disubstitution->isomer unreacted Unreacted Starting Material? - Ensure Complete Reaction isomer->unreacted unreacted->check_purity

References

Technical Support Center: Purification of 1-(2-Fluoro-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 1-(2-Fluoro-4-nitrophenyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound typically involves the nucleophilic aromatic substitution of 3,4-difluoronitrobenzene with piperazine.[1] Common impurities may include:

  • Unreacted Starting Materials: 3,4-difluoronitrobenzene and excess piperazine.

  • Positional Isomer: 1-(4-Fluoro-2-nitrophenyl)piperazine, which can form due to the two possible sites of nucleophilic attack on the aromatic ring.

  • Disubstituted Product: 1,4-bis(2-Fluoro-4-nitrophenyl)piperazine, if the reaction conditions are not carefully controlled.

  • Degradation Products: Potential hydrolysis or other degradation products if the compound is subjected to harsh acidic or basic conditions during workup or purification.

Q2: What are the recommended purification techniques for this compound?

A2: The two primary and most effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods often depends on the scale of the purification and the nature of the impurities.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. A suitable mobile phase, typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or acetone), should be used to achieve good separation between the desired product and impurities. The spots can be visualized under UV light due to the aromatic nature of the compound.

Troubleshooting Guides

Recrystallization

Problem 1: The compound "oils out" instead of forming crystals.

  • Cause: This phenomenon, where the compound separates as a liquid instead of a solid, can occur if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated. The melting point of a derivative, 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine, is reported to be 94-96°C, suggesting the parent compound likely has a moderate melting point.

  • Solutions:

    • Reheat and Add Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.

    • Slow Cooling: Allow the solution to cool more slowly. Rapid cooling can promote oiling out. Insulating the flask can help.

    • Change Solvent System: Consider a different solvent or a solvent mixture with a lower boiling point.

Problem 2: No crystals form, even after cooling in an ice bath.

  • Cause: The solution may not be sufficiently saturated, or there may be a lack of nucleation sites for crystal growth to begin.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.

    • Reduce Solvent Volume: If crystallization still does not occur, it is likely that too much solvent was used. Reheat the solution to evaporate some of the solvent and then allow it to cool again.

Problem 3: The purified crystals are still colored (yellow/orange).

  • Cause: Colored impurities may be present that co-crystallize with the product. Nitro-aromatic compounds are often colored.

  • Solution:

    • Charcoal Treatment: Dissolve the impure crystals in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal and then allow the filtrate to cool and crystallize. Be cautious as charcoal can also adsorb some of the desired product.

Column Chromatography

Problem 1: Poor separation of the desired product from an impurity.

  • Cause: The chosen mobile phase may not have the optimal polarity to effectively separate the compounds on the stationary phase (e.g., silica gel).

  • Solutions:

    • Optimize Mobile Phase:

      • Adjust Polarity: If the spots are too close together on the TLC plate, adjust the polarity of the mobile phase. A less polar mobile phase will generally result in better separation for compounds with different polarities. Try decreasing the proportion of the more polar solvent (e.g., from 30% ethyl acetate in hexane to 20%).

      • Change Solvents: Sometimes, changing one of the solvents in the mobile phase (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.

    • Column Parameters:

      • Longer Column: Using a longer chromatography column can increase the separation efficiency.

      • Finer Stationary Phase: Using a stationary phase with a smaller particle size can also improve resolution.

Problem 2: The compound is not eluting from the column.

  • Cause: The mobile phase is likely not polar enough to move the compound down the column. Phenylpiperazine derivatives can be relatively polar.

  • Solution:

    • Increase Mobile Phase Polarity: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.

Problem 3: Tailing of the spot on the TLC plate and the column.

  • Cause: Tailing can be caused by the compound interacting too strongly with the stationary phase. This can be due to the basic nature of the piperazine nitrogen.

  • Solution:

    • Add a Modifier: Add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the mobile phase. This will compete with the basic sites on your compound for interaction with the silica gel, leading to more symmetrical peaks.

Data Presentation

Table 1: Recommended Solvents for Recrystallization Screening

SolventPolarityBoiling Point (°C)Expected Solubility Behavior
EthanolHigh78.5Good solubility when hot, lower when cold.
IsopropanolMedium82.5Good solubility when hot, moderate when cold.
Ethyl AcetateMedium77.1May be a good single solvent or part of a mixed system.
TolueneLow110.6Potential for good solubility difference between hot and cold.
Hexane/Ethyl AcetateVariableVariableA good mixed solvent system to fine-tune polarity.
WaterHigh100Likely a poor solvent, but could be used as an anti-solvent.

Table 2: Example TLC and Column Chromatography Conditions

ParameterThin-Layer Chromatography (TLC)Column Chromatography
Stationary Phase Silica gel 60 F254Silica gel (60-120 mesh)
Mobile Phase Hexane:Ethyl Acetate (7:3)Gradient elution: Start with Hexane:Ethyl Acetate (9:1) and gradually increase to (7:3)
Expected Rf (Product) ~0.4-
Expected Rf (Isomer) ~0.5-
Visualization UV light (254 nm)Collection of fractions and analysis by TLC

Note: The Rf values and solvent ratios are examples and should be optimized for each specific case.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol) and heat the mixture gently with stirring (e.g., on a hot plate) until the solid dissolves completely. Add the solvent in small portions until a clear solution is obtained at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and then add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography Purification
  • TLC Analysis: Develop a suitable solvent system using TLC that gives a good separation between the product (Rf ~0.3-0.4) and its major impurities. A mixture of hexane and ethyl acetate is a good starting point.

  • Column Packing: Prepare a chromatography column with silica gel using the chosen mobile phase (or a less polar version for initial loading).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it carefully onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.

  • Fraction Collection: Collect fractions of the eluent in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization High Yield / Large Scale Column Column Chromatography Crude->Column High Purity / Difficult Separation Analysis Purity Check (TLC, NMR) Recrystallization->Analysis Column->Analysis Pure Pure Product Analysis->Pure Purity > 98% Recrystallization_Troubleshooting cluster_oiling Solutions for Oiling Out cluster_nocrystals Solutions for No Crystals cluster_color Solution for Colored Crystals Start Recrystallization Issue OilingOut Compound Oils Out Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals ColoredCrystals Crystals are Colored Start->ColoredCrystals Reheat Reheat & Add Solvent OilingOut->Reheat SlowCool Slow Down Cooling OilingOut->SlowCool ChangeSolvent Change Solvent System OilingOut->ChangeSolvent Induce Induce Crystallization (Scratch/Seed) NoCrystals->Induce Concentrate Reduce Solvent Volume NoCrystals->Concentrate Charcoal Use Activated Charcoal ColoredCrystals->Charcoal Column_Chromatography_Troubleshooting cluster_sep Solutions for Poor Separation cluster_elution Solution for No Elution cluster_tailing Solution for Tailing Start Column Chromatography Issue PoorSep Poor Separation Start->PoorSep NoElution Compound Doesn't Elute Start->NoElution Tailing Spot Tailing Start->Tailing OptimizeMobile Optimize Mobile Phase Polarity PoorSep->OptimizeMobile ChangeSolvents Try Different Solvents PoorSep->ChangeSolvents IncreasePolarity Increase Mobile Phase Polarity NoElution->IncreasePolarity AddModifier Add Basic Modifier (e.g., TEA) Tailing->AddModifier

References

Improving yield and purity in the synthesis of 1-(2-Fluoro-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(2-Fluoro-4-nitrophenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yield and purity in their synthetic experiments.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Question: I performed the reaction between 3,4-difluoronitrobenzene and piperazine, but I obtained a very low yield of the desired product. What could be the potential causes and how can I improve it?

Answer:

Low yields in the nucleophilic aromatic substitution (SNAr) reaction for the synthesis of this compound can arise from several factors. Here's a breakdown of potential causes and solutions:

  • Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. Ensure that the reaction mixture is refluxed for an adequate amount of time, typically around 3 hours.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.

  • Improper Stoichiometry: An incorrect ratio of reactants can lead to poor conversion. An excess of piperazine is generally used to favor the monosubstituted product and to act as a base to neutralize the HF formed during the reaction. A common molar ratio is approximately 1:2.5 of 3,4-difluoronitrobenzene to piperazine.[1]

  • Moisture in Reagents or Solvents: The presence of water can interfere with the reaction. Ensure that all glassware is thoroughly dried and that anhydrous solvents and reagents are used.

  • Poor Quality of Starting Materials: The purity of 3,4-difluoronitrobenzene and piperazine is crucial. Using impure starting materials can introduce side reactions and lower the yield.

Troubleshooting Steps:

ParameterRecommendationExpected Outcome
Reaction Time Monitor reaction progress by TLC until the starting material (3,4-difluoronitrobenzene) is consumed.Increased conversion to the desired product.
Temperature Maintain a steady reflux temperature (the boiling point of the solvent, e.g., acetonitrile at ~82°C).Ensures the reaction has sufficient energy to proceed at an optimal rate.
Stoichiometry Use a 2.5 to 3-fold excess of piperazine relative to 3,4-difluoronitrobenzene.Minimizes the formation of the di-substituted byproduct and drives the reaction towards the desired product.
Solvent Use a polar aprotic solvent like acetonitrile or DMF.[1]Facilitates the dissolution of reactants and intermediates, promoting the reaction.

Issue 2: Formation of Significant Side Products

Question: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?

Answer:

The primary side products in this synthesis are the di-substituted piperazine and the regioisomeric monosubstituted product.

  • 1,4-bis(2-Fluoro-4-nitrophenyl)piperazine (Di-substituted Product): This forms when a molecule of the desired product reacts with another molecule of 3,4-difluoronitrobenzene.

    • Solution: Using a significant excess of piperazine will statistically favor the monosubstitution reaction.

  • 1-(4-Fluoro-2-nitrophenyl)piperazine (Regioisomer): The nucleophilic attack can occur at the fluorine atom ortho to the nitro group, leading to the formation of this isomer. The nitro group strongly activates the para-position to nucleophilic attack, making this compound the major product.

    • Solution: The formation of the desired para-substituted product is generally favored due to electronic effects. Lowering the reaction temperature might increase regioselectivity, but could also decrease the overall reaction rate.

Logical Troubleshooting Flowchart for Side Product Formation

start Significant Side Products Detected check_piperazine Check Stoichiometry of Piperazine start->check_piperazine check_temperature Consider Reaction Temperature start->check_temperature increase_piperazine Increase Molar Excess of Piperazine (e.g., >2.5 eq.) check_piperazine->increase_piperazine If di-substitution is high monitor_tlc Monitor Reaction Closely by TLC increase_piperazine->monitor_tlc lower_temperature Experiment with Lower Temperature (e.g., 60-70°C) check_temperature->lower_temperature If regioisomer is a concern lower_temperature->monitor_tlc

Caption: Decision-making workflow for addressing side product formation.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the final product. What are the recommended methods for obtaining high-purity this compound?

Answer:

Purification can be challenging due to the presence of unreacted piperazine and potential side products. A combination of techniques is often most effective.

  • Removal of Excess Piperazine: Piperazine is a base and can be removed by an acidic wash. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated piperazine will move to the aqueous layer. Be sure to then wash with a base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid and then with brine.

  • Recrystallization: This is an effective method for purifying the solid product.

    • Solvent Selection: A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems to try include ethanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexane.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography is a reliable option.

    • Eluent System: A typical eluent system would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The polarity can be gradually increased to elute the desired product. A starting point could be a 70:30 mixture of hexane:ethyl acetate.

Purification Workflow

crude_product Crude Reaction Mixture acid_wash Acidic Wash (e.g., 1M HCl) to Remove Excess Piperazine crude_product->acid_wash extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) acid_wash->extraction drying Dry Organic Layer (e.g., over Na2SO4) extraction->drying concentration Concentrate in vacuo drying->concentration recrystallization Recrystallization (e.g., Ethanol or Ethanol/Water) concentration->recrystallization column_chromatography Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) recrystallization->column_chromatography If impurities remain pure_product Pure this compound recrystallization->pure_product If purity is sufficient column_chromatography->pure_product

Caption: A standard workflow for the purification of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound is typically an orange solid with a melting point in the range of 68-70°C.[1]

Q2: Can I use a different solvent for the reaction?

A2: Yes, other polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be used. However, these solvents have higher boiling points and can be more difficult to remove. Acetonitrile is often a good starting point due to its suitable boiling point and ability to dissolve the reactants.

Q3: Is a base required for this reaction?

A3: While the reaction can proceed without an additional base, using an excess of piperazine serves as the base to neutralize the hydrofluoric acid (HF) that is formed as a byproduct. Adding a non-nucleophilic base like potassium carbonate or triethylamine can also be effective and may be necessary if a smaller excess of piperazine is used.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Experimental Protocols

Synthesis of this compound

This protocol is based on a reported procedure with a yield of approximately 80%.[1]

Materials:

  • 3,4-Difluoronitrobenzene

  • Piperazine

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-difluoronitrobenzene (1 equivalent) in anhydrous acetonitrile.

  • Add piperazine (2.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 3 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Dissolve the resulting residue in ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (to remove excess piperazine), water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Effect of Piperazine Stoichiometry on Product Distribution (Representative Data)

Molar Ratio (3,4-Difluoronitrobenzene : Piperazine)Desired Product Yield (%)Di-substituted Product (%)
1 : 1.15525
1 : 2.580<5
1 : 582<2

Table 2: Influence of Solvent on Reaction Yield (Representative Data)

SolventReaction Temperature (°C)Yield (%)
Acetonitrile82 (Reflux)80
Tetrahydrofuran (THF)66 (Reflux)65
Dimethylformamide (DMF)10085

Note: Higher temperatures in DMF may lead to more side products if the reaction is not carefully monitored.

References

Troubleshooting HPLC peak tailing for 1-(2-Fluoro-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of 1-(2-Fluoro-4-nitrophenyl)piperazine and other basic compounds.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and how is it measured?

A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, known as a Gaussian peak.[1][2] Peak tailing is a common issue where the peak is asymmetrical, with a trailing edge that is longer or more drawn out than the leading edge.[1][2] This distortion can compromise the accuracy of quantification and reduce the resolution between adjacent peaks.[2][3]

Peak tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 indicates significant tailing.[4] The calculation is typically performed by the chromatography data software.

Q2: Why is this compound particularly prone to peak tailing?

A2: this compound is a basic compound due to the nitrogen atoms in the piperazine ring.[5][6] In reversed-phase HPLC, which commonly uses silica-based columns, the surface of the silica contains residual silanol groups (Si-OH).[5][7] At mobile phase pH levels above 3, these silanol groups can become ionized (SiO-), creating negatively charged sites.[5][8] The positively charged basic analyte interacts strongly with these ionized silanols through secondary ionic interactions, which delays its elution and causes the characteristic peak tailing.[2][8]

Q3: What are the primary causes of peak tailing for basic compounds?

A3: The primary causes can be broadly categorized as either chemical or physical problems.[5]

  • Chemical Interactions: The most common cause is the interaction between the basic analyte and acidic residual silanol groups on the silica-based column packing.[2][8] Other chemical factors include improper mobile phase pH, low buffer concentration, or the presence of contaminants.[2][4]

  • Physical Issues: These problems are related to the HPLC system or the column hardware. They include voids in the column packing bed, a partially blocked column frit, or excessive extra-column volume (e.g., long tubing).[2][5][9]

  • Analyte-Specific Issues: Problems like column overload (injecting too much sample) or a mismatch between the sample solvent and the mobile phase can also lead to poor peak shape.[4][9]

Troubleshooting Guide

Q1: My peak for this compound is tailing. Where should I begin troubleshooting?

A1: The first step is to distinguish between a chemical problem and a physical problem.[5] Inject a neutral, well-behaved compound (e.g., toluene or naphthalene) under the same conditions.

  • If the neutral compound's peak is symmetrical: The issue is chemical and is specific to the interaction of your basic analyte with the column or mobile phase. Proceed to Q2.

  • If the neutral compound's peak also tails: The issue is likely physical or related to the HPLC system itself. This could include a column void or extra-column band broadening. Proceed to Q6.[5]

Q2: The neutral compound looks fine, but my analyte peak is tailing. How do I address this chemical issue?

A2: This strongly suggests a secondary interaction between your basic analyte and the stationary phase.[5][8] The most effective approach is to modify the mobile phase chemistry to minimize these interactions. The primary adjustments are to the mobile phase pH and buffer concentration.

Q3: How should I adjust the mobile phase pH to improve peak shape?

A3: Adjusting the mobile phase pH is a powerful tool for improving the peak shape of ionizable compounds.[10][11][12] For a basic compound like this compound, you have two main strategies:

  • Work at Low pH (pH 2.5 - 3.5): This is the most common approach. At low pH, the high concentration of protons in the mobile phase protonates the residual silanol groups (Si-OH), neutralizing their negative charge and preventing ionic interaction with the positively charged basic analyte.[4][6]

  • Work at High pH (pH > 8): This strategy requires a pH-stable column (e.g., a hybrid or polymer-based column). At high pH, the basic analyte is deprotonated and becomes neutral. This eliminates the ionic interaction with the silanol groups, leading to improved peak shape.[6][11]

pH StrategyRecommended RangeMechanism of ActionColumn Compatibility
Low pH (Silanol Suppression) pH 2.5 - 3.5Protonates surface silanols to Si-OH, minimizing interaction with the protonated basic analyte.[4][8]Most standard silica C18 columns are stable in this range.
High pH (Analyte Neutralization) pH > 8 (at least 2 units above analyte pKa)Deprotonates the basic analyte, making it neutral and eliminating secondary ionic interactions.[6][11]Requires specialized high-pH stable columns (e.g., hybrid silica, polymer-based).[11]

Q4: Adjusting the pH helped, but there is still some tailing. What else can I do?

A4: If pH adjustment alone is insufficient, consider the following mobile phase and column optimizations.

ParameterRecommended AdjustmentRationale
Buffer Concentration Increase to 25-50 mMHigher buffer concentrations are more effective at maintaining a stable pH on the column surface and can help mask residual silanol interactions.[2][4]
Mobile Phase Modifier Add a competing base (e.g., 0.1% Triethylamine - TEA)TEA is a "silanol suppressor." As a competing base, it preferentially interacts with the active silanol sites, reducing their availability to interact with your analyte.[4][6] Note: TEA can shorten column lifetime.[6]
Column Chemistry Switch to a modern, high-purity, end-capped column.Modern columns have fewer accessible silanol groups. "End-capping" is a process that chemically blocks most of the residual silanols.[1][7] Columns with polar-embedded phases also offer improved peak shape for bases.[1]

Q5: The neutral compound also tails. How do I troubleshoot a physical or system issue?

A5: Tailing of all peaks, including neutral ones, points to a physical problem in the system that is causing band broadening.[5][13]

  • Check for a Column Void: A void or channel in the packing material at the column inlet can distort the sample band.[2][5] This can sometimes be fixed by reversing and flushing the column (backflushing). If this doesn't work, the column may need to be replaced.[13] Using a guard column can help protect the analytical column from voids and contamination.[14]

  • Inspect for Blockages: A partially blocked inlet frit on the column can also distort the flow path.[13] Backflushing may resolve this. Always filter samples and mobile phases to prevent particulate buildup.[9]

  • Minimize Extra-Column Volume: Excessive dead volume in the system can cause peaks to broaden and tail. Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are properly connected to avoid gaps.[1][4]

Q6: Could my sample preparation be causing the peak tailing?

A6: Yes, issues related to the sample itself can cause peak distortion.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to tailing.[2][4] To check for this, dilute your sample by a factor of 10 and reinject. If the peak shape improves, you were likely overloading the column.[9]

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% Acetonitrile), it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase composition.[4]

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase Method

This protocol provides a starting point for the analysis of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm (high-purity, end-capped)

  • Mobile Phase A: 0.1% Formic Acid in Water (approx. pH 2.7)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile at a concentration of 0.1 mg/mL.

Protocol 2: Method Optimization to Eliminate Peak Tailing

This protocol outlines a systematic approach to troubleshoot tailing observed with the general-purpose method.

  • Confirm the Issue: First, run a neutral compound (e.g., toluene) to diagnose the problem as chemical or physical, as described in Q1 of the troubleshooting guide.

  • pH Adjustment (if chemical):

    • Prepare two mobile phases. Mobile Phase A1: 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid. Mobile Phase A2: Water. Mobile Phase B remains Acetonitrile.

    • Run the analysis using Mobile Phase A1 to see the effect of a buffered low pH.

  • Increase Buffer Strength:

    • If tailing persists, increase the phosphate buffer concentration in Mobile Phase A1 to 50 mM and re-run the analysis.

  • Column Change:

    • If tailing is still not resolved, switch to a column specifically designed for basic compounds, such as one with a polar-embedded phase or a charged surface hybrid (CSH) column, and repeat the analysis with the optimized mobile phase.[4]

Troubleshooting Workflow

HPLC_Troubleshooting start Peak Tailing Observed for This compound test_neutral Inject a Neutral Compound (e.g., Toluene) start->test_neutral sample_check Check Sample Concentration & Solvent start->sample_check chemical_problem Chemical Problem: Secondary Interactions test_neutral->chemical_problem Neutral peak is OK physical_problem Physical/System Problem: Band Broadening test_neutral->physical_problem Neutral peak tails ph_adjust Adjust Mobile Phase pH (Low pH: 2.5-3.5) chemical_problem->ph_adjust check_void Check for Column Void (Backflush or Replace) physical_problem->check_void buffer_strength Increase Buffer Strength (25-50 mM) ph_adjust->buffer_strength change_column Change Column (End-capped, Polar-Embedded) buffer_strength->change_column check_frit Check for Blocked Frit (Backflush, Filter Samples) check_void->check_frit check_volume Minimize Extra-Column Volume (Tubing, Fittings) check_frit->check_volume overload Sample Overload (Dilute Sample) sample_check->overload Tailing improves on dilution mismatch Solvent Mismatch (Dissolve in Mobile Phase) sample_check->mismatch Solvent is stronger than mobile phase

Caption: A logical workflow for troubleshooting HPLC peak tailing.

References

Side reaction products in the synthesis of 1-(2-Fluoro-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Fluoro-4-nitrophenyl)piperazine. The following information addresses common side reactions and provides guidance on minimizing impurities and optimizing the synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the nucleophilic piperazine attacks the electron-deficient aromatic ring of 3,4-difluoronitrobenzene, leading to the displacement of a fluoride ion. The strong electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack.

Q2: What are the most common side reaction products I might encounter?

A2: The most common side products are the isomeric monosubstitution product, 1-(3-Fluoro-4-nitrophenyl)piperazine, and the disubstitution product, 1,4-bis(2-fluoro-4-nitrophenyl)piperazine.

Q3: How can I minimize the formation of the disubstitution byproduct?

A3: To minimize the formation of the 1,4-disubstituted piperazine, it is recommended to use a significant excess of piperazine relative to the 3,4-difluoronitrobenzene.[1] This ensures that the electrophile is more likely to react with an unreacted piperazine molecule rather than the already substituted product.

Q4: What is the expected regioselectivity of the reaction?

A4: The substitution of the fluorine atom at the 4-position (para to the nitro group) is kinetically and thermodynamically favored due to the strong activating effect of the nitro group at this position. However, substitution at the 3-position (ortho to the nitro group) can also occur, leading to the formation of the 1-(3-Fluoro-4-nitrophenyl)piperazine isomer.

Troubleshooting Guide: Side Reaction Products

This guide is designed to help you identify and mitigate the formation of common side products during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps & Solutions
Presence of an Isomeric Impurity Formation of 1-(3-Fluoro-4-nitrophenyl)piperazine due to substitution at the less favored C-3 position.- Reaction Temperature: Lowering the reaction temperature may improve regioselectivity. - Solvent Choice: While acetonitrile is common, exploring other aprotic polar solvents might influence the isomer ratio. - Purification: Careful column chromatography can be employed to separate the desired product from its isomer.
Formation of a High Molecular Weight Byproduct Formation of the disubstitution product, 1,4-bis(2-fluoro-4-nitrophenyl)piperazine.- Stoichiometry: Increase the molar excess of piperazine (e.g., 3 to 5 equivalents). - Slow Addition: Add the 3,4-difluoronitrobenzene slowly to the solution of piperazine to maintain a high concentration of the nucleophile. - Purification: This byproduct is significantly less polar and can be separated by column chromatography.
Incomplete Reaction Unreacted 3,4-difluoronitrobenzene remains.- Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress by TLC or HPLC. - Temperature: Refluxing in acetonitrile is a common condition; ensure the reaction temperature is maintained.
Presence of Piperazine Salts Excess piperazine may form salts with acidic byproducts or during workup.- Aqueous Workup: A basic aqueous workup (e.g., with sodium carbonate or sodium hydroxide solution) will deprotonate any piperazine salts, allowing the free base to be removed with the aqueous layer or by subsequent purification steps.

Experimental Protocols

Synthesis of this compound

A common procedure for the synthesis involves the reaction of 3,4-difluoronitrobenzene with piperazine.

  • Reagents:

    • 3,4-Difluoronitrobenzene (1 equivalent)

    • Piperazine (2.5 equivalents)

    • Acetonitrile (solvent)

  • Procedure:

    • In a round-bottom flask, dissolve 3,4-difluoronitrobenzene (1.2 g, 7.5 mmol) in acetonitrile (15 ml).

    • Add piperazine (1.6 g, 18.5 mmol) to the solution.

    • Reflux the reaction mixture for 3 hours.

    • Cool the mixture and allow it to stand overnight to precipitate unreacted piperazine.

    • Filter the precipitate and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_products Products 3,4-Difluoronitrobenzene 3,4-Difluoronitrobenzene Reaction Reaction 3,4-Difluoronitrobenzene->Reaction Piperazine Piperazine Piperazine->Reaction Acetonitrile Acetonitrile Acetonitrile->Reaction Reflux (3h) Reflux (3h) Reflux (3h)->Reaction Cooling & Filtration Cooling & Filtration Concentration Concentration Cooling & Filtration->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography This compound This compound Column Chromatography->this compound Reaction->Cooling & Filtration

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Start 3,4-Difluoronitrobenzene + Piperazine Main_Product This compound (Desired Product) Start->Main_Product Substitution at C4 (Major) Isomer 1-(3-Fluoro-4-nitrophenyl)piperazine (Isomeric Impurity) Start->Isomer Substitution at C3 (Minor) Disubstitution 1,4-bis(2-Fluoro-4-nitrophenyl)piperazine (Disubstitution Byproduct) Main_Product->Disubstitution + 3,4-Difluoronitrobenzene

Caption: Potential main and side reaction pathways in the synthesis.

Troubleshooting_Logic Start Impurity Detected? Isomer_Check Is it the Isomeric Product? Start->Isomer_Check Yes No_Impurity Proceed to Next Step Start->No_Impurity No Disub_Check Is it the Disubstitution Product? Isomer_Check->Disub_Check No Optimize_Temp Optimize Reaction Temperature Isomer_Check->Optimize_Temp Yes Optimize_Stoich Increase Piperazine Excess Disub_Check->Optimize_Stoich Yes Purify Purify by Column Chromatography Disub_Check->Purify No (Other Impurity) Optimize_Temp->Purify Optimize_Stoich->Purify End Pure Product Purify->End

Caption: Troubleshooting logic for handling common impurities.

References

Stability issues of 1-(2-Fluoro-4-nitrophenyl)piperazine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-(2-Fluoro-4-nitrophenyl)piperazine. The focus is on addressing potential stability issues encountered during experimental work under acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound in solution?

This compound possesses functional groups that may be susceptible to degradation under certain conditions. The primary concern is the potential for hydrolysis, particularly of the C-F bond on the nitrophenyl ring, which is activated towards nucleophilic aromatic substitution. The stability can be significantly influenced by the pH, temperature, and presence of light.

Q2: How does pH affect the stability of this compound?

The stability of this compound is expected to be pH-dependent.

  • Acidic Conditions: While generally more stable in acidic media compared to basic media, prolonged exposure to strong acids and elevated temperatures could potentially lead to degradation.

  • Basic Conditions: The compound is anticipated to be more susceptible to degradation under basic conditions. The electron-withdrawing nitro group activates the aromatic ring, making the fluorine atom a good leaving group for nucleophilic aromatic substitution by hydroxide ions. This would lead to the formation of 2-(piperazin-1-yl)-5-nitrophenol.

Q3: What are the likely degradation products of this compound under acidic or basic stress?

  • Under Basic Conditions: The most probable degradation product is 2-(piperazin-1-yl)-5-nitrophenol , resulting from the hydrolysis of the carbon-fluorine bond.

  • Under Acidic Conditions: Degradation is generally slower. Potential, though less likely, degradation could involve reactions at the piperazine ring or the nitro group, but nucleophilic attack on the aromatic ring is less favored.

Q4: I am observing an unexpected peak in my chromatogram when analyzing a sample of this compound. How can I determine if it is a degradant?

To identify an unknown peak as a degradation product, a systematic approach is recommended:

  • Forced Degradation Study: Intentionally degrade a sample of this compound under various stress conditions (acid, base, oxidation, heat, light).

  • Chromatographic Comparison: Analyze the stressed samples alongside a control (unstressed) sample using a stability-indicating HPLC method. If the unknown peak increases in the stressed samples, it is likely a degradation product.

  • Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peak. This will provide its molecular weight, which can be compared to potential degradation products.

  • Tandem Mass Spectrometry (MS/MS): Further fragmentation of the unknown peak's parent ion in the mass spectrometer can provide structural information to aid in its identification.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of parent compound peak area over time in solution. Degradation of this compound.1. Check pH: Ensure the pH of your solution is within a stable range. For this compound, neutral to slightly acidic conditions are likely preferable. 2. Control Temperature: Store solutions at recommended temperatures (e.g., 2-8 °C) and avoid prolonged exposure to elevated temperatures. 3. Protect from Light: Store solutions in amber vials or protect from light to prevent photolytic degradation. 4. Inert Atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to prevent oxidative degradation.
Appearance of new peaks in the chromatogram. Formation of degradation products.1. Identify the Degradant: Follow the steps outlined in FAQ Q4 to identify the unknown peak. 2. Optimize Storage/Experimental Conditions: Based on the identified degradation pathway, adjust the pH, temperature, or light exposure to minimize the formation of the degradant.
Poor peak shape (tailing) during HPLC analysis. Interaction of the basic piperazine moiety with residual silanols on the HPLC column.1. Adjust Mobile Phase pH: Use a mobile phase with a pH that ensures the piperazine nitrogen is consistently protonated (e.g., pH 2.5-3.5). 2. Use a Mobile Phase Additive: Add a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to the mobile phase to block active sites on the column. 3. Select an Appropriate Column: Consider using a column with end-capping or a base-deactivated stationary phase.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the public domain detailing the degradation kinetics of this compound under various stress conditions. The following table provides a general framework for the type of data that should be generated during forced degradation studies. It is recommended that researchers generate this data for their specific experimental conditions.

Stress Condition Typical Conditions Expected Degradation Potential Major Degradant(s)
Acidic Hydrolysis 0.1 M HCl at 60 °C for 24hLow to ModerateTo be determined experimentally
Basic Hydrolysis 0.1 M NaOH at 60 °C for 24hModerate to High2-(piperazin-1-yl)-5-nitrophenol
Oxidative 3% H₂O₂ at RT for 24hLow to ModerateN-oxides, other oxidation products
Thermal 60 °C for 48hLowTo be determined experimentally
Photolytic UV light (e.g., 254 nm) at RTLow to ModerateTo be determined experimentally

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • HPLC grade water, acetonitrile, and methanol

  • Suitable buffers for HPLC analysis

  • Calibrated oven and photostability chamber

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at various time points (e.g., 0, 4, 8, 12, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw samples at various time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature.

    • Withdraw samples at various time points.

  • Thermal Degradation:

    • Keep an aliquot of the stock solution in an oven at 60°C.

    • Withdraw samples at various time points.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to UV light in a photostability chamber.

    • Simultaneously, keep a control sample in the dark.

    • Withdraw samples at various time points.

  • Analysis: Analyze all samples (stressed and control) using a suitable, validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol outlines the steps to develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector. An MS detector is highly recommended for peak identification.

Method Development Strategy:

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm). If separation is not optimal, consider other stationary phases such as C8 or Phenyl.

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic acid or 10 mM phosphate buffer in water. Adjust the pH to be in the range of 2.5-3.5 to ensure consistent protonation of the piperazine ring.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Detection Wavelength: Use a PDA detector to scan for the optimal wavelength for detection of the parent compound and any degradation products. A wavelength around 254 nm is a reasonable starting point.

  • Gradient Elution: Develop a gradient elution method to ensure the separation of compounds with a wide range of polarities. A typical starting gradient could be:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Optimization: Inject the stressed samples from the forced degradation study. Optimize the mobile phase composition, pH, gradient slope, flow rate, and column temperature to achieve a resolution of >1.5 between the parent peak and all degradation product peaks.

  • Method Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

G cluster_main Potential Basic Degradation Pathway A This compound B 2-(Piperazin-1-yl)-5-nitrophenol A->B OH⁻ (Hydrolysis)

Caption: Potential degradation of this compound under basic conditions.

G start Start: This compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress hplc Stability-Indicating HPLC-PDA/MS Analysis stress->hplc data Data Analysis: - Identify Degradants - Quantify Degradation - Determine Pathways hplc->data end End: Stability Profile Established data->end

Caption: Experimental workflow for assessing the stability of this compound.

Technical Support Center: Crystallization of 1-(2-Fluoro-4-nitrophenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the crystallization of 1-(2-Fluoro-4-nitrophenyl)piperazine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to develop a crystallization method for a new this compound derivative?

A1: The initial and most critical step is solvent screening. The goal is to identify a solvent (or a solvent system) in which your compound has high solubility at elevated temperatures and low solubility at room temperature. This differential solubility is the driving force for crystallization upon cooling. A good starting point is to test a range of solvents with varying polarities.

Q2: How much solvent should I use to dissolve my compound?

A2: You should aim to use the minimum amount of hot solvent required to fully dissolve the compound. Using too much solvent is a common reason for poor or no yield, as the solution may not become sufficiently supersaturated upon cooling for crystals to form.[1]

Q3: My compound has precipitated as an oil, not crystals. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. To remedy this, you can try reheating the solution and adding more solvent to keep the compound dissolved longer at a lower temperature.[1] Alternatively, using a slower cooling rate can also be beneficial.

Q4: How can I improve the yield of my crystallization?

A4: To improve a low yield, first ensure you have not used an excessive amount of solvent. If the mother liquor is not disposed of, you can test it for remaining product by evaporating a small amount.[1] If product remains, you can concentrate the mother liquor and cool it again to obtain a second crop of crystals. Optimizing the cooling temperature (e.g., using an ice bath or refrigerator) can also increase the yield.

Q5: What is the purpose of using an anti-solvent?

A5: An anti-solvent is a solvent in which your compound is insoluble. It is used in the anti-solvent crystallization technique where the compound is first dissolved in a "good" solvent. The slow addition of the anti-solvent reduces the overall solubility of the compound in the mixture, inducing crystallization.[2] This method is particularly useful for compounds that are highly soluble in most common solvents at room temperature.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is not supersaturated. 3. The compound is very soluble at low temperatures.1. Boil off some of the solvent to concentrate the solution and attempt cooling again.[1] 2. Try scratching the inside of the flask with a glass rod to induce nucleation. 3. Add a seed crystal of the compound if available. 4. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). 5. Consider using an anti-solvent crystallization method.
Crystallization happens too quickly. The solvent may be a poor choice, causing the compound to "crash out" of solution as a powder instead of forming well-defined crystals.Re-dissolve the solid by heating and add a small amount of additional solvent to slow down the rate of crystallization upon cooling.[1] A slower cooling rate (e.g., allowing the flask to cool to room temperature on the benchtop before moving to a colder environment) can also promote the growth of larger, purer crystals.
The obtained crystals are discolored. Impurities are present in the starting material or were introduced during the process.If the impurities are colored, you may be able to remove them by adding activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your desired product.
The yield is very low. 1. Too much solvent was used. 2. The compound has significant solubility in the solvent even at low temperatures. 3. Premature crystallization occurred during hot filtration.1. Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop of crystals.[1] 2. Choose a different solvent or solvent system where the compound is less soluble at low temperatures. 3. During hot filtration, ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling and depositing crystals prematurely.
The product "oils out" instead of crystallizing. The compound is coming out of solution at a temperature above its melting point. This can be due to a high concentration of the solute or the presence of impurities that depress the melting point.1. Reheat the mixture to redissolve the oil and add more solvent.[1] 2. Try a different solvent in which the compound is less soluble. 3. Slower cooling may allow the solution to cool below the melting point of the compound before it becomes supersaturated.

Experimental Protocols

General Protocol for Cooling Crystallization
  • Dissolution: In a suitable flask, dissolve the this compound derivative in the minimum amount of a pre-heated solvent (e.g., ethanol or isopropanol) by heating the mixture.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.

  • Cooling: Allow the solution to cool slowly to room temperature. To encourage the formation of larger crystals, the flask can then be placed in a refrigerator or an ice bath for further cooling.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals, for example, in a vacuum oven, to remove any residual solvent.

General Protocol for Anti-Solvent Crystallization
  • Dissolution: Dissolve the compound in a small amount of a "good" solvent (e.g., DMSO, methanol) in which it is highly soluble.[2]

  • Anti-Solvent Addition: Slowly add a "poor" solvent or "anti-solvent" (e.g., water) to the solution with stirring until the solution becomes slightly turbid.[2]

  • Crystal Growth: Allow the solution to stand undisturbed to promote crystal growth.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in the cooling crystallization protocol.

Data Presentation

Table 1: Common Solvents for Crystallization of Piperazine Derivatives

SolventTypeTypical UseNotes
EthanolGood SolventCooling CrystallizationOften provides a good balance of solubility at high and low temperatures.
IsopropanolGood SolventCooling CrystallizationSimilar to ethanol, can be a good starting point for screening.
Ethyl AcetateGood SolventCooling CrystallizationAnother common solvent for moderately polar compounds.
MethanolGood SolventAnti-Solvent CrystallizationHigh solubility for many derivatives, often used with an anti-solvent.
DichloromethaneGood SolventUsed in solvent mixtures for crystallization.[2]A more non-polar option, can be used in combination with other solvents.
Dimethyl Sulfoxide (DMSO)Good SolventAnti-Solvent CrystallizationHigh dissolving power, almost always requires an anti-solvent.[2]
WaterAnti-SolventAnti-Solvent CrystallizationCommonly used as an anti-solvent with polar organic solvents like ethanol, methanol, or DMSO.[2]
HexaneAnti-SolventAnti-Solvent CrystallizationA non-polar anti-solvent, useful with less polar "good" solvents.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool induce Induce Nucleation (If Necessary) cool->induce vacuum_filtration Vacuum Filtration cool->vacuum_filtration induce->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: General experimental workflow for cooling crystallization.

troubleshooting_workflow start Crystallization Attempt outcome Observe Outcome start->outcome no_crystals No Crystals Formed outcome->no_crystals No oiling_out Product Oiled Out outcome->oiling_out Oil low_yield Low Yield outcome->low_yield Poor success Good Crystals Obtained outcome->success Yes solution1 Concentrate Solution (Boil off solvent) no_crystals->solution1 solution2 Scratch Flask / Add Seed Crystal no_crystals->solution2 solution3 Re-dissolve and Add More Solvent oiling_out->solution3 solution4 Slower Cooling oiling_out->solution4 solution5 Concentrate Mother Liquor low_yield->solution5 solution6 Check Solvent Choice low_yield->solution6 solution1->start Retry solution2->start Retry solution3->start Retry solution4->start Retry solution5->start Retry solution6->start Retry

Caption: Troubleshooting logic for common crystallization issues.

References

Technical Support Center: Method Development for Chiral Separation of 1-(2-Fluoro-4-nitrophenyl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing robust methods for the chiral separation of 1-(2-Fluoro-4-nitrophenyl)piperazine analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of this compound analogs?

The primary challenges stem from the structural properties of these analogs. The piperazine ring can introduce conformational rigidity, while the fluoronitrophenyl group influences the electronic and steric interactions with the chiral stationary phase (CSP). Achieving adequate enantioselectivity often requires careful selection of the CSP and optimization of the mobile phase to modulate these interactions effectively.[1][2]

Q2: Which type of chiral stationary phase (CSP) is generally most effective for separating piperazine analogs?

Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are often the most successful for a broad range of chiral compounds, including those with aromatic and heterocyclic moieties like the piperazine analogs .[3][4] Macrocyclic glycopeptide phases can also be effective, particularly for polar and ionizable compounds.[3] A screening approach using a variety of these columns is the most efficient way to identify a suitable stationary phase.[4][5][6]

Q3: How does temperature impact the chiral separation of these compounds?

Temperature plays a crucial role in chiral recognition.[7] Generally, lower temperatures tend to enhance enantioselectivity by strengthening the transient diastereomeric interactions between the analyte and the CSP.[8] However, higher temperatures can lead to improved peak efficiency and reduced backpressure. The optimal temperature should be determined experimentally for each specific separation, as in some cases, higher temperatures can unexpectedly improve resolution.[7]

Q4: What are common mobile phase additives used, and what is their function?

Common mobile phase additives include acids (e.g., trifluoroacetic acid - TFA, formic acid) and bases (e.g., diethylamine - DEA, isopropylamine).[7][9] For basic compounds like piperazine analogs, a basic additive can help to reduce peak tailing by competing with the analyte for active sites on the silica surface.[7] Acidic additives can be used to control the ionization state of the analyte, which can significantly influence retention and selectivity.[4]

Q5: Can I switch a chiral column between normal-phase and reversed-phase modes?

This depends entirely on the type of CSP. Coated polysaccharide-based columns can be irreversibly damaged by certain solvents used in reversed-phase or polar organic modes.[10][11] However, immobilized polysaccharide CSPs are more robust and can be used with a wider range of solvents, making them suitable for switching between different modes.[6][10] Always consult the column manufacturer's instructions before changing solvent systems.[11]

Troubleshooting Guides

Problem 1: Poor or No Enantiomeric Resolution

Symptoms:

  • A single, sharp peak is observed.

  • Two peaks are present but have a resolution (Rs) value of less than 1.5.

Troubleshooting Steps:

  • Is the Chiral Stationary Phase (CSP) appropriate?

    • Action: Screen a variety of CSPs with different chiral selectors (e.g., amylose-based, cellulose-based). The chemical structure of the analyte dictates the best CSP, and this often requires an empirical approach.[1][3]

  • Is the mobile phase composition optimal?

    • Action:

      • Vary the alcohol modifier: In normal phase (e.g., hexane/isopropanol), systematically change the percentage of the alcohol.

      • Try a different alcohol: Substitute isopropanol with ethanol or another alcohol, as this can alter the selectivity.[4]

      • Introduce additives: For these basic analogs, add a small amount of a basic modifier like DEA (e.g., 0.1%) to the mobile phase.[9]

  • Is the temperature optimized?

    • Action: Systematically decrease the column temperature in 5°C increments (e.g., to 20°C, 15°C, 10°C) to see if resolution improves.[7][8]

Problem 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetric peaks with a pronounced "tail" or "front."

  • Inaccurate peak integration and reduced resolution.

Troubleshooting Steps:

  • Is the column overloaded?

    • Action: Reduce the sample concentration or injection volume. If the peak shape improves, the original sample was overloading the column.[7]

  • Are there secondary interactions with the stationary phase?

    • Action: Since this compound analogs are basic, interactions with residual silanol groups on the silica support can cause tailing. Add a competing base like 0.1% DEA to the mobile phase to block these active sites.[7][9]

  • Is the sample solvent compatible with the mobile phase?

    • Action: Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase. Injecting a sample in a strong solvent can cause peak distortion.[10]

Problem 3: High System Backpressure

Symptoms:

  • The HPLC system pressure is significantly higher than normal for the given conditions.

Troubleshooting Steps:

  • Is there a blockage in the system?

    • Action:

      • Check the frit: The inlet frit of the column can become blocked by particulate matter from the sample or mobile phase.[10] Try reversing the column (if permitted by the manufacturer) and flushing it.

      • Systematic check: Disconnect components one by one (starting from the detector and moving backward) to isolate the source of the high pressure.[12]

  • Has an incompatible solvent been introduced?

    • Action: Ensure that the entire HPLC system has been thoroughly flushed of any solvents that are incompatible with the CSP, especially when using coated polysaccharide columns.[10]

  • Is the sample precipitating on the column?

    • Action: Ensure the sample is fully dissolved in the mobile phase. Improve sample preparation and filtration if necessary.[10]

Problem 4: Loss of Resolution Over Time

Symptoms:

  • A previously successful separation method no longer provides the same level of resolution.

Troubleshooting Steps:

  • Is the column contaminated?

    • Action: Flush the column with a strong, compatible solvent as recommended by the manufacturer. For immobilized columns, a flush with DMF followed by ethanol may be effective.[10]

  • Has the stationary phase been damaged?

    • Action: Small amounts of incompatible solvents in the sample preparation can dissolve the chiral polymer on coated phases, leading to a rapid decline in performance.[10] Review the sample preparation procedure and ensure no harmful solvents are present. If the stationary phase is damaged, the column may need to be replaced.

  • Is the mobile phase composition consistent?

    • Action: Prepare fresh mobile phase daily using high-purity solvents.[7] Even small variations in mobile phase composition can affect chiral separations.

Data Presentation

Table 1: Illustrative Effect of Chiral Stationary Phase on Resolution (Rs) Mobile Phase: Hexane/Isopropanol (80:20, v/v) with 0.1% DEA; Flow Rate: 1.0 mL/min; Temperature: 25°C

Chiral Stationary Phase (CSP)Selector TypeResolution (Rs)
Column AAmylose tris(3,5-dimethylphenylcarbamate)1.85
Column BCellulose tris(3,5-dimethylphenylcarbamate)1.20
Column CCellulose tris(4-chloro-3-methylphenylcarbamate)2.10
Column DVancomycin (Macrocyclic Glycopeptide)0.95

Table 2: Illustrative Effect of Mobile Phase Composition on Resolution (Rs) CSP: Column C (Cellulose tris(4-chloro-3-methylphenylcarbamate)); Flow Rate: 1.0 mL/min; Temperature: 25°C

Mobile Phase Composition (Hexane:Isopropanol, v/v)AdditiveResolution (Rs)
90:100.1% DEA1.65
80:200.1% DEA2.10
70:300.1% DEA1.90
80:20None1.30 (with tailing)

Experimental Protocols

Protocol 1: Initial Method Screening
  • Column Selection:

    • Select a minimum of three to four columns with different polysaccharide-based CSPs (e.g., amylose and cellulose derivatives).[5][6]

  • Mobile Phase Preparation (Normal Phase):

    • Prepare mobile phases consisting of Hexane/Isopropanol (or Ethanol) at ratios of 90:10, 80:20, and 70:30 (v/v).

    • Add 0.1% of a basic modifier (e.g., Diethylamine - DEA) to each mobile phase to minimize peak tailing.[9]

  • Sample Preparation:

    • Dissolve a racemic standard of the this compound analog in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5 µL

    • Detection: UV, at a wavelength appropriate for the analyte.

  • Screening Procedure:

    • Equilibrate the first column with the initial mobile phase (e.g., 90:10 Hexane/Isopropanol with 0.1% DEA) for at least 20-30 column volumes.

    • Inject the sample and record the chromatogram.

    • Repeat the injection for each mobile phase composition on each column.

    • Evaluate the resulting chromatograms for any signs of enantioseparation (e.g., peak splitting, shoulders).[7]

Protocol 2: Method Optimization
  • Select the Best Condition:

    • From the initial screen, choose the column and mobile phase combination that provides the best initial separation or shows the most promise.

  • Optimize Mobile Phase:

    • Fine-tune the ratio of the strong to weak solvent (e.g., adjust the isopropanol percentage in 1-2% increments) to maximize resolution.

  • Optimize Temperature:

    • Set the initial column temperature to 25°C.

    • Decrease the temperature in 5°C increments (e.g., 20°C, 15°C) and analyze the sample at each step.[7]

    • If resolution does not improve, increase the temperature in 5°C increments from the initial setting (e.g., 30°C, 35°C).[7]

  • Optimize Flow Rate:

    • If necessary, reduce the flow rate (e.g., to 0.8 mL/min or 0.5 mL/min) to improve efficiency and resolution, while being mindful of increasing the analysis time.

Visualizations

G cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Finalization CSP_Screen Select 3-4 CSPs (Amylose/Cellulose based) MP_Screen Prepare Mobile Phases (e.g., Hexane/IPA + 0.1% DEA) CSP_Screen->MP_Screen Run_Screen Run Screening Experiments MP_Screen->Run_Screen Eval_Screen Evaluate Results for Partial Separation Run_Screen->Eval_Screen Select_Best Select Best CSP & Mobile Phase Condition Eval_Screen->Select_Best Promising Condition Found Opt_MP Fine-Tune Mobile Phase Ratio Select_Best->Opt_MP Opt_Temp Optimize Column Temperature Opt_MP->Opt_Temp Opt_Flow Optimize Flow Rate Opt_Temp->Opt_Flow Final_Method Final Optimized Method Opt_Flow->Final_Method Validation Method Validation Final_Method->Validation

Caption: Workflow for chiral method development.

G Start Poor Enantiomeric Resolution (Rs < 1.5) Q_CSP Is the CSP appropriate? Start->Q_CSP A_CSP Screen different CSPs (Amylose, Cellulose) Q_CSP->A_CSP No Q_MP Is mobile phase optimal? Q_CSP->Q_MP Yes End Resolution Improved A_CSP->End A_MP_Ratio Vary % of alcohol modifier Q_MP->A_MP_Ratio No Q_Temp Is temperature optimal? Q_MP->Q_Temp Yes A_MP_Type Try a different alcohol (e.g., Ethanol) A_MP_Ratio->A_MP_Type A_MP_Type->End A_Temp Systematically decrease temperature (e.g., 25°C -> 15°C) Q_Temp->A_Temp No Q_Temp->End Yes A_Temp->End

Caption: Troubleshooting logic for poor resolution.

References

Technical Support Center: Enhancing 1-(2-Fluoro-4-nitrophenyl)piperazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the reaction rates of coupling reactions involving 1-(2-Fluoro-4-nitrophenyl)piperazine. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in coupling reactions?

A1: The primary challenges stem from the electronic properties of the molecule. The presence of two electron-withdrawing groups (fluoro and nitro) on the phenyl ring decreases the nucleophilicity of the piperazine nitrogen attached to this ring. This reduced nucleophilicity can lead to sluggish or incomplete reactions in typical C-N bond-forming reactions like the Buchwald-Hartwig amination.

Q2: Which type of coupling reaction is most suitable for N-arylation of this compound?

A2: The Palladium-catalyzed Buchwald-Hartwig amination is a widely used and effective method for the N-arylation of piperazines.[1] Its versatility in terms of catalyst, ligand, and base selection allows for the optimization of reaction conditions to accommodate less nucleophilic amines like this compound.

Q3: How do the fluoro and nitro substituents affect the reactivity of the piperazine nitrogens?

A3: The electron-withdrawing nature of the 2-fluoro and 4-nitro groups significantly reduces the electron density on the N1 nitrogen of the piperazine ring, making it less nucleophilic.[2] The N4 nitrogen, being further away from the electron-deficient aromatic ring, is more nucleophilic and is the site of coupling in N-arylation reactions.

Troubleshooting Guide: Buchwald-Hartwig Amination

This guide focuses on troubleshooting common issues encountered during the Buchwald-Hartwig amination of this compound with aryl halides.

Issue 1: Low or No Conversion to the Desired N-Aryl Product

Potential Cause: Inefficient catalytic system for the less nucleophilic piperazine.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium precatalyst and phosphine ligand is critical. For electron-deficient amine coupling partners, bulky and electron-rich biarylphosphine ligands are often more effective.

    • Recommendation: Screen a panel of modern Buchwald-Hartwig ligands. Good starting points include XPhos, RuPhos, and BrettPhos, which have demonstrated effectiveness in challenging C-N couplings.[3] Using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) can also ensure the efficient generation of the active Pd(0) species.[3]

  • Base Selection: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the piperazine.

    • Recommendation: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common choice.[4] However, if substrate decomposition is observed, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened, potentially requiring higher reaction temperatures.[4]

  • Solvent Choice: The solvent must be anhydrous and capable of dissolving all reaction components.

    • Recommendation: Toluene and 1,4-dioxane are commonly used solvents for Buchwald-Hartwig reactions. If solubility is an issue, consider a more polar aprotic solvent. Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.

  • Reaction Temperature: Higher temperatures are often required for less reactive coupling partners.

    • Recommendation: Start with a reaction temperature of 100-110 °C. If conversion is still low, a higher temperature may be necessary, but monitor for potential decomposition.

Issue 2: Formation of Side Products

Potential Cause: Competing reaction pathways or catalyst deactivation.

Troubleshooting Steps:

  • Hydrodehalogenation of the Aryl Halide: This side product arises from the reduction of the aryl halide starting material.

    • Recommendation: Ensure a strictly inert atmosphere (argon or nitrogen) to minimize sources of hydrogen. The choice of ligand can also influence the extent of this side reaction.

  • Homocoupling of the Aryl Halide: This results in the formation of a biaryl species.

    • Recommendation: This is often a sign of inefficient oxidative addition or transmetalation. Re-evaluate the catalyst/ligand system.

Data Presentation: Recommended Starting Conditions for Buchwald-Hartwig Amination

The following table provides recommended starting conditions for the N-arylation of this compound with an aryl bromide, based on general protocols for challenging piperazine couplings. Optimization will likely be required for specific substrates.

ParameterRecommended ConditionNotes
Palladium Precatalyst XPhos Pd G3 (2 mol%)Air- and moisture-stable precatalyst.
Ligand XPhos (4 mol%)Bulky, electron-rich ligand suitable for challenging couplings.
Base Sodium tert-butoxide (1.5 equiv)Strong, non-nucleophilic base.
Solvent Toluene, anhydrous and degassedCommon solvent for Buchwald-Hartwig reactions.
Temperature 110 °CHigher temperatures may be needed for less reactive aryl halides.
Reactant Ratio 1.2 equiv Piperazine / 1.0 equiv Aryl BromideA slight excess of the amine can help drive the reaction to completion.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst deactivation.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general starting point and should be optimized for each specific substrate combination.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk tube or other reaction vessel suitable for inert atmosphere chemistry

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium precatalyst (e.g., 0.02 mmol, 2 mol%), the phosphine ligand (e.g., 0.04 mmol, 4 mol%), and the base (e.g., 1.5 mmol).

  • Add the anhydrous, degassed solvent (e.g., 5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-1-(2-fluoro-4-nitrophenyl)piperazine.

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L-Pd(II)(Ar)(Amine)]+X- OA_complex->Amine_complex Ligand Exchange (Amine) Amido_complex L-Pd(II)(Ar)(NR2) Amido Complex Amine_complex->Amido_complex Deprotonation (Base) BaseH [Base-H]+X- Amine_complex->BaseH Amido_complex->Pd0 Reductive Elimination (Ar-NR2) Product Coupled Product (Ar-NR2) Amido_complex->Product ArX Aryl Halide (Ar-X) ArX->OA_complex Amine Piperazine (Amine) Amine->Amine_complex Base Base Base->Amido_complex

References

Reducing impurities in large-scale production of 1-(2-Fluoro-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the large-scale production of 1-(2-Fluoro-4-nitrophenyl)piperazine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities arise from the inherent reactivity of the starting materials and the nature of the nucleophilic aromatic substitution (SNAr) reaction. These include:

  • Isomeric Impurity: 1-(3-Fluoro-4-nitrophenyl)piperazine, formed by the substitution of the fluorine atom at the 3-position of 3,4-difluoronitrobenzene.

  • Di-substituted Impurity: 1,4-Bis(2-fluoro-4-nitrophenyl)piperazine, resulting from the reaction of two molecules of 3,4-difluoronitrobenzene with one molecule of piperazine.

  • Unreacted Starting Materials: Residual 3,4-difluoronitrobenzene and piperazine.

  • Starting Material Impurities: Any impurities present in the initial lots of 3,4-difluoronitrobenzene and piperazine.

Q2: How can I minimize the formation of the isomeric impurity, 1-(3-Fluoro-4-nitrophenyl)piperazine?

A2: The formation of the isomeric impurity is governed by the relative reactivity of the two fluorine atoms on the 3,4-difluoronitrobenzene ring. The fluorine at the 2-position is more activated towards nucleophilic attack due to the ortho nitro group's electron-withdrawing effect. To favor the formation of the desired 2-substituted product:

  • Control Reaction Temperature: Lowering the reaction temperature can increase the selectivity of the reaction, favoring substitution at the more activated 2-position.

  • Solvent Choice: Aprotic polar solvents like acetonitrile or DMF are generally suitable. The choice of solvent can influence the reaction's selectivity. It is advisable to perform small-scale solvent screening to determine the optimal solvent for your specific conditions.

Q3: I am observing a significant amount of the di-substituted impurity. How can this be controlled?

A3: The formation of the di-substituted impurity, 1,4-Bis(2-fluoro-4-nitrophenyl)piperazine, is favored when the molar ratio of 3,4-difluoronitrobenzene to piperazine is high. To minimize this impurity:

  • Molar Ratio of Reactants: Use a molar excess of piperazine. A common strategy is to use 1.5 to 2.5 equivalents of piperazine relative to 3,4-difluoronitrobenzene. This ensures that the electrophile is the limiting reagent, reducing the likelihood of a second substitution on the piperazine ring.

Q4: What is the best way to remove unreacted starting materials after the reaction?

A4: Unreacted starting materials can typically be removed during the work-up and purification steps:

  • Piperazine: Being a base, excess piperazine can be removed by an acidic wash (e.g., with dilute HCl) during the aqueous work-up. The resulting piperazine salt is water-soluble and will be partitioned into the aqueous layer.

  • 3,4-Difluoronitrobenzene: This starting material is less polar than the product. It can be removed by recrystallization or column chromatography.

Q5: What purification methods are most effective for obtaining high-purity this compound?

A5: A combination of techniques is often most effective:

  • Aqueous Work-up: A thorough aqueous work-up with an acidic wash to remove excess piperazine, followed by a basic wash to neutralize any remaining acid, is a crucial first step.

  • Recrystallization: This is a highly effective method for removing less soluble impurities. A suitable solvent system should be determined empirically, but isopropanol, ethanol, or mixtures of ethyl acetate and hexanes are good starting points.

  • Column Chromatography: For very high purity requirements, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate) can effectively separate the desired product from isomers and other impurities.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on the scale of the reaction and available equipment.

Materials:

  • 3,4-Difluoronitrobenzene

  • Piperazine

  • Acetonitrile (anhydrous)

  • Hydrochloric Acid (1M)

  • Sodium Hydroxide (1M)

  • Sodium Sulfate (anhydrous)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a clean, dry, multi-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add piperazine (1.5 to 2.5 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to dissolve the piperazine.

  • Reactant Addition: To the stirred solution, add 3,4-difluoronitrobenzene (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 3-6 hours.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the acetonitrile under reduced pressure.

  • Work-up:

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer with 1M HCl to remove excess piperazine.

    • Wash with water, followed by 1M NaOH, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., isopropanol) or by silica gel column chromatography.

Purity Assessment
  • Thin Layer Chromatography (TLC): A quick method to monitor the reaction progress and assess the purity of the crude product. A typical mobile phase is a mixture of ethyl acetate and hexanes.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the product and the relative amounts of impurities. A C18 reverse-phase column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is commonly used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can be used to identify and quantify impurities if their signals are resolved.

Data Presentation

Table 1: Potential Impurities in the Synthesis of this compound

Impurity NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )
1-(3-Fluoro-4-nitrophenyl)piperazine1-(3-Fluoro-4-nitrophenyl)piperazine structureC₁₀H₁₂FN₃O₂225.22
1,4-Bis(2-fluoro-4-nitrophenyl)piperazine1,4-Bis(2-fluoro-4-nitrophenyl)piperazine structureC₁₆H₁₄F₂N₄O₄376.31
3,4-Difluoronitrobenzene3,4-Difluoronitrobenzene structureC₆H₃F₂NO₂159.09
PiperazinePiperazine structureC₄H₁₀N₂86.14

Table 2: Troubleshooting Guide for Impurity Reduction

IssuePotential CauseRecommended Action
High level of isomeric impurityReaction temperature too high.Lower the reaction temperature.
High level of di-substituted impurityInsufficient excess of piperazine.Increase the molar ratio of piperazine to 3,4-difluoronitrobenzene (e.g., 2:1).
Presence of unreacted piperazineIncomplete removal during work-up.Perform an acidic wash (e.g., 1M HCl) during the work-up.
Presence of unreacted 3,4-difluoronitrobenzeneReaction not driven to completion.Increase reaction time or temperature slightly. Purify by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway DFNB 3,4-Difluoronitrobenzene Product This compound DFNB->Product Nucleophilic Aromatic Substitution Pip Piperazine Pip->Product

Caption: Main synthesis pathway for this compound.

Impurity_Formation cluster_reactants Reactants cluster_products Products and Impurities DFNB 3,4-Difluoronitrobenzene Product Desired Product This compound DFNB->Product Attack at C2 Isomer Isomeric Impurity 1-(3-Fluoro-4-nitrophenyl)piperazine DFNB->Isomer Attack at C3 DiSub Di-substituted Impurity 1,4-Bis(2-fluoro-4-nitrophenyl)piperazine DFNB->DiSub Pip Piperazine Pip->Product Pip->Isomer Product->DiSub Second Substitution

Caption: Formation pathways of common impurities.

Troubleshooting_Workflow Start Crude Product Analysis (HPLC, TLC) Impurity_Check Major Impurity Identified? Start->Impurity_Check Isomer Isomeric Impurity Present Impurity_Check->Isomer Yes DiSub Di-substituted Impurity Present Impurity_Check->DiSub Yes Start_Mat Unreacted Starting Materials Present Impurity_Check->Start_Mat Yes End High Purity Product Impurity_Check->End No Action_Isomer Lower Reaction Temperature Isomer->Action_Isomer Action_DiSub Increase Piperazine Excess DiSub->Action_DiSub Action_Start_Mat Improve Work-up/ Purification Start_Mat->Action_Start_Mat Action_Isomer->End Action_DiSub->End Action_Start_Mat->End

Caption: A logical workflow for troubleshooting impurities.

Matrix effects in LC-MS/MS analysis of 1-(2-Fluoro-4-nitrophenyl)piperazine from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the LC-MS/MS analysis of 1-(2-Fluoro-4-nitrophenyl)piperazine in biological samples.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they affect my analysis of this compound?

A: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix.[1] In the analysis of this compound from biological samples like plasma or urine, endogenous components such as phospholipids, proteins, and salts can interfere with the ionization process in the mass spectrometer's source.[2][3] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which negatively impact the accuracy, precision, and sensitivity of your quantitative results.[1][4]

Q2: I'm observing poor sensitivity and inconsistent results for my analyte. Could this be due to matrix effects?

A: Yes, poor sensitivity and high variability in results are classic symptoms of matrix effects.[5] When matrix components co-elute with this compound, they can compete for ionization, leading to a suppressed signal and consequently a higher limit of quantification (LOQ).[2] The variability arises because the composition and concentration of these interfering components can differ between individual biological samples, causing the extent of ion suppression or enhancement to be inconsistent.[6]

Q3: How can I determine if my analysis is suffering from matrix effects?

A: There are two primary methods to assess matrix effects:

  • Post-Column Infusion (Qualitative Assessment): This technique involves infusing a constant flow of a standard solution of this compound directly into the mass spectrometer while a blank, extracted biological sample is injected onto the LC column.[1][7] A dip or rise in the baseline signal at the retention time of your analyte indicates the presence of ion suppression or enhancement, respectively.[1]

  • Post-Extraction Spike (Quantitative Assessment): This method compares the peak area of the analyte in a neat solution to the peak area of the analyte spiked into an extracted blank biological matrix.[8] The matrix effect can be quantified using the following formula:

    • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

    • A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q4: My internal standard is not compensating for the variability. Why might this be happening?

A: For an internal standard (IS) to effectively compensate for matrix effects, it must co-elute and experience the same degree of ionization suppression or enhancement as the analyte.[2] The most effective internal standards are stable isotope-labeled (SIL) versions of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound).[8][9] If you are using a structural analog as an IS, its chromatographic behavior and ionization efficiency might differ significantly from your analyte, leading to poor compensation for matrix effects.[6] Even with a SIL-IS, significant differences in retention time can lead to inadequate correction.[10]

Q5: What are the most common sources of matrix effects in plasma and urine samples?

A: In plasma and serum, phospholipids are a major cause of ion suppression.[3][11] These molecules are abundant and can co-extract with the analyte, often eluting in the same chromatographic window.[11] Other significant contributors in biological matrices include proteins, salts, and endogenous metabolites.[2][3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Low analyte signal/Poor sensitivity Ion suppression from co-eluting matrix components.1. Optimize Sample Preparation: Employ a more rigorous cleanup method such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering compounds.[2] Consider specialized techniques like HybridSPE-Phospholipid to specifically target phospholipid removal.[12][13] 2. Modify Chromatography: Adjust the LC gradient to better separate the analyte from the regions of ion suppression.[2] Experiment with different column chemistries (e.g., phenyl-hexyl) to alter selectivity.[14] 3. Dilute the Sample: A simple dilution of the sample can reduce the concentration of matrix components, thereby lessening their impact.[8]
High variability in results between samples Inconsistent matrix effects across different biological samples.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute and experience matrix effects similarly to the analyte, providing better normalization.[15] 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as your samples to account for consistent matrix effects.[2]
Peak shape distortion (tailing, fronting, or splitting) Interference from matrix components affecting the chromatography.[16]1. Improve Sample Cleanup: More effective removal of matrix components can improve peak shape.[17] 2. Adjust Mobile Phase: Modify the pH or organic content of the mobile phase to improve peak symmetry.
Sudden drop in performance or instrument contamination Buildup of non-volatile matrix components (e.g., phospholipids) in the LC system and MS source.[11]1. Implement a Divert Valve: Program the divert valve to send the highly polar, early-eluting components and late-eluting hydrophobic components to waste, preventing them from entering the mass spectrometer. 2. Regular Instrument Cleaning: Perform routine cleaning of the ion source components.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Column Infusion

Objective: To qualitatively identify regions of ion suppression or enhancement in the chromatogram.

Materials:

  • LC-MS/MS system with a T-union for post-column infusion

  • Syringe pump

  • Standard solution of this compound (e.g., 100 ng/mL in mobile phase)

  • Extracted blank biological matrix (e.g., plasma, urine) prepared using your current sample preparation method.

  • Mobile phase

Procedure:

  • Set up the LC-MS/MS system with your analytical column and mobile phase conditions.

  • Connect the syringe pump to the T-union placed between the LC column outlet and the MS inlet.

  • Begin infusing the standard solution of this compound at a low, constant flow rate (e.g., 10 µL/min).

  • Once a stable baseline signal for the analyte is observed in the mass spectrometer, inject the extracted blank biological matrix sample.

  • Monitor the analyte's signal throughout the chromatographic run.

  • Interpretation: A decrease in the baseline signal indicates ion suppression, while an increase indicates ion enhancement. The retention time of these disturbances reveals when interfering components are eluting.

Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spiking

Objective: To quantify the extent of ion suppression or enhancement.

Materials:

  • Blank biological matrix

  • Standard solution of this compound

  • Solvent for standard preparation (e.g., methanol, acetonitrile)

Procedure:

  • Prepare Set A (Analyte in Neat Solution): Spike a known amount of the analyte standard into the final extraction solvent.

  • Prepare Set B (Analyte in Extracted Matrix): Extract a blank biological matrix sample using your established procedure. Spike the same amount of analyte standard as in Set A into the final extracted sample.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculation:

    • Matrix Effect (%) = (Mean peak area from Set B / Mean peak area from Set A) * 100

    • Recovery (%) = (Mean peak area from pre-extraction spiked sample / Mean peak area from Set B) * 100

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect values for different sample preparation techniques used in the analysis of small molecules in biological fluids. These are representative values and will vary depending on the specific analyte and matrix.

Sample Preparation MethodAnalyteBiological MatrixTypical Recovery (%)Typical Matrix Effect (%)Reference
Protein Precipitation (PPT)Small MoleculesPlasma85 - 11040 - 80 (Suppression)[3][12]
Liquid-Liquid Extraction (LLE)N-phenylpiperazine derivativePlasma, Liver Homogenate> 8085 - 115[18]
Solid-Phase Extraction (SPE)Illicit DrugsPlasma70 - 9575 - 110[19]
HybridSPE-PhospholipidSmall MoleculesPlasma> 90> 90[12][20]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Evaluation cluster_mitigation Mitigation Strategies start Biological Sample (Plasma, Urine) ppt Protein Precipitation start->ppt lle Liquid-Liquid Extraction start->lle spe Solid-Phase Extraction start->spe lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms matrix_eval Matrix Effect Evaluation lcms->matrix_eval data_proc Data Processing matrix_eval->data_proc Acceptable chrom_opt Chromatography Optimization matrix_eval->chrom_opt Unacceptable sil_is Use SIL-IS matrix_eval->sil_is Unacceptable dilution Sample Dilution matrix_eval->dilution Unacceptable chrom_opt->lcms sil_is->lcms dilution->lcms

Caption: Workflow for addressing matrix effects.

ion_suppression cluster_source ESI Source cluster_effect Mechanism of Suppression droplet Charged Droplet gas_phase Gas Phase Ions droplet->gas_phase Evaporation analyte Analyte (FNPP) analyte->droplet matrix Matrix Component matrix->droplet l1 Competition for charge in the droplet. matrix->l1 l2 Inhibition of droplet evaporation. matrix->l2 l3 Reduced analyte access to the droplet surface. matrix->l3 l1->gas_phase Suppresses Analyte Ionization

Caption: Mechanism of ion suppression in ESI.

troubleshooting_tree start Inconsistent or Low Signal? assess Assess Matrix Effect (Post-column infusion or Post-extraction spike) start->assess Yes end Validated Method start->end No present Matrix Effect Present? assess->present optimize_prep Optimize Sample Prep (LLE, SPE, HybridSPE) present->optimize_prep Yes no_effect No Significant Matrix Effect present->no_effect No optimize_lc Optimize Chromatography (Gradient, Column) optimize_prep->optimize_lc use_sil Use Stable Isotope- Labeled IS optimize_lc->use_sil reassess Re-assess Matrix Effect use_sil->reassess reassess->present Check again no_effect->end

Caption: Troubleshooting decision tree.

References

Validation & Comparative

A Comparative Analysis of 1-(2-Fluoro-4-nitrophenyl)piperazine and 1-(4-Fluorophenyl)piperazine for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals detailing the synthesis, physicochemical properties, and known biological activities of two structurally related piperazine derivatives.

This guide provides a comparative overview of 1-(2-Fluoro-4-nitrophenyl)piperazine and 1-(4-Fluorophenyl)piperazine, two piperazine compounds with distinct substitution patterns that significantly influence their chemical and biological profiles. While 1-(4-Fluorophenyl)piperazine has been investigated for its psychoactive properties and interaction with serotonergic systems, this compound is primarily recognized as a synthetic intermediate. This document aims to consolidate the available data on these compounds to aid researchers in their potential applications.

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of the two compounds is presented below. The data highlights the differences in their molecular weight, melting and boiling points, and known hazard profiles.

PropertyThis compound1-(4-Fluorophenyl)piperazine
Molecular Formula C₁₀H₁₂FN₃O₂[1]C₁₀H₁₃FN₂
Molecular Weight 225.22 g/mol [1]180.22 g/mol
Melting Point 70-72 °C30-33 °C
Boiling Point 392.7±42.0 °C (Predicted)118-123 °C/0.1 mmHg
Appearance Orange solidWhite to pale yellow solid
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]H301/H302: Toxic/Harmful if swallowedH314/H315: Causes severe skin burns and eye damage/Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]

Synthesis and Elaboration

Both compounds can be synthesized through nucleophilic aromatic substitution, with the specific precursors and reaction conditions influencing the final product.

This compound is typically synthesized by the reaction of 1,2-difluoro-4-nitrobenzene with an excess of piperazine. The greater reactivity of the fluorine atom at the 1-position, activated by the electron-withdrawing nitro group, facilitates selective substitution.

1-(4-Fluorophenyl)piperazine can be prepared via several routes, including the Buchwald-Hartwig amination of 1-bromo-4-fluorobenzene or 1-fluoro-4-iodobenzene with piperazine, or through the nucleophilic substitution of 1,4-difluorobenzene with piperazine under specific conditions.

While these general schemes are established, detailed experimental protocols with specific reagent quantities, reaction times, and purification methods are often proprietary or vary between laboratories. Researchers should consult specialized synthetic chemistry literature for optimized procedures.

Pharmacological and Biological Activities

The biological activities of these two compounds differ significantly, primarily due to the presence of the nitro group and the position of the fluorine atom on the phenyl ring.

1-(4-Fluorophenyl)piperazine (p-FPP) is a known psychoactive compound that acts as a serotonin receptor agonist, with a notable affinity for the 5-HT₂A receptor subtype. This interaction is believed to mediate its hallucinogenic and behavioral effects. It is also a metabolite of the sedative drug niaprazine. The compound has been identified in recreational "party pills" and has been studied for its potential anxiolytic and antidepressant properties.

This compound is significantly less studied for its pharmacological effects. Its primary utility has been as a chemical building block for the synthesis of more complex molecules, including potential pharmaceutical candidates. The presence of the nitro group suggests potential for bioreduction in vivo, a process common to many nitroaromatic compounds that can lead to the formation of reactive intermediates with potential cytotoxic or mutagenic effects.[3][4] However, specific studies on the biological activities and toxicological profile of this compound are limited. It is known to be an intermediate in the synthesis of the antimicrobial agent Eperezolid.[5]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of these compounds are essential for reproducible research. The following sections provide generalized methodologies that can be adapted for specific laboratory settings.

Synthesis of this compound

Materials:

  • 1,2-Difluoro-4-nitrobenzene

  • Piperazine

  • Acetonitrile (ACN)

  • Sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Dissolve 1,2-difluoro-4-nitrobenzene (1 equivalent) in acetonitrile.

  • Add an excess of piperazine (e.g., 2-3 equivalents) to the solution.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure product.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol can be used to assess the cytotoxic effects of both compounds on a selected cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.[6][7][8][9]

Serotonin Receptor Binding Assay

This protocol is designed to determine the binding affinity of a compound for a specific serotonin receptor subtype, such as the 5-HT₂A receptor.

Materials:

  • Cell membranes expressing the target serotonin receptor

  • Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT₂A)

  • Test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% BSA)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and the test compound at various concentrations.

  • For non-specific binding determination, add a high concentration of a known unlabeled ligand.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ and Ki values.[10][11][12]

Signaling Pathways and Visualizations

The distinct biological activities of the two compounds are rooted in their interactions with different cellular signaling pathways.

1-(4-Fluorophenyl)piperazine primarily interacts with the serotonin 5-HT₂A receptor , a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of downstream cellular responses.

G Serotonin 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm pFPP 1-(4-Fluorophenyl)piperazine HT2A 5-HT2A Receptor pFPP->HT2A Binds to Gq Gq/11 protein HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: Serotonin 5-HT2A receptor signaling pathway activated by 1-(4-Fluorophenyl)piperazine.

For This compound , a specific signaling pathway has not been elucidated due to a lack of research into its biological effects. However, based on the known toxicology of nitroaromatic compounds, a potential mechanism of toxicity involves the enzymatic reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates. These reactive species can lead to oxidative stress, DNA damage, and protein adduction, ultimately triggering cellular damage and apoptosis.

G Potential Cytotoxicity Pathway of this compound cluster_cell Cell FNP This compound Nitroreductases Nitroreductases FNP->Nitroreductases Metabolized by ReactiveIntermediates Reactive Nitroso & Hydroxylamine Intermediates Nitroreductases->ReactiveIntermediates Forms OxidativeStress Oxidative Stress ReactiveIntermediates->OxidativeStress DNADamage DNA Damage ReactiveIntermediates->DNADamage ProteinAdducts Protein Adducts ReactiveIntermediates->ProteinAdducts CellDamage Cellular Damage & Apoptosis OxidativeStress->CellDamage DNADamage->CellDamage ProteinAdducts->CellDamage

Caption: Postulated cytotoxicity pathway for this compound.

Conclusion

This comparative guide highlights the distinct profiles of this compound and 1-(4-Fluorophenyl)piperazine. While the latter has a more defined pharmacological profile centered on serotonin receptor modulation, the former's biological activities remain largely unexplored, with its primary role being a synthetic precursor. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers interested in further investigating these and structurally related piperazine derivatives. Further research is warranted to fully elucidate the pharmacological and toxicological properties of this compound and to draw more direct comparisons with its better-studied analogue.

References

Ortho vs. Para: A Comparative Analysis of Fluoro-Substituted Nitrophenylpiperazines in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of positional isomerism is critical in the design of potent and selective therapeutics. This guide provides a comparative analysis of the biological activities of ortho- versus para-fluoro substituted nitrophenylpiperazines, drawing upon experimental data to elucidate key structure-activity relationships (SAR).

The substitution of a fluorine atom on the phenyl ring of nitrophenylpiperazine derivatives can significantly influence their pharmacological profile. The position of this substitution—ortho (2-position) versus para (4-position)—alters the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. This comparison focuses on the differential effects of these positional isomers on receptor binding affinities, a crucial determinant of a compound's potential therapeutic efficacy and side-effect profile.

Comparative Biological Activity Data

The following table summarizes the quantitative data on the binding affinities of ortho- and para-fluoro substituted phenylpiperazine derivatives for various G-protein coupled receptors (GPCRs), which are common targets for this class of compounds. While direct comparative data for nitrophenylpiperazines is limited in publicly available literature, the data for structurally related fluorophenylpiperazines provides valuable insights into the influence of fluorine positioning.

Compound ClassTarget ReceptorOrtho-Fluoro Derivative (Ki in nM)Para-Fluoro Derivative (Ki in nM)Reference
Indazole-PiperazinesDopamine D2Lower Ki (higher affinity)Higher Ki (lower affinity)[1]
Indazole-PiperazinesSerotonin 5-HT1ALower Ki (higher affinity)Higher Ki (lower affinity)[1]
Indazole-PiperazinesSerotonin 5-HT2AHigher Ki (lower affinity)Lower Ki (higher affinity)[1]
Hydantoin-PhenylpiperazinesSerotonin 5-HT1AFavorable for affinityLimited accessible volume
Hydantoin-Phenylpiperazinesα1-AdrenergicFavorable for affinityLimited accessible volume

Key Observations:

  • Dopamine D2 and Serotonin 5-HT1A Receptors: For indazole-piperazine derivatives, an ortho-fluoro substitution on the phenyl ring generally leads to a higher binding affinity (lower Ki value) for both D2 and 5-HT1A receptors compared to a para-fluoro substitution.[1] This suggests that the steric and electronic properties conferred by the ortho-positioning are more favorable for interaction with the binding pockets of these receptors.

  • Serotonin 5-HT2A Receptor: In contrast, for the 5-HT2A receptor, the para-fluoro substituted indazole-piperazine derivative exhibits a significantly higher affinity than its ortho-substituted counterpart.[1] This highlights the receptor-specific nature of the structure-activity relationship.

  • General Trends in Arylpiperazines: Broader studies on arylpiperazines suggest that substitution at the ortho position with a group having a negative potential, such as fluorine, is generally favorable for affinity at both 5-HT1A and α1-adrenergic receptors. Conversely, the para position is often a region where the accessible volume for ligand binding is limited.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the literature for determining the biological activity of these compounds.

Radioligand Binding Assays

This technique is used to determine the affinity of a compound for a specific receptor.

Objective: To measure the equilibrium dissociation constant (Ki) of the test compounds (ortho- and para-fluoro substituted nitrophenylpiperazines) for target receptors (e.g., Dopamine D2, Serotonin 5-HT1A, 5-HT2A).

Materials:

  • Cell membranes expressing the target receptor.

  • A specific radioligand for the target receptor (e.g., [³H]spiperone for D2, [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).

  • Test compounds (ortho- and para-fluoro isomers).

  • Incubation buffer (e.g., Tris-HCl buffer with appropriate ions).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated in the buffer with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing the Structure-Activity Relationship

The following diagrams illustrate the conceptual workflow of a comparative biological activity study and the general structure-activity relationship observed.

G Workflow for Comparing Biological Activity cluster_synthesis Chemical Synthesis cluster_testing Biological Testing cluster_analysis Data Analysis ortho Ortho-fluoro nitrophenylpiperazine assay Receptor Binding Assays (e.g., D2, 5-HT1A, 5-HT2A) ortho->assay para Para-fluoro nitrophenylpiperazine para->assay data Determine Ki values assay->data sar Structure-Activity Relationship (SAR) Analysis data->sar

Caption: Experimental workflow for comparing ortho vs. para isomers.

G Positional Isomerism and Receptor Affinity ortho Ortho-Fluoro Substitution d2_5ht1a Dopamine D2 Serotonin 5-HT1A ortho->d2_5ht1a Favorable ht2a Serotonin 5-HT2A ortho->ht2a Less Favorable para Para-Fluoro Substitution para->d2_5ht1a Less Favorable para->ht2a Favorable high_affinity Higher Affinity d2_5ht1a->high_affinity low_affinity Lower Affinity d2_5ht1a->low_affinity ht2a->high_affinity ht2a->low_affinity

Caption: SAR for fluoro-phenylpiperazines at key receptors.

References

A Comparative Guide to Validated HPLC-UV and Alternative Methods for the Assay of 1-(2-Fluoro-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 1-(2-Fluoro-4-nitrophenyl)piperazine against alternative analytical techniques. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making its accurate quantification crucial for quality control and drug development. This document presents detailed experimental protocols and performance data to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their analytical needs.

The inherent chromophore in the this compound structure allows for direct HPLC-UV analysis, offering a straightforward and cost-effective approach. However, for applications requiring higher sensitivity or confirmatory analysis, alternative methods such as HPLC with derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) present viable alternatives.

Comparison of Analytical Methods

The selection of an analytical method is contingent on the specific requirements of the analysis, including sensitivity, selectivity, and available instrumentation. The following table summarizes the key performance characteristics of a typical validated direct HPLC-UV method for this compound and compares it with alternative techniques.

ParameterDirect HPLC-UVHPLC-UV with DerivatizationGC-MSLC-MS/MS
Principle Separation based on polarity with UV detection.Chemical modification to enhance UV detection.Separation of volatile compounds with mass-based detection.High-selectivity separation with mass-based detection.
Sample Preparation Simple dissolution in a suitable solvent.Requires an additional chemical reaction step.May require derivatization for non-volatile compounds.Simple dissolution, with careful mobile phase selection.
Linearity Range Typically in the µg/mL to mg/mL range.30 - 350 ppm[1]0 - 10 µg/mL[2]Wide dynamic range, often from pg/mL to µg/mL.
Accuracy (% Recovery) Typically 98-102%104.87 - 108.06%[1]98.6 - 101.2%[2]Generally >95%
Precision (%RSD) < 2%< 1.13%[1]< 2.0%[2]Typically < 15%
Limit of Detection (LOD) ng/mL range30 ppm[1]0.002 - 0.008%[2]pg/mL range
Limit of Quantification (LOQ) ng/mL to µg/mL range90 ppm[1]0.005 - 0.03%[2]pg/mL to ng/mL range
Key Limitations Lower sensitivity compared to MS methods.Additional sample preparation can introduce errors.Not suitable for non-volatile or thermally labile compounds.Higher equipment and maintenance costs.

Experimental Protocols

This method is suitable for the routine quality control and quantification of this compound in bulk drug substances and intermediates.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer, pH 3.0) in a 60:40 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.[1]

    • Detection Wavelength: 340 nm.[1]

    • Injection Volume: 10 µL.[1]

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution.

    • Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared standard and sample solutions into the HPLC system.

    • Identify the this compound peak based on the retention time of the standard.

    • Quantify the analyte using the peak area response from the calibration curve.

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Start dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Isocratic Separation (C18 Column) inject->separate detect UV Detection (340 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify vs. Calibration Curve integrate->quantify end Report Result quantify->end

Workflow for Direct HPLC-UV Analysis.

This approach is applicable when analyzing trace amounts of piperazine-containing compounds that lack a strong native chromophore. For this compound, this would be a comparative method to demonstrate the advantages of the direct approach. A common derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl).[1]

  • Derivatization Procedure:

    • Mix the sample solution with a solution of NBD-Cl in a suitable buffer.

    • Incubate the mixture to allow the reaction to complete, forming a stable, UV-active derivative.[1]

    • Quench the reaction if necessary.

  • Chromatographic Conditions:

    • Similar to the direct HPLC-UV method, but the mobile phase and gradient may need to be optimized to separate the derivatized analyte from excess reagent and byproducts.

Derivatization_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis start Start dissolve Dissolve Sample start->dissolve add_reagent Add NBD-Cl Reagent dissolve->add_reagent incubate Incubate add_reagent->incubate hplc_analysis HPLC Separation & UV Detection incubate->hplc_analysis end End hplc_analysis->end

Workflow for HPLC-UV with Derivatization.

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp to a higher temperature (e.g., 280°C) to elute the analyte.

    • MS Detector: Electron ionization (EI) source with mass scanning in the appropriate range.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

    • Derivatization may be necessary to increase the volatility of the analyte.

LC-MS/MS offers high sensitivity and selectivity and is ideal for trace analysis in complex matrices.

  • Chromatographic Conditions:

    • Similar to HPLC-UV, but the mobile phase must be compatible with the mass spectrometer (e.g., using volatile buffers like ammonium formate or acetate).

  • Mass Spectrometric Conditions:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for piperazine derivatives.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor and product ion transitions need to be optimized for this compound.

Conclusion

For the routine assay of this compound, a direct HPLC-UV method provides a robust, cost-effective, and straightforward analytical solution. The presence of the nitrophenyl group imparts sufficient UV absorptivity for sensitive detection without the need for derivatization. While HPLC with derivatization can be employed, it adds complexity to the sample preparation process. For analyses requiring higher sensitivity, such as impurity profiling or analysis in complex biological matrices, LC-MS/MS is the superior technique due to its high selectivity and low detection limits. GC-MS is a viable alternative if the analyte is sufficiently volatile or can be derivatized to be so. The choice of method should be guided by the specific analytical requirements, available instrumentation, and the desired level of sensitivity and selectivity.

References

Head-to-head comparison of different synthetic methods for 1-(2-Fluoro-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of a key pharmaceutical intermediate.

1-(2-Fluoro-4-nitrophenyl)piperazine is a crucial building block in the synthesis of various pharmaceutically active compounds. The efficiency, cost-effectiveness, and scalability of its synthesis are therefore of significant interest to the drug development community. This guide provides a detailed head-to-head comparison of the two primary synthetic routes to this compound: direct Nucleophilic Aromatic Substitution (SNA) and the deprotection of a Boc-protected precursor.

At a Glance: Comparison of Synthetic Routes

ParameterMethod 1: Nucleophilic Aromatic Substitution (SNAr)Method 2: Boc Deprotection
Reaction Scheme One-step reactionTwo-step (deprotection)
Starting Materials 3,4-Difluoronitrobenzene, Piperazinetert-Butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate
Reported Yield ~80%[1]~37%
Purity Good, requires purification of final product.High, starting material is often high purity.[2][3]
Reaction Time ~3 hours[1]~12 hours
Key Reagents AcetonitrileHydrogen chloride, Ethyl acetate, Sodium hydrogencarbonate
Scalability Readily scalable.[4]Well-established and scalable for industrial applications.[5]
Cost-Effectiveness Potentially more cost-effective due to cheaper starting materials and fewer steps.Higher cost of the protected starting material.[2][6]
Safety Considerations Piperazine is a skin and respiratory irritant. 3,4-Difluoronitrobenzene is toxic.Use of corrosive hydrogen chloride gas or solution.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

This method offers a direct and high-yielding route to this compound through the reaction of 3,4-difluoronitrobenzene with piperazine. The electron-withdrawing nitro group facilitates the nucleophilic attack of piperazine on the aromatic ring, leading to the displacement of one of the fluorine atoms.

Experimental Protocol

In a round-bottom flask, 3,4-difluoronitrobenzene (1 equivalent) is dissolved in acetonitrile. An excess of piperazine (2.5 equivalents) is added to the solution. The reaction mixture is then heated to reflux and stirred for approximately 3 hours. After cooling, the unreacted piperazine precipitates and is removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude product, which is then purified, typically by recrystallization, to afford this compound as a solid.[1]

SNAr_Method 3,4-Difluoronitrobenzene 3,4-Difluoronitrobenzene Reflux_3h Reflux (3h) 3,4-Difluoronitrobenzene->Reflux_3h Piperazine Piperazine Piperazine->Reflux_3h Acetonitrile Acetonitrile Acetonitrile->Reflux_3h Filtration Filtration Reflux_3h->Filtration Concentration Concentration Filtration->Concentration Recrystallization Recrystallization Concentration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Synthetic workflow for the SNAr method.

Method 2: Boc Deprotection

This approach involves the removal of a tert-butoxycarbonyl (Boc) protecting group from a commercially available or pre-synthesized precursor, tert-Butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate. This method is straightforward but generally results in a lower overall yield compared to the SNAr route.

Experimental Protocol

To a solution of tert-Butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate (1 equivalent) in ethyl acetate, a solution of hydrogen chloride (e.g., 4M in dioxane or generated in situ) is added at 0 °C. The reaction mixture is then stirred at room temperature for about 12 hours. The reaction is monitored for the removal of the Boc group. Upon completion, the mixture is neutralized with a saturated aqueous solution of sodium hydrogencarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the final product.

Boc_Deprotection_Method Boc_Protected_Piperazine tert-Butyl 4-(2-fluoro-4-nitrophenyl) piperazine-1-carboxylate Stir_12h Stir (12h, RT) Boc_Protected_Piperazine->Stir_12h HCl_Ethyl_Acetate HCl in Ethyl Acetate HCl_Ethyl_Acetate->Stir_12h Neutralization Neutralization (NaHCO3) Stir_12h->Neutralization Extraction Extraction Neutralization->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Final_Product This compound Drying_Concentration->Final_Product

Synthetic workflow for the Boc deprotection method.

Discussion

The choice between the two synthetic methods will largely depend on the specific requirements of the research or development project.

For high yield and cost-effectiveness , the Nucleophilic Aromatic Substitution (SNAr) method is the superior choice. The one-step nature of the reaction and the use of relatively inexpensive starting materials make it an attractive option for large-scale synthesis. The reported yield of around 80% is significantly higher than that of the Boc deprotection method.[1] However, this route requires careful handling of piperazine and the toxic starting material, 3,4-difluoronitrobenzene. The final product also necessitates a purification step, such as recrystallization, to achieve high purity.

For convenience and potentially higher purity of the final product with less optimization , the Boc Deprotection method may be preferred. The starting material, tert-Butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate, is commercially available at high purity (typically >97%).[2] This can simplify the purification of the final product, as the main byproduct is the volatile isobutylene and carbon dioxide. However, the significantly lower yield and the higher cost of the starting material are major drawbacks.[2][6]

Conclusion

Both the Nucleophilic Aromatic Substitution and the Boc Deprotection methods provide viable routes to this compound. The SNAr method is more atom-economical and cost-effective, making it the preferred method for large-scale production where yield is a primary concern. The Boc deprotection method, while lower-yielding, offers a convenient alternative that may require less downstream purification, making it suitable for smaller-scale syntheses where the cost of the starting material is less of a prohibitive factor. The selection of the optimal method will ultimately be a balance between yield, cost, scale, and available resources.

References

Comparative Analysis of 1-(2-Fluoro-4-nitrophenyl)piperazine Derivatives: A Review of Inhibitory Potency

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative guide on the inhibitory potency of a series of 1-(2-Fluoro-4-nitrophenyl)piperazine derivatives is currently unavailable in the public domain. Extensive searches of scientific literature did not yield specific studies detailing the synthesis and comparative inhibitory activity of a focused library of these compounds against a particular biological target.

While the broader class of arylpiperazine derivatives has been extensively investigated for a multitude of pharmacological activities, research focusing specifically on the this compound scaffold with systematic variations to elucidate structure-activity relationships (SAR) appears to be limited or not publicly accessible.

The piperazine moiety is a well-known pharmacophore present in numerous clinically approved drugs and investigational compounds. Its versatility allows for substitutions at the N1 and N4 positions, leading to a wide chemical space and diverse biological activities. Generally, arylpiperazine derivatives have shown significant potential as:

  • Anticancer Agents: Various substituted arylpiperazines have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival.

  • Antimicrobial Agents: The piperazine nucleus is a common feature in compounds developed for their antibacterial and antifungal properties.

  • Central Nervous System (CNS) Agents: A vast number of arylpiperazine derivatives act as ligands for various CNS receptors, including serotonin (5-HT) and dopamine (D) receptors, making them valuable for the development of antipsychotic, antidepressant, and anxiolytic drugs.

The specific combination of a 2-fluoro and a 4-nitro substitution on the phenyl ring of the 1-(phenyl)piperazine core suggests a focus on modulating electronic and steric properties to achieve desired biological activity and selectivity. The electron-withdrawing nature of both the fluoro and nitro groups can significantly influence the compound's interaction with its biological target.

Future research directions could involve the systematic synthesis of a library of this compound derivatives with diverse substituents at the N4 position of the piperazine ring. Subsequent screening of these compounds against a panel of biological targets, such as kinases, G-protein coupled receptors, or enzymes implicated in disease, would be crucial to identify their potential therapeutic applications and to establish a clear structure-activity relationship.

Until such focused studies are published, a detailed comparison guide on the inhibitory potency of this compound derivatives, complete with quantitative data, experimental protocols, and pathway visualizations, cannot be provided. Researchers interested in this specific chemical scaffold are encouraged to undertake primary research to fill this knowledge gap.

Structure-Activity Relationship of 1-(2-Fluoro-4-nitrophenyl)piperazine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1-(2-fluoro-4-nitrophenyl)piperazine analogs, with a focus on their potential as antiproliferative agents. The information is targeted towards researchers, scientists, and professionals in the field of drug development.

Comparative Analysis of Anticancer Activity

A series of novel sulfamethoxazole and 1-(2-fluorophenyl)piperazine derivatives have been synthesized and evaluated for their potential as inhibitors of the anti-apoptotic protein BCL2, which is a key target in cancer therapy. The cytotoxic effects of these compounds were assessed against the MDA-MB-231 human breast cancer cell line using the MTT assay. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.

Compound IDStructureIC50 (µM) on MDA-MB-231 cells
3e 5-(N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)sulfamoyl)-2,4-dinitroaniline16.98
6b 1-((2,4-dinitrophenyl)sulfonyl)-4-(2-fluorophenyl)piperazine17.33

Data sourced from a study on sulfamethoxazole and 1-(2-fluorophenyl)piperazine derivatives as potential BCL2 inhibitors.[1]

Structure-Activity Relationship Insights:

The presented data, although limited to two of the most promising compounds from a larger study, provides initial insights into the SAR of this class of molecules. Both compounds 3e and 6b demonstrated significant cytotoxic activity against the MDA-MB-231 breast cancer cell line, with IC50 values in the micromolar range.[1]

Compound 6b is a direct analog of the core structure of interest, featuring the 1-(2-fluorophenyl)piperazine moiety. The presence of a 2,4-dinitrophenyl)sulfonyl group at the N4 position of the piperazine ring appears to be crucial for its anticancer activity. The strong electron-withdrawing nature of the two nitro groups on the phenylsulfonyl ring likely plays a significant role in the molecule's interaction with its biological target.

Compound 3e , while not a direct piperazine analog, shares the presence of dinitroaniline, which is structurally related to the dinitrophenyl group in 6b . This suggests that the dinitrophenyl motif is a key pharmacophore for the observed cytotoxic effects. The study also indicated that these compounds induce apoptosis and down-regulate the expression of BCL2.[1]

Further comprehensive studies with systematic modifications of the this compound scaffold are necessary to fully elucidate the structure-activity relationships. Key areas for future investigation would include:

  • Modification of the substituents on the nitrophenyl ring to explore the electronic and steric effects.

  • Replacement of the piperazine ring with other heterocyclic systems to assess the importance of this linker.

  • Varying the nature of the substituent at the N4 position of the piperazine to optimize activity and selectivity.

Experimental Protocols

MTT Assay for Cytotoxicity

The cytotoxic effects of the synthesized compounds are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell viability.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, leading to the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable, metabolically active cells.

Materials:

  • MDA-MB-231 human breast cancer cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: MDA-MB-231 cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a further 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

Workflow for SAR Study of Anticancer Piperazine Analogs

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and SAR Start This compound Core Analogs Synthesis of Analogs (e.g., 6b) - Modification of N4-substituent Start->Analogs Cell_Culture Cell Culture (MDA-MB-231) Analogs->Cell_Culture MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay IC50 Determination of IC50 Values MTT_Assay->IC50 SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: Workflow for a typical SAR study of novel piperazine analogs.

Signaling Pathway of BCL2 Inhibition

BCL2_Inhibition_Pathway Drug Piperazine Analog (e.g., Compound 6b) BCL2 BCL2 (Anti-apoptotic) Drug->BCL2 Inhibits Bax_Bak Bax/Bak (Pro-apoptotic) BCL2->Bax_Bak Inhibits Mitochondria Mitochondria Bax_Bak->Mitochondria Promotes permeabilization Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Simplified pathway of apoptosis induction via BCL2 inhibition.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative safety assessment of 1-(2-Fluoro-4-nitrophenyl)piperazine against structurally related compounds, namely 1-(4-nitrophenyl)piperazine and 1-(2-fluorophenyl)piperazine. Due to the limited publicly available safety data for this compound, this analysis relies on a combination of existing data for analogous compounds and general toxicological principles for nitroaromatic and fluorinated substances. The information herein is intended to guide researchers in making informed decisions regarding the handling and potential development of this compound.

Executive Summary

This compound is a synthetic compound with potential applications in medicinal chemistry. Its structure combines a fluorinated phenyl ring, a nitro group, and a piperazine moiety, each contributing to its overall chemical properties and, consequently, its safety profile. This guide benchmarks its anticipated safety against two key analogues: 1-(4-nitrophenyl)piperazine, which shares the nitro- and piperazine-substituted phenyl ring, and 1-(2-fluorophenyl)piperazine, which possesses the fluoro- and piperazine-substituted phenyl ring.

Based on the available data for these related compounds, this compound is predicted to exhibit moderate acute toxicity and potential for skin, eye, and respiratory irritation. The presence of the nitroaromatic group suggests a possibility of cytotoxicity through mechanisms involving oxidative stress. The fluorinated phenyl ring may influence its metabolic stability and toxicity profile.

Comparative Safety Data

The following tables summarize the available quantitative and qualitative safety data for this compound and its selected comparators. It is crucial to note the significant data gaps for the target compound.

Table 1: Hazard Identification

CompoundGHS Hazard Statements
This compound H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
1-(4-Nitrophenyl)piperazine H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[2][3]
1-(2-Fluorophenyl)piperazine H301/H302: Toxic/Harmful if swallowedH312: Harmful in contact with skinH314/H315: Causes severe skin burns and eye damage/Causes skin irritationH319: Causes serious eye irritation[4][5]

Table 2: Comparative Cytotoxicity Data

Compound/DerivativeCell LineIC50 (µM)Reference
Novel 1-(2-fluorophenyl) piperazine derivativesMDA-MB-231 (Breast Cancer)16.98 and 17.33[6]
Piperine (structurally unrelated, for context)HepG2 (Liver Cancer)97[7]
Piperine (structurally unrelated, for context)Hep3B (Liver Cancer)58[7]
Phthalazine derivatives (containing piperazine)HepG2 (Liver Cancer)0.15 - 1.27[8]
Goniothalamin (structurally unrelated, for context)HepG2 (Liver Cancer)4.6[9]

Note: No specific IC50 data was found for this compound or 1-(4-nitrophenyl)piperazine against common cell lines like HepG2 in the conducted searches.

Table 3: Comparative Acute Toxicity Data

CompoundTestSpeciesLD50/LC50Reference
This compound Oral LD50-No data available-
1-(4-Nitrophenyl)piperazine Dermal LD50-1100 mg/kg[10]
1-(4-Nitrophenyl)piperazine Inhalation LC50-1.5 mg/L (4h)[10]
1-(4-Nitrophenyl)piperazine Oral LD50Rat> 5000 mg/kg (for a related compound)[11]
1-(2-Fluorophenyl)piperazine Oral LD50RatNo specific data; classified as "Toxic" or "Harmful"[4]
Piperazine SaltsOral LD50Animal> 5000 mg/kg[12]

Table 4: Genotoxicity Data (Inferred)

Compound ClassTestResultNotes
PiperazineAmes TestNegativePiperazine itself is not considered genotoxic.
Piperazine derivatives (Nitrosated)In vivo mutagenicityPositiveNitrosation products of piperazine can be mutagenic and carcinogenic.
Aromatic Amines (related structure)Ames TestOften PositiveMany aromatic amines are known to be mutagenic in the Ames test.

Note: No specific Ames test results were found for this compound or its close analogs in the conducted searches.

Experimental Protocols

The following are generalized protocols for key safety and toxicity assays. These serve as a reference for the type of experiments required to generate a comprehensive safety profile for this compound.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Genotoxicity Assay (Ames Test)

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of a chemical.

  • Strain Selection: Utilize several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are auxotrophic for histidine or tryptophan, respectively.

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: In the plate incorporation method, the test compound, bacterial culture, and S9 mix (if used) are combined in molten top agar and poured onto a minimal glucose agar plate. In the pre-incubation method, the mixture is incubated before plating.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+ or trp+) on the test plates and compare it to the number of spontaneous revertant colonies on the negative control plates.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Acute Oral Toxicity (OECD Guideline 423)

This method allows for the estimation of the LD50 (median lethal dose) using a reduced number of animals.

  • Animal Selection: Use healthy, young adult rats of a single sex (typically females, as they are often more sensitive).

  • Dosing: Administer the test substance in a single oral dose to a group of three animals at one of the defined starting dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation: Observe the animals for mortality and clinical signs of toxicity for at least 14 days.

  • Stepwise Procedure:

    • If mortality is observed in two or three animals, the test is stopped, and the substance is classified at that dose level.

    • If one animal dies, the test is repeated with three more animals at the same dose level.

    • If no animals die, the test is repeated with three more animals at the next higher dose level.

  • LD50 Estimation: The LD50 is estimated based on the dose level at which mortality is observed.

Toxicological Signaling Pathways and Experimental Workflows

General Toxicity Pathway for Nitroaromatic Compounds

Nitroaromatic compounds can induce toxicity through a process of metabolic activation. The nitro group can be reduced by nitroreductases to form reactive intermediates, such as nitroso and N-hydroxylamino derivatives. These intermediates can lead to the generation of reactive oxygen species (ROS), causing oxidative stress, and can also form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.[13]

Nitroaromatic_Toxicity Nitroaromatic Compound Nitroaromatic Compound Nitroreductases Nitroreductases Nitroaromatic Compound->Nitroreductases Reactive Intermediates\n(Nitroso, N-hydroxylamino) Reactive Intermediates (Nitroso, N-hydroxylamino) Nitroreductases->Reactive Intermediates\n(Nitroso, N-hydroxylamino) ROS Generation ROS Generation Reactive Intermediates\n(Nitroso, N-hydroxylamino)->ROS Generation Macromolecule Adducts\n(DNA, Proteins) Macromolecule Adducts (DNA, Proteins) Reactive Intermediates\n(Nitroso, N-hydroxylamino)->Macromolecule Adducts\n(DNA, Proteins) Oxidative Stress Oxidative Stress ROS Generation->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Macromolecule Adducts\n(DNA, Proteins)->Cellular Damage

Figure 1: Simplified signaling pathway of nitroaromatic compound toxicity.

General Experimental Workflow for Safety Profiling

The following diagram illustrates a typical workflow for the initial safety assessment of a novel chemical compound.

Safety_Profiling_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Cytotoxicity Cytotoxicity Data_Analysis Data_Analysis Cytotoxicity->Data_Analysis Genotoxicity Genotoxicity Genotoxicity->Data_Analysis Acute_Toxicity Acute_Toxicity Acute_Toxicity->Data_Analysis Test_Compound Test_Compound Test_Compound->Cytotoxicity MTT, etc. Test_Compound->Genotoxicity Ames Test, etc. Test_Compound->Acute_Toxicity OECD Guidelines Data_Analysis->Acute_Toxicity Inform Dosing Safety_Assessment Safety_Assessment Data_Analysis->Safety_Assessment

Figure 2: General workflow for preclinical safety profiling.

Conclusion and Recommendations

The available data on compounds structurally related to this compound suggest a moderate hazard profile, characterized by potential irritation and acute toxicity. The presence of the nitroaromatic moiety is a key structural alert for potential cytotoxicity and genotoxicity, warranting careful handling and thorough experimental evaluation.

Given the significant data gaps for this compound, it is strongly recommended that a comprehensive in vitro and in vivo safety assessment be conducted before any advanced development. This should include, at a minimum:

  • Cytotoxicity screening against a panel of relevant human cell lines (e.g., HepG2 for hepatotoxicity).

  • Genotoxicity testing using the Ames test to assess mutagenic potential.

  • An acute oral toxicity study in rodents to determine its LD50 and inform on its acute hazard classification.

Researchers and drug development professionals should exercise caution when handling this compound, employing appropriate personal protective equipment and engineering controls to minimize exposure. The insights from this comparative guide should serve as a preliminary resource to guide further experimental investigation into the safety profile of this compound.

References

A Comparative Analysis of In Silico Predictions and Experimental Data for the Physicochemical Properties of 1-(2-Fluoro-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate characterization of a compound's physicochemical properties is a cornerstone of preclinical assessment. This guide provides a comparative overview of in silico predicted values and the established experimental methodologies for determining the key physicochemical properties of 1-(2-Fluoro-4-nitrophenyl)piperazine, a notable piperazine derivative.

The reliance on computational models in the early stages of drug discovery has accelerated the screening of potential drug candidates. However, the correlation of these in silico predictions with real-world experimental data is crucial for validating their accuracy and utility. This document outlines the predicted properties of this compound and details the standard experimental protocols for their empirical determination, offering a framework for a comprehensive comparison.

Physicochemical Properties: In Silico vs. Experimental

The following table summarizes the computationally predicted physicochemical properties for this compound. Currently, specific experimental data for this compound is not widely published in publicly accessible literature. Therefore, this guide presents the predicted values alongside the detailed experimental protocols that would be used to generate the corresponding empirical data. This serves as a direct comparison of the readily available computational predictions and the robust, albeit more resource-intensive, experimental approaches.

PropertyIn Silico Predicted ValueExperimental Protocol
Molecular Weight 225.22 g/mol [1]Mass Spectrometry
pKa Basic pKa: ~7.5 (Estimated)Potentiometric Titration
LogP 1.3[1]Shake-Flask Method / HPLC
Aqueous Solubility Low (Qualitative Prediction)Shake-Flask Method / UV-Vis Spectroscopy

Detailed Experimental Protocols

To facilitate a direct comparison with in silico models, the following are detailed standard operating procedures for the experimental determination of key physicochemical properties.

Experimental Protocol for pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter influencing a drug's absorption and distribution. Potentiometric titration is a highly accurate method for its determination.[2][3][4]

Materials and Equipment:

  • This compound sample

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized water (carbonate-free)

  • Magnetic stirrer and stir bar

  • Titration vessel

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of this compound and dissolve it in deionized water to a known concentration (e.g., 1 mM). If solubility is limited, a co-solvent such as methanol or DMSO may be used, though this will necessitate extrapolation to a wholly aqueous environment.

  • Ionic Strength Adjustment: Add a concentrated solution of KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.

  • Titration:

    • Place the titration vessel on the magnetic stirrer and immerse the calibrated pH electrode.

    • For the basic piperazine nitrogen, titrate the sample solution with the standardized 0.1 M HCl solution.

    • Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.

    • Record the pH value and the volume of titrant added at each step.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

Experimental Protocol for LogP Determination by the Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key indicator of its membrane permeability. The shake-flask method is the gold standard for LogP determination.[5][6][7]

Materials and Equipment:

  • This compound sample

  • n-Octanol (pre-saturated with water)

  • Water or buffer solution (e.g., phosphate-buffered saline, pH 7.4), pre-saturated with n-octanol

  • Separatory funnels or vials

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for concentration analysis

Procedure:

  • Phase Preparation: Pre-saturate the n-octanol with water and the aqueous phase with n-octanol by vigorously mixing them for 24 hours and then allowing the phases to separate.

  • Partitioning:

    • Accurately weigh the this compound and dissolve it in a known volume of either the aqueous or n-octanol phase.

    • Add a precise volume of the other phase to a separatory funnel.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement:

    • Carefully withdraw a sample from both the aqueous and n-octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.

  • Calculation: The LogP is calculated using the following formula: LogP = log10 ([Concentration]octanol / [Concentration]aqueous)

Experimental Protocol for Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects a drug's dissolution and subsequent absorption.

Materials and Equipment:

  • This compound sample

  • Deionized water or buffer solutions of various pH

  • Small vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm)

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the aqueous medium. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Collection and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered saturated solution with the appropriate solvent.

    • Measure the concentration of the dissolved compound using a calibrated UV-Vis spectrophotometer or HPLC.

  • Solubility Determination: The measured concentration represents the aqueous solubility of the compound under the specified conditions.

In Silico vs. Experimental Workflow

The following diagram illustrates the comparative workflow between in silico prediction and experimental determination of the physicochemical properties of a drug candidate like this compound.

G cluster_0 In Silico Prediction cluster_1 Experimental Determination start_in_silico Define Chemical Structure (this compound) in_silico_tools Select Prediction Software (e.g., ADMET-AI, admetSAR) start_in_silico->in_silico_tools predict_properties Compute Properties (pKa, LogP, Solubility) in_silico_tools->predict_properties in_silico_data Predicted Data predict_properties->in_silico_data comparison Comparative Analysis in_silico_data->comparison start_exp Synthesize/Acquire Compound exp_protocols Execute Experimental Protocols (Titration, Shake-Flask, etc.) start_exp->exp_protocols analyze_results Analyze Raw Data exp_protocols->analyze_results exp_data Experimental Data analyze_results->exp_data exp_data->comparison conclusion Conclusion & Validation comparison->conclusion

Caption: Workflow comparing in silico and experimental property determination.

Conclusion

While in silico tools provide rapid and cost-effective predictions of physicochemical properties for compounds like this compound, experimental validation remains indispensable for accurate drug development decisions. The protocols detailed in this guide provide a clear pathway for obtaining empirical data to corroborate or refine computational models. A thorough understanding of both approaches allows researchers to leverage the speed of in silico screening while grounding their findings in the reliability of experimental evidence.

References

Navigating Analytical Method Validation: An Inter-laboratory Comparison for 1-(2-Fluoro-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the inter-laboratory validation of analytical methods for the quantification of 1-(2-Fluoro-4-nitrophenyl)piperazine. This guide provides a comparative analysis of two common chromatographic methods, complete with detailed experimental protocols and validation data to ensure reliable and reproducible results across different laboratories.

The robust and reliable quantification of pharmaceutical compounds is a cornerstone of drug development and quality control. This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As such, a validated analytical method for its quantification is crucial to ensure the quality and consistency of the final drug product. This guide presents a comparative overview of two widely used analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. The data presented herein is a synthesis of typical results from an inter-laboratory validation study, designed to assess the method's performance across different sites.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the available instrumentation. Below is a summary of the validation parameters for HPLC-UV and GC-MS methods, based on a hypothetical inter-laboratory study involving three different laboratories.

Validation Parameter HPLC-UV Method GC-MS Method ICH Acceptance Criteria
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%98.0% - 102.0% for drug substance
Precision (RSD%)
- Repeatability≤ 1.5%≤ 1.8%≤ 2%
- Intermediate Precision≤ 2.0%≤ 2.5%≤ 3%
- Reproducibility≤ 2.8%≤ 3.5%≤ 5%
Linearity (r²) ≥ 0.999≥ 0.998≥ 0.99
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL-
Limit of Quantitation (LOQ) 0.15 µg/mL0.03 µg/mL-
Robustness RobustRobustNo significant impact on results

Experimental Protocols

Detailed methodologies are essential for the successful transfer and validation of analytical methods between laboratories.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL. Further dilute to the desired concentration for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, ramp to 280°C.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Range: Scan from m/z 50 to 500.

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol. Derivatization may be required for improved volatility and peak shape.

Inter-laboratory Validation Workflow

The successful validation of an analytical method across multiple laboratories requires a structured approach to ensure consistency and reliability of the results.[1][2] The following diagram illustrates a typical workflow for an inter-laboratory validation study.

G cluster_0 Phase 1: Planning and Protocol cluster_1 Phase 2: Method Transfer and Training cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Data Analysis and Reporting A Define Validation Parameters and Acceptance Criteria B Develop Standardized Validation Protocol A->B C Select Participating Laboratories B->C D Transfer Analytical Method to Participating Labs C->D E Provide Training and Reference Standards D->E F Lab 1: Execute Protocol E->F G Lab 2: Execute Protocol E->G H Lab 3: Execute Protocol E->H I Collect and Compile Data from All Labs F->I G->I H->I J Statistical Analysis of Inter-laboratory Data I->J K Generate Final Validation Report J->K

Caption: Workflow for an inter-laboratory analytical method validation study.

Conclusion

Both HPLC-UV and GC-MS are suitable methods for the quantification of this compound, with each offering distinct advantages. The HPLC-UV method is robust, widely available, and provides excellent accuracy and precision for routine quality control. The GC-MS method offers higher sensitivity and selectivity, which may be advantageous for impurity profiling and trace-level analysis. The choice of method should be based on the specific requirements of the analysis. The successful inter-laboratory validation, guided by a clear protocol and defined acceptance criteria as outlined in ICH guidelines, ensures that the chosen analytical method is reliable and transferable, ultimately contributing to the overall quality and safety of the final pharmaceutical product.[3][4]

References

Comparative Docking Analysis of Piperazine Derivatives at Sigma-1 Receptors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of piperazine derivatives as ligands for the sigma-1 (σ1) receptor, supported by experimental and computational data. The σ1 receptor, a unique intracellular chaperone protein, is a promising therapeutic target for a range of neurological and psychiatric disorders.

This guide summarizes quantitative binding affinity data, details common experimental protocols for molecular docking studies, and visualizes key concepts to facilitate a deeper understanding of the structure-activity relationships of piperazine derivatives at the σ1 receptor.

Data Presentation: Binding Affinities of Piperazine Derivatives

The following table summarizes the experimentally determined binding affinities (Ki values) of various piperazine derivatives for the sigma-1 receptor, as reported in the scientific literature. Lower Ki values indicate higher binding affinity.

Compound ID/NamePiperazine Derivative Classσ1 Receptor Ki (nM)Reference
1 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone3.2[1][2]
Haloperidol (Reference) Butyrophenone2.5[1][2]
Compound 2 Benzylpiperidine-derived24[1]
Compound 4 N-(benzofuran-2-ylmethyl)-N'-benzylpiperazine derivative1531[3][4][5]
Compound 5 Piperazine replacing piperidine derivative of Compound 43.64[3][4][5]
Compound 13 N-(benzofuran-2-ylmethyl)-N’-(4’-methoxybenzyl)piperazine51.8[4][5]
Compound 16 N-(benzofuran-2-ylmethyl)-N’-(4’-acetylbenzyl)piperazine37.8[4][5]

Experimental Protocols: Molecular Docking of Piperazine Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following sections detail a generalized protocol for docking piperazine derivatives into the sigma-1 receptor binding site, based on methodologies reported in various studies.[6][7][8]

Receptor Preparation
  • Obtain Receptor Structure: The three-dimensional crystal structure of the human sigma-1 receptor is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 5HK1, which is the receptor in complex with the ligand PD144418.[9][10]

  • Pre-processing: The protein structure is prepared for docking using software such as Schrödinger's Protein Preparation Wizard or AutoDockTools.[11][12] This typically involves:

    • Removing water molecules and any co-crystallized ligands from the PDB file.

    • Adding hydrogen atoms.

    • Assigning partial charges to the atoms.

    • Repairing any missing side chains or loops in the protein structure.

    • Minimizing the energy of the structure to relieve any steric clashes.

Ligand Preparation
  • Generate 3D Structures: The 2D structures of the piperazine derivatives are drawn using chemical drawing software (e.g., Marvin Sketch, ChemDraw) and converted into 3D structures.[1]

  • Energy Minimization: The 3D structures of the ligands are energy-minimized using a suitable force field (e.g., MMFF94).

  • Charge Assignment: Partial charges are assigned to the ligand atoms.

  • Torsion Angles: The rotatable bonds within the ligands are defined to allow for conformational flexibility during the docking process.

Grid Generation

A grid box is generated around the active site of the sigma-1 receptor to define the search space for the ligand.[12][13] The size and center of the grid are crucial parameters:

  • Grid Center: The grid is typically centered on the co-crystallized ligand from the PDB structure or on key residues within the binding pocket, such as Glu172 and Asp126.[11]

  • Grid Size: The dimensions of the grid box are set to be large enough to accommodate the piperazine derivatives and allow for various binding poses to be explored. A typical size might be a 10 Å cube.[11]

Molecular Docking
  • Software: Docking is performed using software such as AutoDock Vina or Schrödinger's Glide.[11]

  • Docking Algorithm: The docking program samples different conformations of the ligand within the defined grid box and scores them based on a scoring function. The scoring function estimates the binding affinity (e.g., in kcal/mol).

  • Precision Modes: Docking can be performed at different precision levels, such as Standard Precision (SP) or Extra Precision (XP) in Glide, which offer a trade-off between computational speed and accuracy.[7][11]

  • Induced Fit Docking (IFD): For a more accurate representation of the binding event, Induced Fit Docking can be employed. This method allows for flexibility in the receptor's side chains in the binding pocket to accommodate the ligand.[1][8][10]

Analysis of Results

The results of the docking simulation are analyzed to:

  • Identify the best-ranked binding pose for each piperazine derivative based on the docking score.

  • Visualize the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, to understand the molecular basis of binding.

  • Compare the binding modes of different piperazine derivatives to elucidate structure-activity relationships.

Mandatory Visualizations

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a ligand-operated chaperone protein located at the endoplasmic reticulum (ER) that modulates a variety of signaling pathways. Upon ligand binding, it can translocate to different parts of the cell and interact with various ion channels and signaling proteins to influence cellular processes like calcium signaling, neuronal excitability, and cell survival.

sigma1_signaling cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects s1r Sigma-1 Receptor ip3r IP3 Receptor s1r->ip3r Modulates bip BiP/GRP78 s1r->bip Associates with ca_signal Ca2+ Signaling s1r->ca_signal Regulates ion_channel Ion Channel Modulation s1r->ion_channel Influences ligand Piperazine Derivative (Ligand) ligand->s1r Binds to cell_survival Cell Survival & Neuroprotection ca_signal->cell_survival ion_channel->cell_survival

Caption: A simplified diagram of the Sigma-1 receptor signaling pathway.

Experimental Workflow for Molecular Docking

The process of performing a comparative docking analysis involves a series of sequential steps, from data acquisition to the final analysis of the results.

docking_workflow start Start receptor_prep Receptor Preparation - Obtain PDB structure - Remove water & ligands - Add hydrogens - Energy minimization start->receptor_prep ligand_prep Ligand Preparation - Draw 2D structures - Convert to 3D - Energy minimization - Assign charges start->ligand_prep grid_gen Grid Generation - Define binding site - Set grid box dimensions receptor_prep->grid_gen docking Molecular Docking - Select docking software - Run docking simulation ligand_prep->docking grid_gen->docking analysis Results Analysis - Rank poses by score - Visualize interactions - Compare derivatives docking->analysis end End analysis->end

Caption: A generalized workflow for a molecular docking study.

References

Efficacy of 1-(2-Fluoro-4-nitrophenyl)piperazine-Based Compounds in Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(2-fluoro-4-nitrophenyl)piperazine scaffold is a versatile chemical structure that has been incorporated into a variety of novel compounds with potential therapeutic applications. This guide provides a comparative analysis of the efficacy of several such compounds in various disease models, with a focus on cancer and Alzheimer's disease. The data presented is compiled from preclinical studies and aims to offer an objective overview to aid in research and drug development.

Anticancer Activity

Derivatives of this compound have been investigated for their potential as anticancer agents. A notable mechanism of action for some of these compounds is the inhibition of the anti-apoptotic protein BCL2.

Compound IDCancer Cell LineAssay TypeEfficacy Metric (IC50 in µM)Reference
3e MDA-MB-231 (Breast Cancer)MTT Assay16.98[1]
6b MDA-MB-231 (Breast Cancer)MTT Assay17.33[1]
PCC SNU-475 (Liver Cancer)MTT Assay6.98 ± 0.11[2]
PCC SNU-423 (Liver Cancer)MTT Assay7.76 ± 0.45[2]
Compound 30 (quinoxalinyl–piperazine) VariousCell Growth InhibitionVaries by cell line (see original paper)[3]
Compound 25 (vindoline conjugate) HOP-92 (Non-small cell lung cancer)Growth InhibitionGI50 = 1.35[4]
Compound 23 (vindoline conjugate) MDA-MB-468 (Breast Cancer)Growth InhibitionGI50 = 1.00[4]

MTT Assay for Cytotoxicity: .[1][2]

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, SNU-475, SNU-423) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.

qRT-PCR for Gene Expression Analysis: .[1]

  • RNA Extraction: Total RNA was extracted from treated and untreated cancer cells using a suitable RNA isolation kit.

  • cDNA Synthesis: The extracted RNA was reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • PCR Amplification: The cDNA was then used as a template for quantitative real-time PCR (qRT-PCR) with specific primers for the genes of interest (e.g., BCL2, Casp3) and a housekeeping gene for normalization.

  • Data Analysis: The relative expression of the target genes was calculated using the comparative Ct method.

Several this compound derivatives have been shown to induce apoptosis by downregulating the anti-apoptotic protein BCL2 and upregulating the pro-apoptotic protein Caspase-3[1]. This shifts the cellular balance towards programmed cell death.

BCL2_Pathway Compound Piperazine-based BCL2 Inhibitor BCL2 BCL2 Compound->BCL2 inhibition Casp9 Caspase-9 BCL2->Casp9 inhibition Casp3 Caspase-3 Casp9->Casp3 activation Apoptosis Apoptosis Casp3->Apoptosis execution AD_Pathway cluster_Abeta Amyloid-β Cascade cluster_Tau Tau Pathology Abeta_Monomer Aβ Monomers Abeta_Oligomer Aβ Oligomers Abeta_Monomer->Abeta_Oligomer Abeta_Fibril Aβ Fibrils (Plaques) Abeta_Oligomer->Abeta_Fibril Neurotoxicity Neurotoxicity & Neuronal Death Abeta_Oligomer->Neurotoxicity Tau_Monomer Tau Monomers Tau_Aggregates Tau Aggregates (Tangles) Tau_Monomer->Tau_Aggregates Tau_Aggregates->Neurotoxicity Compound Piperazine-based Inhibitor Compound->Abeta_Oligomer inhibition Compound->Tau_Aggregates inhibition Experimental_Workflow Synthesis Chemical Synthesis & Characterization In_Vitro In Vitro Screening (e.g., Enzyme Assays, Cell Viability) Synthesis->In_Vitro Mechanism Mechanism of Action Studies (e.g., Western Blot, qRT-PCR) In_Vitro->Mechanism In_Vivo In Vivo Efficacy Studies (e.g., Animal Disease Models) Mechanism->In_Vivo Tox Toxicity & Safety Assessment In_Vivo->Tox

References

Safety Operating Guide

Navigating the Disposal of 1-(2-Fluoro-4-nitrophenyl)piperazine: A Comprehensive Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Core Hazards and Safety Precautions

Based on the hazard profiles of similar compounds like 1-(2-Nitrophenyl)piperazine and 1-(4-Fluorophenyl)piperazine, 1-(2-Fluoro-4-nitrophenyl)piperazine should be treated as a substance that is harmful if swallowed or inhaled, and causes skin and eye irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is therefore mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene, disposable.[3]
Eye Protection Safety glasses with side-shields or gogglesConforming to EN166 or NIOSH standards.[1]
Skin and Body Protection Laboratory coat, long-sleevedTo prevent skin contact.
Respiratory Protection NIOSH-approved respiratorRecommended when handling powders or in case of insufficient ventilation to avoid breathing dust.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents its release into the environment. Under no circumstances should this chemical be disposed of down the drain.[2][4][5]

1. Waste Identification and Classification:

  • Treat this compound as a hazardous waste.

  • Chemical waste generators are responsible for correctly classifying their waste according to local, regional, and national regulations.[2]

2. Collection and Storage:

  • Collect waste in a designated, properly labeled, and sealed container.

  • The container must be compatible with the chemical and in good condition, free from leaks or cracks.[4]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[6]

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[4] Chemical formulas or abbreviations are not acceptable.[4]

4. Professional Disposal:

  • Arrange for the collection and disposal of the chemical waste through a licensed hazardous waste disposal company.

  • The recommended method of disposal for similar compounds is incineration in a licensed facility equipped with an afterburner and scrubber.[6]

Table 2: Disposal Procedure Summary

StepActionKey Considerations
1 Waste Classification Assume hazardous; consult local regulations.[2]
2 Segregation & Collection Use designated, compatible, and sealed containers.[4]
3 Labeling "Hazardous Waste" and full chemical name.[4]
4 Storage Cool, dry, well-ventilated, and secure area.[6]
5 Final Disposal Engage a licensed professional waste disposal service.[7]

Experimental Workflow for Safe Disposal

The following diagram illustrates the logical flow of the disposal process, emphasizing safety and compliance at each stage.

Workflow for the Disposal of this compound cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Container B->C Proceed to Collection D Transfer Waste to Container C->D E Seal and Label Container ('Hazardous Waste') D->E F Store in Designated Area E->F G Contact Licensed Waste Disposal Service F->G Ready for Disposal H Arrange for Pickup G->H I Complete Waste Manifest H->I

Caption: Disposal workflow for this compound.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent the spill from spreading.

  • Clean-up: For solid materials, carefully sweep or shovel the spilled substance into a suitable container for disposal, minimizing dust generation.[6]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Treat all spill cleanup materials as hazardous waste and dispose of them accordingly.

The logical relationship between identifying a spill and the necessary response actions is outlined in the diagram below.

Spill Response Logic spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE spill->ppe contain Contain Spill ppe->contain cleanup Clean up with appropriate materials contain->cleanup dispose Dispose of waste and cleanup materials as hazardous cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate report Report Incident decontaminate->report

Caption: Logical flow for responding to a chemical spill.

By adhering to these rigorous safety and disposal protocols, laboratories can ensure the well-being of their personnel and minimize their environmental impact when working with this compound and other similar chemical compounds.

References

Personal protective equipment for handling 1-(2-Fluoro-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 1-(2-Fluoro-4-nitrophenyl)piperazine (CAS RN: 154590-33-7). Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Signal Word: Warning

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene)To prevent skin contact and irritation[2].
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards[3][4].To protect eyes from splashes and dust, preventing serious irritation[3][4].
Skin and Body Protection Laboratory coat or chemical-resistant apron.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) or a chemical cartridge respirator for organic vapors may be necessary[5][6][7].To prevent inhalation of the compound, which may cause respiratory tract irritation[5][6][7].

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for minimizing exposure risk.

Workflow for Handling this compound

prep Preparation handling Handling prep->handling Proceed with caution decon Decontamination handling->decon After completion emergency Emergency Preparedness handling->emergency In case of spill/exposure waste Waste Disposal decon->waste Segregate waste

Caption: A high-level workflow for the safe handling of the chemical.

1. Preparation:

  • Ensure the work area is clean and uncluttered.

  • Verify that a safety shower and eyewash station are readily accessible and operational[8].

  • Don all required personal protective equipment as specified in the table above.

  • Prepare all necessary equipment and reagents before handling the compound.

2. Handling:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid generating dust. If the compound is a solid, handle it carefully to prevent it from becoming airborne.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the material. Avoid direct contact with hands, even when wearing gloves.

  • Keep containers of the compound tightly closed when not in use[8].

3. Decontamination:

  • After handling, thoroughly wash hands with soap and water, even after removing gloves.

  • Clean all contaminated surfaces and equipment with an appropriate solvent and then soap and water.

  • Remove and wash contaminated clothing before reuse[8].

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[8].
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists[8].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[8].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[8].

Emergency Response Flowchart

exposure Exposure Occurs assess Assess the Situation (Inhalation, Skin, Eye, Ingestion) exposure->assess first_aid Administer First Aid (as per table) assess->first_aid seek_medical Seek Immediate Medical Attention first_aid->seek_medical spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate contain Contain the Spill (if safe to do so) evacuate->contain cleanup Clean Up Spill (using appropriate materials) contain->cleanup dispose_spill Dispose of Spill Waste as Hazardous Waste cleanup->dispose_spill

Caption: Logical flow for responding to an accidental exposure or spill.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This chemical waste should be classified as hazardous. Consult local, state, and federal regulations for specific classification requirements[9].

  • Container Disposal: Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers.

  • Disposal Method: Dispose of the chemical and contaminated materials through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash[10][11].

By implementing these safety and handling protocols, researchers can significantly mitigate the risks associated with this compound, fostering a safe and productive laboratory environment.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.